molecular formula C70H98N20O21 B15611112 (D)-PPA 1

(D)-PPA 1

Número de catálogo: B15611112
Peso molecular: 1555.6 g/mol
Clave InChI: ZEZZLZKHZPMELC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(D)-PPA 1 is a useful research compound. Its molecular formula is C70H98N20O21 and its molecular weight is 1555.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C70H98N20O21

Peso molecular

1555.6 g/mol

Nombre IUPAC

4-[[1-[[5-amino-1-[[1-[[1-[(1-carboxy-2-phenylethyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[2-[[1-[6-amino-2-[[2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C70H98N20O21/c1-36(92)57(89-66(107)53-13-8-26-90(53)68(109)46(11-5-6-24-71)82-65(106)52(34-91)88-62(103)47(27-38-14-18-41(93)19-15-38)83-58(99)43(72)31-55(74)96)67(108)86-50(32-56(97)98)64(105)80-44(12-7-25-78-70(75)76)59(100)81-45(22-23-54(73)95)60(101)84-48(28-39-16-20-42(94)21-17-39)61(102)85-49(30-40-33-77-35-79-40)63(104)87-51(69(110)111)29-37-9-3-2-4-10-37/h2-4,9-10,14-21,33,35-36,43-53,57,91-94H,5-8,11-13,22-32,34,71-72H2,1H3,(H2,73,95)(H2,74,96)(H,77,79)(H,80,105)(H,81,100)(H,82,106)(H,83,99)(H,84,101)(H,85,102)(H,86,108)(H,87,104)(H,88,103)(H,89,107)(H,97,98)(H,110,111)(H4,75,76,78)

Clave InChI

ZEZZLZKHZPMELC-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

(D)-PPA 1: A Technical Guide to its Mechanism of Action in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy has been revolutionized by the advent of immune checkpoint inhibitors, which function by releasing the brakes on the body's immune system to fight cancer. A key inhibitory pathway that tumors exploit to evade immune destruction is the interaction between Programmed Cell Death Protein 1 (PD-1) on T-cells and its ligand, Programmed Death-Ligand 1 (PD-L1), expressed on cancer cells. (D)-PPA 1 is a synthetic D-peptide antagonist developed to disrupt this interaction, offering a novel low-molecular-weight candidate for cancer immunotherapy.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: PD-1/PD-L1 Blockade

This compound is a hydrolysis-resistant D-peptide designed through mirror-image phage display technology.[1] Its primary mechanism of action is the direct inhibition of the PD-1/PD-L1 protein-protein interaction.

  • Molecular Target: this compound specifically binds to PD-L1.[1][2]

  • Binding Affinity: The peptide exhibits a binding affinity (Kd) for PD-L1 of 0.51 μM.[1][3][4]

  • Functional Consequence: By occupying the binding site on PD-L1, this compound sterically hinders the interaction with the PD-1 receptor on activated T-cells. This blockade effectively "releases the brakes" on T-cell-mediated anti-tumor immunity.

The downstream effect of this blockade is the restoration and enhancement of cytotoxic T-lymphocyte (CTL) activity within the tumor microenvironment. Ligation of PD-1 by PD-L1 typically leads to the recruitment of the phosphatases SHP-1 and SHP-2 to the T-cell, which in turn dephosphorylate and inactivate key components of the T-cell receptor (TCR) signaling pathway, such as ZAP70 and PI3K. This results in T-cell "exhaustion," characterized by reduced proliferation, cytokine release, and cytotoxicity. By preventing this initial interaction, this compound preserves the integrity of the TCR signaling cascade, allowing for a robust and sustained anti-tumor immune response.

Signaling Pathway

The signaling cascade affected by this compound is central to T-cell activation and function. The diagram below illustrates the inhibitory PD-1/PD-L1 pathway and the intervention point of this compound.

PD1_Pathway cluster_TME Tumor Microenvironment cluster_Tumor cluster_TCell Tumor_Cell Tumor Cell PD-L1 PD-L1 MHC MHC T_Cell T-Cell PD-1 PD-1 TCR TCR PD-L1->PD-1 Signal 2 (Inhibitory): PD-L1 binds PD-1 MHC->TCR Signal 1: Antigen Presentation SHP2 SHP-2 PD-1->SHP2 Recruits Phosphatase ZAP70 p-ZAP70 (Active) TCR->ZAP70 PI3K p-PI3K (Active) TCR->PI3K SHP2->ZAP70 Dephosphorylates SHP2->PI3K Dephosphorylates Activation T-Cell Activation (Proliferation, Cytotoxicity, Cytokine Release) ZAP70->Activation PI3K->Activation DPPA1 This compound DPPA1->PD-L1 Binds & Blocks Flow_Cytometry_Workflow start Start step1 Culture PD-L1 expressing tumor cells (e.g., CT26) start->step1 step2 Incubate cells with This compound at various concentrations step1->step2 step3 Add recombinant human PD-1-Fc chimera protein (tagged with a fluorophore like PE) step2->step3 step4 Incubate to allow PD-1/PD-L1 binding step3->step4 step5 Wash cells to remove unbound protein step4->step5 step6 Analyze cells by flow cytometry step5->step6 end Quantify reduction in PE signal (inhibition) step6->end In_Vivo_Workflow start Start step1 Implant CT26 tumor cells subcutaneously into Balb/c mice start->step1 step2 Allow tumors to establish (e.g., to 50-100 mm³) step1->step2 step3 Randomize mice into treatment groups (Vehicle vs. This compound) step2->step3 step4 Administer treatment daily (e.g., 2 mg/kg, i.p.) step3->step4 step5 Monitor tumor volume and body weight regularly step4->step5 step6 Continue treatment for a defined period (e.g., 7-12 days) step5->step6 end Analyze tumor growth inhibition & survival step6->end

References

An In-depth Technical Guide to (D)-PPA 1: A D-Peptide Antagonist of the PD-1/PD-L1 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D)-PPA 1 is a synthetic D-peptide that has emerged as a significant tool in cancer immunotherapy research. It functions as an antagonist to the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) signaling pathway. By binding to PD-L1, this compound effectively blocks its interaction with the PD-1 receptor on T-cells, thereby disrupting a key mechanism of tumor immune evasion. This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and the experimental protocols for its biological evaluation.

Core Concepts

This compound is a dodecapeptide composed entirely of D-amino acids, which confers resistance to proteolytic degradation and enhances its in vivo stability.[1] Its primary therapeutic action is the inhibition of the PD-1/PD-L1 immune checkpoint.[1] This checkpoint is a critical pathway that cancer cells exploit to suppress the host's immune response.

Chemical and Physical Properties

The key properties of this compound are summarized in the table below.

PropertyValueReference
Sequence D-Asn-D-Tyr-D-Ser-D-Lys-D-Pro-D-Thr-D-Asp-D-Arg-D-Gln-D-Tyr-D-His-D-Phe[1]
Molecular Formula C70H98N20O21N/A
Molecular Weight 1555.67 g/mol N/A
Binding Target Programmed Death-Ligand 1 (PD-L1)[1]
Binding Affinity (Kd) 0.51 μM[1]

Mechanism of Action: The PD-1/PD-L1 Signaling Pathway

The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells leads to the suppression of T-cell activity, allowing cancer cells to evade immune surveillance. This compound physically binds to PD-L1, preventing its engagement with PD-1 and thereby restoring the anti-tumor activity of T-cells.

PD1_Pathway cluster_0 T-Cell cluster_1 Tumor Cell cluster_2 Intervention TCell T-Cell TumorCell Tumor Cell TCell->TumorCell Immune Attack (Inhibited) PD1 PD-1 Receptor PDL1 PD-L1 PD1->PDL1 Binding DPPA1 This compound DPPA1->PDL1 Binding & Blockade SPPS_Workflow start Start with Resin swell Swell Resin start->swell couple_first Couple First D-Amino Acid swell->couple_first deprotect_fmoc Fmoc Deprotection couple_first->deprotect_fmoc couple_next Couple Next D-Amino Acid deprotect_fmoc->couple_next repeat_cycle Repeat Cycle couple_next->repeat_cycle repeat_cycle->deprotect_fmoc More Amino Acids cleave Cleave from Resin repeat_cycle->cleave Sequence Complete purify Purify by HPLC cleave->purify end Characterize purify->end Flow_Cytometry_Workflow start PD-L1+ Cells incubate_dppa1 Incubate with this compound start->incubate_dppa1 add_pd1fc Add PD-1-Fc incubate_dppa1->add_pd1fc stain Stain with PE-anti-Fc Ab add_pd1fc->stain analyze Analyze by Flow Cytometry stain->analyze result Reduced Fluorescence = Blockade analyze->result

References

(D)-PPA-1: A Technical Deep Dive into its Binding Affinity for the PD-1/PD-L1 Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-PPA-1 is a synthetic D-peptide antagonist designed to disrupt the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1). This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host's immune system. By blocking this pathway, (D)-PPA-1 aims to restore T-cell-mediated anti-tumor immunity, making it a subject of significant interest in cancer immunotherapy research. This technical guide provides a comprehensive overview of the binding affinity of (D)-PPA-1, detailed experimental protocols for its characterization, and a visualization of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of (D)-PPA-1 has been determined using biophysical techniques, with Surface Plasmon Resonance (SPR) being a key method. There is some discrepancy in commercially available data regarding the precise binding partner of (D)-PPA-1. The preponderance of evidence from reputable suppliers, citing the primary literature, indicates that (D)-PPA-1 directly binds to PD-L1. However, other sources claim a direct interaction with PD-1. For the purpose of this guide, we will present the most consistently reported data, which points to PD-L1 as the direct binding target.

CompoundBinding PartnerMethodDissociation Constant (Kd)Reference
(D)-PPA-1Human PD-L1Surface Plasmon Resonance (SPR)0.51 μM[1][2]

Note: Some commercial suppliers report the binding partner as PD-1 with the same Kd value. This is likely an error in data reporting, as the primary literature and more detailed product descriptions specify PD-L1 as the binding target.

PD-1/PD-L1 Signaling Pathway

The interaction between PD-1, expressed on activated T-cells, and PD-L1, often overexpressed on tumor cells, leads to the suppression of the T-cell's anti-tumor activity. This signaling cascade involves the recruitment of phosphatases to the cytoplasmic tail of PD-1, which dephosphorylate key downstream effectors of the T-cell receptor (TCR) signaling pathway, leading to T-cell exhaustion.

PD1_Signaling_Pathway cluster_tcell T-Cell cluster_tumor Tumor Cell cluster_blockade Inhibition by (D)-PPA-1 TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K PD1 PD-1 SHP2 SHP-2 PD1->SHP2 recruits ZAP70 ZAP70 Lck->ZAP70 ZAP70->PI3K Akt Akt PI3K->Akt T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Akt->T_Cell_Activation SHP2->Lck dephosphorylates SHP2->PI3K dephosphorylates MHC MHC MHC->TCR binds B7 B7 B7->CD28 binds PDL1 PD-L1 PDL1->PD1 binds DPPA1 (D)-PPA-1 DPPA1->PDL1 blocks interaction

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of (D)-PPA-1.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity and inhibitory function of (D)-PPA-1.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol outlines the steps to measure the binding kinetics and affinity of (D)-PPA-1 to human PD-L1.

Experimental Workflow:

Caption: Experimental workflow for SPR analysis of (D)-PPA-1 binding to PD-L1.

Detailed Protocol:

  • Reagent and Instrument Preparation:

    • Prepare running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Prepare amine coupling reagents (N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC)), and blocking agent (ethanolamine-HCl).

    • Reconstitute lyophilized recombinant human PD-L1 protein in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 20-50 µg/mL.

    • Prepare a dilution series of (D)-PPA-1 in running buffer. A typical concentration range would be 0.1 to 10 µM.

    • Degas all solutions before use. The experiment is performed on an SPR instrument (e.g., Biacore).

  • Immobilization of Human PD-L1:

    • Activate the surface of a CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the human PD-L1 solution over the activated surface to achieve an immobilization level of approximately 2000-4000 response units (RU).

    • Inject 1 M ethanolamine-HCl for 7 minutes to block any remaining active esters on the sensor surface.

    • A reference flow cell is prepared similarly but without the injection of PD-L1 to serve as a control for non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Inject the different concentrations of (D)-PPA-1 over both the PD-L1-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for a set time (e.g., 120-180 seconds).

    • Switch to running buffer alone and monitor the dissociation phase for a set time (e.g., 180-300 seconds).

    • Between each (D)-PPA-1 injection, regenerate the sensor surface by injecting a pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove bound analyte.

  • Data Analysis:

    • The response data from the reference flow cell is subtracted from the active flow cell to obtain specific binding sensorgrams.

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Flow Cytometry for PD-1/PD-L1 Interaction Inhibition

This protocol describes a cell-based assay to confirm that (D)-PPA-1 can functionally block the interaction between PD-1 and PD-L1.

Experimental Workflow:

Caption: Experimental workflow for flow cytometry-based PD-1/PD-L1 inhibition assay.

Detailed Protocol:

  • Cell and Reagent Preparation:

    • Culture a human cancer cell line known to express PD-L1 (e.g., MDA-MB-231 breast cancer cells or CHO cells stably transfected with human PD-L1).

    • Prepare a stock solution of (D)-PPA-1 and create a serial dilution in cell culture medium or FACS buffer (PBS with 1% BSA).

    • Use a recombinant human PD-1-Fc chimera protein as the binding partner to PD-L1 on the cells.

    • Use a fluorescently labeled secondary antibody that specifically binds to the Fc portion of the PD-1-Fc protein (e.g., FITC- or APC-conjugated anti-human IgG Fc).

  • Inhibition Assay:

    • Harvest the PD-L1 expressing cells and adjust the cell density to 1 x 10^6 cells/mL in FACS buffer.

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the desired concentrations of (D)-PPA-1 to the respective tubes. Include a no-inhibitor control.

    • Incubate for 30-60 minutes at 4°C.

    • Add a constant, pre-titered concentration of the PD-1-Fc chimera protein to all tubes.

    • Incubate for an additional 30-60 minutes at 4°C.

  • Staining and Analysis:

    • Wash the cells twice with cold FACS buffer by centrifugation (e.g., 300 x g for 5 minutes) and decanting the supernatant.

    • Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently labeled anti-human IgG Fc secondary antibody at the recommended dilution.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice more with cold FACS buffer.

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis.

    • Acquire the samples on a flow cytometer.

  • Data Interpretation:

    • Gate on the single-cell population.

    • Measure the Mean Fluorescence Intensity (MFI) of the fluorescent signal for each sample.

    • The MFI in the no-inhibitor control represents the maximum binding of PD-1-Fc to PD-L1.

    • A decrease in MFI in the presence of (D)-PPA-1 indicates inhibition of the PD-1/PD-L1 interaction.

    • Calculate the percentage of inhibition for each concentration of (D)-PPA-1 relative to the control.

Conclusion

(D)-PPA-1 is a D-peptide antagonist that has been shown to bind to human PD-L1 with a micromolar affinity, thereby inhibiting the immunosuppressive PD-1/PD-L1 signaling pathway. The quantitative binding data, primarily derived from Surface Plasmon Resonance, and the functional blockade confirmed by flow cytometry, underscore its potential as a tool for cancer immunotherapy research. The detailed protocols provided herein offer a robust framework for the characterization of (D)-PPA-1 and other potential inhibitors of this critical immune checkpoint. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

References

The Role of (D)-PPA 1 in T-Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D)-PPA 1 is a synthetic, hydrolysis-resistant D-peptide antagonist that has emerged as a significant modulator of T-cell activation. Its primary mechanism of action involves the inhibition of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway that regulates T-cell responses. By blocking this interaction, this compound effectively reinvigorates T-cell effector functions, including proliferation and cytokine production, making it a compound of interest for immunotherapy. This technical guide provides an in-depth overview of the role of this compound in T-cell activation, including its mechanism of action, downstream signaling effects, quantitative data on its efficacy, and detailed experimental protocols for its investigation.

Introduction to this compound and T-Cell Activation

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs). This initial signal is modulated by a series of co-stimulatory and co-inhibitory signals that fine-tune the T-cell response. The PD-1/PD-L1 pathway is a major co-inhibitory checkpoint that plays a crucial role in maintaining self-tolerance and preventing excessive immune responses. However, many cancer cells exploit this pathway to evade immune surveillance by upregulating PD-L1 expression.

This compound is a potent inhibitor of the PD-1/PD-L1 interaction. It binds to PD-L1 with a high affinity, sterically hindering its binding to the PD-1 receptor on T-cells. This blockade effectively removes the "brakes" on T-cell activation, leading to an enhanced anti-tumor immune response.

Mechanism of Action and Signaling Pathways

This compound functions by disrupting the interaction between PD-1 and its ligand, PD-L1. The binding of this compound to PD-L1 prevents the subsequent engagement of PD-1 on activated T-cells. This inhibition leads to the downstream activation of T-cell signaling pathways that are normally suppressed by PD-1.

The canonical PD-1 signaling pathway, which is inhibited by this compound, involves the recruitment of the tyrosine phosphatase SHP-2 to the phosphorylated immunoreceptor tyrosine-based switch motif (ITSM) of the PD-1 cytoplasmic tail. SHP-2 then dephosphorylates and inactivates key proximal signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as Lck, ZAP70, and the p85 subunit of PI3K. This leads to the suppression of downstream signaling cascades, including the PI3K/AKT and Ras/MEK/ERK pathways, which are essential for T-cell proliferation, survival, and cytokine production.

By blocking the initial PD-1/PD-L1 interaction, this compound prevents the recruitment of SHP-2 and the subsequent dephosphorylation events, thereby allowing the TCR and CD28 signaling pathways to proceed, leading to robust T-cell activation.

T_Cell_Activation_with_D_PPA_1 cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_signaling Downstream Signaling MHC MHC TCR TCR MHC->TCR Antigen Presentation PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT RAS_MEK_ERK RAS/MEK/ERK Pathway TCR->RAS_MEK_ERK CD28 CD28 CD28->PI3K_AKT PD1->PI3K_AKT Inhibits PD1->RAS_MEK_ERK Inhibits Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K_AKT->Activation RAS_MEK_ERK->Activation DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Figure 1: this compound mediated T-cell activation pathway.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound in promoting T-cell activation has been quantified through various in vitro and in vivo studies. The key parameters evaluated include its binding affinity to PD-L1 and its effect on T-cell proliferation and the expression of other inhibitory markers.

ParameterValueReference
Binding Affinity (Kd) to PD-L1 0.51 μM[1][2]
T-Cell Proliferation (Ki67+ cells)
CD4+ T-cells (Day 3 post-treatment)Increased proliferation (P = 0.032)[3]
CD4+ T-cells (Day 7 post-treatment)Increased proliferation (**P = 0.0062)[3]
CD8+ T-cells (Day 3 post-treatment)Increased proliferation (P = 0.082)[3]
CD8+ T-cells (Day 7 post-treatment)Increased proliferation (P < 0.0001) [3]
Expression of Inhibitory Markers
2B4 on CD4+ T-cellsSignificantly reduced (*P = 0.014)[3]
2B4 on CD8+ T-cellsSignificantly reduced (P = 0.0067)[3]
Tim-3 on CD4+ T-cellsSignificantly reduced (*P = 0.024)[3]
Tim-3 on CD8+ T-cellsSignificantly reduced (**P = 0.002)[3]

Table 1: Quantitative Efficacy Data for this compound

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in T-cell activation.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation in response to this compound treatment.

T_Cell_Proliferation_Workflow Isolate_TCells Isolate T-Cells (e.g., from PBMCs) Label_CFSE Label with CFSE Isolate_TCells->Label_CFSE Stimulate Stimulate T-Cells (e.g., anti-CD3/CD28) Label_CFSE->Stimulate Treat_DPPA1 Treat with this compound or Vehicle Control Stimulate->Treat_DPPA1 Incubate Incubate for 3-5 days Treat_DPPA1->Incubate Analyze_FACS Analyze by Flow Cytometry Incubate->Analyze_FACS

Figure 2: Workflow for CFSE-based T-cell proliferation assay.

Materials:

  • Isolated human or murine T-cells

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • T-cell stimulation reagents (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies)

  • CFSE staining solution

  • Complete RPMI-1640 medium

  • FACS buffer (PBS with 2% FBS)

  • 96-well culture plates

  • Flow cytometer

Procedure:

  • Isolate T-cells: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or spleen using standard methods (e.g., magnetic-activated cell sorting).

  • CFSE Labeling: Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete RPMI medium. Wash the cells twice.

  • Cell Plating and Stimulation: Plate the CFSE-labeled T-cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 5 µg/mL). Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the culture medium.

  • Treatment: Add serial dilutions of this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with antibodies against T-cell surface markers (e.g., CD4, CD8) if desired. Analyze the CFSE fluorescence by flow cytometry. Proliferating cells will show a stepwise reduction in CFSE intensity.

Flow Cytometry for T-Cell Activation Markers

This protocol details the staining and analysis of T-cell activation markers (e.g., CD69, CD25) following treatment with this compound.

Materials:

  • T-cells treated with this compound as described in the proliferation assay (or a separate experiment)

  • Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., anti-CD69, anti-CD25) and T-cell lineage markers (e.g., anti-CD4, anti-CD8)

  • FACS buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the treated T-cells and wash them with FACS buffer.

  • Surface Staining: Resuspend the cells in FACS buffer and add the antibody cocktail. Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.

  • Analysis: Analyze the expression of activation markers on the gated T-cell populations (e.g., CD4+ or CD8+).

Cytokine Release Assay (ELISA)

This protocol measures the secretion of key T-cell cytokines (e.g., IFN-γ, IL-2) in response to this compound treatment.

Materials:

  • Supernatants from this compound-treated T-cell cultures

  • ELISA kit for the cytokine of interest (e.g., human IFN-γ ELISA kit)

  • Microplate reader

Procedure:

  • Sample Collection: After the desired incubation period (e.g., 48-72 hours), centrifuge the T-cell culture plates and carefully collect the supernatants.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and a stop solution.

  • Data Acquisition: Read the absorbance on a microplate reader.

  • Analysis: Calculate the concentration of the cytokine in the samples based on the standard curve.

Western Blot for PD-1 Pathway Proteins

This protocol is for analyzing the phosphorylation status of key proteins in the PD-1 signaling pathway after this compound treatment.

Western_Blot_Workflow Cell_Lysis Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-SHP2, SHP2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Figure 3: General workflow for Western Blot analysis.

Materials:

  • T-cells stimulated and treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-SHP2, anti-SHP2, anti-phospho-AKT, anti-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated T-cells and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Conclusion

This compound is a promising immunotherapeutic agent that enhances T-cell activation by inhibiting the PD-1/PD-L1 immune checkpoint. Its ability to promote T-cell proliferation and cytokine release, coupled with a well-defined mechanism of action, makes it a valuable tool for researchers and drug developers in the field of immuno-oncology. The experimental protocols provided in this guide offer a comprehensive framework for investigating the multifaceted role of this compound in modulating T-cell responses. Further research into the downstream signaling effects and in vivo efficacy of this compound will be crucial in fully elucidating its therapeutic potential.

References

(D)-PPA 1: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D)-PPA 1 is a synthetic D-peptide antagonist that has demonstrated significant potential in cancer immunotherapy by targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a comprehensive summary of its quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic rationale and development process.

Introduction

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.[1] Cancer cells frequently exploit this pathway to evade immune surveillance by upregulating PD-L1 on their surface, which interacts with PD-1 on activated T cells, leading to T-cell exhaustion and an suppressed anti-tumor immune response.[2] Blocking the PD-1/PD-L1 interaction has emerged as a highly successful strategy in cancer therapy.[3]

This compound is a novel, hydrolysis-resistant D-peptide developed to inhibit the PD-1/PD-L1 interaction.[4] Unlike monoclonal antibodies, peptide-based inhibitors like this compound may offer advantages such as better tumor penetration and lower manufacturing costs.[5] This guide delves into the technical details of this compound's development, providing a valuable resource for researchers in the field of immuno-oncology and drug development.

Physicochemical Properties and Synthesis

This compound is a 12-amino acid peptide composed entirely of D-amino acids, rendering it resistant to proteolytic degradation.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Sequence D-{Asn-Tyr-Ser-Lys-Pro-Thr-Asp-Arg-Gln-Tyr-His-Phe}[4]
Molecular Weight 1555.67 g/mol [6]
Chemical Formula C70H98N20O21[6]
Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is synthesized using the well-established Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) methodology. This process involves the sequential addition of Fmoc-protected D-amino acids to a growing peptide chain anchored to a solid support resin.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis of this compound

This protocol is a representative procedure based on standard Fmoc SPPS methods.

  • Resin Preparation:

    • Start with a suitable solid support resin, such as Rink Amide resin, to obtain a C-terminal amide, or a Wang resin for a C-terminal carboxylic acid.

    • Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes.

    • Wash the resin thoroughly with DMF.

    • Activate the C-terminal D-amino acid (D-Phenylalanine) by dissolving it with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an amine base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours to couple the first amino acid.

    • Wash the resin with DMF to remove excess reagents.

  • Chain Elongation:

    • Repeat the following cycle for each subsequent D-amino acid in the sequence (His, Tyr, Gln, Arg, Asp, Thr, Pro, Lys, Ser, Tyr, Asn):

      • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

      • Washing: Wash the resin with DMF.

      • Amino Acid Coupling: Activate the next Fmoc-protected D-amino acid with HBTU and DIPEA in DMF and add it to the resin to couple to the free N-terminus.

      • Washing: Wash the resin with DMF.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM).

    • Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v).

    • Incubate for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Synthesis Workflow

Synthesis_Workflow Resin Solid Support Resin Swell Swell Resin (DMF) Resin->Swell Deprotect_Resin Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Resin Wash1 Wash (DMF) Deprotect_Resin->Wash1 Couple_AA1 Couple First D-Amino Acid (Fmoc-D-Phe-OH, HBTU, DIPEA) Wash1->Couple_AA1 Wash2 Wash (DMF) Couple_AA1->Wash2 Elongation Chain Elongation Cycle (Repeat for each amino acid) Wash2->Elongation Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Elongation->Cleavage Purify Purification (RP-HPLC) Cleavage->Purify Analyze Analysis (MS, HPLC) Purify->Analyze Final This compound Analyze->Final

Caption: Workflow for the solid-phase synthesis of this compound.

Mechanism of Action: Inhibition of the PD-1/PD-L1 Pathway

This compound functions as an immune checkpoint inhibitor by directly binding to PD-L1 and blocking its interaction with the PD-1 receptor on T cells.[4][6] This disruption of the PD-1/PD-L1 axis reinvigorates exhausted T cells, leading to an enhanced anti-tumor immune response.

PD-1/PD-L1 Signaling Pathway and Inhibition by this compound

PD1_Pathway cluster_Tumor Tumor Cell cluster_TCell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction SHP2 SHP-2 PD1->SHP2 Recruitment & Activation TCR TCR CD28 CD28 PI3K PI3K/Akt Pathway SHP2->PI3K Inhibition RAS Ras/MEK/ERK Pathway SHP2->RAS Inhibition Activation T Cell Activation, Proliferation, Cytokine Release, Cytotoxicity PI3K->Activation Exhaustion T Cell Exhaustion PI3K->Exhaustion Suppression leads to RAS->Activation RAS->Exhaustion Suppression leads to DPPA1 This compound DPPA1->PDL1 Binding & Blockade

Caption: this compound blocks the PD-L1/PD-1 interaction, preventing T cell exhaustion.

The binding of PD-L1 on tumor cells to PD-1 on T cells leads to the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1.[2] SHP-2 then dephosphorylates and inactivates downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as the PI3K/Akt and Ras/MEK/ERK pathways.[2][7] This results in the suppression of T-cell proliferation, cytokine production, and cytotoxic activity, leading to a state of T-cell "exhaustion."[2] this compound, by binding to PD-L1, physically obstructs its interaction with PD-1, thereby preventing the initiation of this inhibitory signaling cascade and restoring the anti-tumor functions of T cells.

Preclinical Development and Efficacy

The preclinical development of this compound has involved a series of in vitro and in vivo studies to characterize its binding affinity, biological activity, and anti-tumor efficacy.

Table 2: Summary of Preclinical Data for this compound

ParameterAssayResultReference
Binding Affinity Surface Plasmon ResonanceKd = 0.51 μM (to PD-L1)[6]
In Vitro Activity Flow CytometryInhibits PD-1/PD-L1 interaction at 1 mg/mL[6]
Cell Viability Assay (CT26 cells)No direct cytotoxicity at concentrations up to 100 μM[4]
In Vivo Efficacy CT26 Xenograft ModelInhibits tumor growth[4]
CT26 Xenograft ModelProlongs survival time of mice[4]
In Vitro Studies

Experimental Protocol: Flow Cytometry for PD-1/PD-L1 Blockade

This protocol is a representative procedure for assessing the ability of this compound to block the PD-1/PD-L1 interaction.

  • Cell Preparation:

    • Use a cell line that expresses PD-L1 (e.g., CT26 murine colon carcinoma cells) and a cell line or beads expressing PD-1.

    • Harvest and wash the PD-L1 expressing cells.

  • Inhibition Assay:

    • Pre-incubate the PD-L1 expressing cells with varying concentrations of this compound for 30-60 minutes at 4°C.

    • Add fluorescently labeled PD-1-Fc fusion protein to the cells and incubate for another 30-60 minutes at 4°C.

  • Staining and Analysis:

    • Wash the cells to remove unbound PD-1-Fc.

    • If the PD-1-Fc is not directly labeled, add a fluorescently labeled secondary antibody that recognizes the Fc portion and incubate for 30 minutes at 4°C.

    • Wash the cells and resuspend in FACS buffer.

    • Analyze the cells using a flow cytometer, measuring the fluorescence intensity, which corresponds to the amount of PD-1 bound to PD-L1. A decrease in fluorescence in the presence of this compound indicates blockade of the interaction.

Flow Cytometry Workflow

Flow_Cytometry_Workflow Cells PD-L1 Expressing Cells (e.g., CT26) Incubate_DPPA1 Incubate with this compound Cells->Incubate_DPPA1 Add_PD1 Add Fluorescent PD-1-Fc Incubate_DPPA1->Add_PD1 Wash1 Wash Add_PD1->Wash1 Secondary_Ab Add Fluorescent Secondary Antibody (if needed) Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Analyze Flow Cytometry Analysis Wash2->Analyze Result Quantify PD-1/PD-L1 Blockade Analyze->Result

Caption: Workflow for assessing PD-1/PD-L1 blockade by this compound using flow cytometry.

In Vivo Studies

The anti-tumor efficacy of this compound has been evaluated in syngeneic mouse models, which have a competent immune system, allowing for the assessment of immunotherapy.

Experimental Protocol: CT26 Xenograft Model for Efficacy Studies

This protocol is a representative procedure for evaluating the in vivo anti-tumor activity of this compound.

  • Cell Culture and Implantation:

    • Culture CT26 murine colon carcinoma cells in appropriate media.

    • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject approximately 1 x 106 CT26 cells into the flank of BALB/c mice.

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via intraperitoneal or subcutaneous injection) at a specified dose and schedule (e.g., daily or every other day). The control group receives a vehicle control.

  • Monitoring and Endpoint:

    • Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • The study endpoint can be a predetermined tumor volume, a specific time point, or when the control tumors reach a certain size.

    • At the end of the study, tumors can be excised and weighed, and tissues can be collected for further analysis (e.g., immunohistochemistry for immune cell infiltration).

Conclusion and Future Directions

This compound is a promising D-peptide antagonist of the PD-1/PD-L1 immune checkpoint. Its resistance to proteolysis, ability to block the PD-1/PD-L1 interaction, and demonstrated in vivo anti-tumor efficacy make it a compelling candidate for further development. Future research should focus on optimizing its pharmacokinetic properties, exploring combination therapies, and ultimately translating this promising preclinical candidate into clinical trials for the treatment of various cancers. This technical guide provides a solid foundation for researchers and drug developers interested in advancing the field of peptide-based cancer immunotherapy.

References

in vitro characterization of (D)-PPA 1 peptide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive In Vitro Technical Guide to (D)-PPA 1 Peptide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro characterization of the this compound peptide, a notable inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. This interaction is a critical immune checkpoint that cancer cells often exploit to evade the immune system. This compound, a D-peptide antagonist, offers a promising avenue for cancer immunotherapy. This document details the quantitative analysis of its binding affinity, the experimental protocols for its characterization, and the signaling pathways it modulates.

Quantitative Data Summary

The in vitro efficacy of this compound and its derivatives has been quantified through various assays, primarily focusing on its binding affinity to PD-L1 and its ability to inhibit the PD-1/PD-L1 interaction.

Peptide/CompoundTargetAssayParameterValueReference
This compoundPD-L1Microscale Thermophoresis (MST)Kd0.51 µM
D-glu-LPPA-1PD-1/PD-L1 InteractionInhibition AssayIC5075.5 µM[1]
D-gal-LPPA-1PD-1/PD-L1 InteractionInhibition AssayIC50101.9 µM[1]

Mechanism of Action: PD-1/PD-L1 Pathway Inhibition

This compound functions by binding to PD-L1, thereby physically blocking its interaction with the PD-1 receptor on T-cells. This disruption reactivates the T-cell's anti-tumor response. The signaling cascade initiated by the PD-1/PD-L1 interaction typically leads to the suppression of T-cell activity. By inhibiting this primary interaction, this compound effectively removes this brake on the immune system.

cluster_t_cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction SHP2 SHP-2 PD1->SHP2 Recruits TCR TCR CD28 CD28 PI3K PI3K SHP2->PI3K Dephosphorylates AKT AKT PI3K->AKT Activates T_Cell_Inhibition T-Cell Inhibition (Anergy, Exhaustion) AKT->T_Cell_Inhibition Leads to MHC MHC MHC->TCR Antigen Presentation B7 B7 B7->CD28 Co-stimulation DPPA1 This compound DPPA1->PDL1

Mechanism of this compound Action on the PD-1/PD-L1 Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

Microscale Thermophoresis (MST) for Binding Affinity

MST is a powerful technique to quantify the binding affinity between molecules in solution.[2][3][4][5]

Objective: To determine the dissociation constant (Kd) of this compound binding to PD-L1.

Materials:

  • Recombinant human PD-L1 protein

  • This compound peptide

  • Labeling dye (e.g., NHS-ester dye for primary amine labeling)

  • MST buffer (e.g., PBS with 0.05% Tween 20)

  • MST instrument (e.g., Monolith NT.115)

  • Premium coated capillaries

Procedure:

  • Labeling of PD-L1:

    • Label the recombinant PD-L1 protein with a fluorescent dye according to the manufacturer's protocol.

    • Remove the excess dye using a desalting column.

    • Determine the final protein concentration and labeling efficiency.

  • Serial Dilution of this compound:

    • Prepare a 16-point serial dilution of the this compound peptide in MST buffer, starting from a high concentration (e.g., 100 µM).

  • Binding Reaction:

    • Mix the labeled PD-L1 (at a constant concentration, e.g., 20 nM) with each dilution of this compound.

    • Incubate the mixture for 10 minutes at room temperature to reach binding equilibrium.

  • MST Measurement:

    • Load the samples into the premium coated capillaries.

    • Place the capillaries into the MST instrument.

    • Perform the MST measurement.

  • Data Analysis:

    • Analyze the change in the normalized fluorescence (ΔFnorm) as a function of the this compound concentration.

    • Fit the data to a Kd model to determine the binding affinity.

start Start label_pdl1 Label PD-L1 with fluorescent dye start->label_pdl1 purify_pdl1 Purify labeled PD-L1 label_pdl1->purify_pdl1 mix Mix labeled PD-L1 with peptide dilutions purify_pdl1->mix prepare_peptide Prepare serial dilutions of this compound prepare_peptide->mix incubate Incubate to reach equilibrium mix->incubate load_capillaries Load samples into capillaries incubate->load_capillaries mst_measurement Perform MST measurement load_capillaries->mst_measurement analyze Analyze data and determine Kd mst_measurement->analyze end End analyze->end

Workflow for MST-based Binding Affinity Assay.
Flow Cytometry for PD-1/PD-L1 Interaction Inhibition

This assay measures the ability of this compound to block the binding of PD-1 to PD-L1 expressed on cells.

Objective: To quantify the inhibition of PD-1 binding to PD-L1-expressing cells by this compound.

Materials:

  • PD-L1 expressing cells (e.g., CHO-K1-hPD-L1)

  • Recombinant human PD-1-Fc fusion protein

  • Fluorescently labeled anti-Fc secondary antibody

  • This compound peptide

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture PD-L1 expressing cells to 80-90% confluency.

    • Harvest the cells and wash them with FACS buffer.

    • Resuspend the cells to a concentration of 1x106 cells/mL.

  • Inhibition Reaction:

    • Pre-incubate the PD-L1 expressing cells with varying concentrations of this compound for 30 minutes at 4°C.

  • PD-1 Binding:

    • Add a constant concentration of recombinant PD-1-Fc to the cell suspension.

    • Incubate for 1 hour at 4°C.

  • Staining:

    • Wash the cells to remove unbound PD-1-Fc.

    • Add the fluorescently labeled anti-Fc secondary antibody.

    • Incubate for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells again.

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer and measure the mean fluorescence intensity (MFI).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Determine the IC50 value.

start Start prepare_cells Prepare PD-L1 expressing cells start->prepare_cells pre_incubate Pre-incubate cells with varying [ this compound ] prepare_cells->pre_incubate add_pd1 Add recombinant PD-1-Fc pre_incubate->add_pd1 incubate_pd1 Incubate for PD-1 binding add_pd1->incubate_pd1 wash1 Wash cells incubate_pd1->wash1 add_secondary_ab Add fluorescent anti-Fc antibody wash1->add_secondary_ab incubate_ab Incubate for staining add_secondary_ab->incubate_ab wash2 Wash cells incubate_ab->wash2 acquire_data Acquire data on flow cytometer wash2->acquire_data analyze Analyze MFI and determine IC50 acquire_data->analyze end End analyze->end

Workflow for Flow Cytometry-based Inhibition Assay.
Jurkat/CHO-K1-hPD-L1 Co-culture for T-cell Activation

This cell-based functional assay assesses the ability of this compound to restore T-cell activation, measured by IL-2 secretion.[1][6]

Objective: To measure the enhancement of IL-2 secretion from Jurkat T-cells when the PD-1/PD-L1 interaction is blocked by this compound.

Materials:

  • Jurkat T-cells (stably expressing PD-1 and an IL-2 reporter construct)

  • CHO-K1 cells stably expressing human PD-L1 (CHO-K1-hPD-L1)

  • T-cell activators (e.g., PHA and PMA)

  • This compound peptide

  • Culture medium (e.g., RPMI 1640 with 10% FBS)

  • IL-2 ELISA kit or luciferase assay system

  • 96-well culture plates

Procedure:

  • Cell Seeding:

    • Seed CHO-K1-hPD-L1 cells in a 96-well plate and allow them to adhere overnight.

  • T-cell Stimulation:

    • Pre-stimulate Jurkat T-cells with PHA and PMA.

  • Co-culture and Treatment:

    • Add the pre-stimulated Jurkat T-cells to the wells containing the CHO-K1-hPD-L1 cells.

    • Immediately add varying concentrations of this compound to the co-culture.

  • Incubation:

    • Incubate the co-culture for 24-48 hours at 37°C in a 5% CO2 incubator.

  • IL-2 Measurement:

    • Collect the culture supernatant.

    • Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions. Alternatively, if using a luciferase reporter cell line, measure the luciferase activity.

  • Data Analysis:

    • Plot the IL-2 concentration or luciferase activity against the concentration of this compound.

    • Determine the EC50 value for T-cell activation.

start Start seed_cho Seed CHO-K1-hPD-L1 cells in 96-well plate start->seed_cho co_culture Add Jurkat cells to CHO-K1-hPD-L1 cells seed_cho->co_culture stimulate_jurkat Pre-stimulate Jurkat T-cells (PHA/PMA) stimulate_jurkat->co_culture add_peptide Add varying concentrations of this compound co_culture->add_peptide incubate Incubate co-culture for 24-48 hours add_peptide->incubate collect_supernatant Collect culture supernatant incubate->collect_supernatant measure_il2 Measure IL-2 levels (ELISA or Luciferase) collect_supernatant->measure_il2 analyze Analyze data and determine EC50 measure_il2->analyze end End analyze->end

Workflow for Jurkat/CHO-K1-hPD-L1 Co-culture Assay.

References

An In-Depth Technical Guide to (D)-PPA 1 Target Validation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-PPA 1 is a synthetic D-peptide antagonist designed to disrupt the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1). This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host's immune system. By blocking this pathway, this compound aims to restore anti-tumor immunity. This technical guide provides a comprehensive overview of the target validation studies for this compound, including its biochemical and cellular characterization, as well as its in vivo efficacy.

Biochemical and Biophysical Characterization

The primary mechanism of action of this compound is its direct binding to PD-L1, thereby preventing its engagement with the PD-1 receptor on T cells. The binding affinity of this compound to PD-L1 has been quantified using biophysical techniques.

Quantitative Data: Binding Affinity
CompoundTargetMethodKd (μM)
This compoundPD-L1Surface Plasmon Resonance (SPR)0.51[1]

Cellular Characterization

The ability of this compound to block the PD-1/PD-L1 interaction at a cellular level is a crucial aspect of its target validation. This is typically assessed using co-culture systems of immune cells and cancer cells expressing PD-L1.

Quantitative Data: In Vitro Blockade

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in syngeneic mouse tumor models, which have a competent immune system, making them suitable for studying immunotherapies.

Quantitative Data: In Vivo Anti-Tumor Efficacy

The in vivo efficacy of this compound was demonstrated in a CT26 colon carcinoma mouse model. Treatment with this compound resulted in significant inhibition of tumor growth and prolonged survival of the tumor-bearing mice.

Animal ModelTreatmentOutcome
CT26 Syngeneic Mouse ModelThis compoundInhibition of tumor growth and prolonged survival

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are representative protocols for the key experiments involved in the target validation of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the binding kinetics and affinity (Kd) of this compound to recombinant human PD-L1.

  • Instrumentation: A Biacore instrument (or equivalent).

  • Procedure:

    • Recombinant human PD-L1 is immobilized on a sensor chip.

    • A series of concentrations of this compound are flowed over the chip surface.

    • The association and dissociation rates are measured in real-time.

    • The Kd is calculated from the ratio of the dissociation rate constant (koff) to the association rate constant (kon).

Flow Cytometry-Based PD-1/PD-L1 Blockade Assay
  • Objective: To assess the ability of this compound to block the binding of PD-1 to PD-L1 on cancer cells.

  • Cell Lines: A PD-L1 expressing cancer cell line (e.g., CT26) and a cell line expressing the extracellular domain of PD-1 fused to a fluorescent protein or an Fc tag.

  • Procedure:

    • PD-L1 expressing cells are incubated with varying concentrations of this compound.

    • The PD-1 fusion protein is then added to the cells.

    • The binding of the PD-1 fusion protein to the cells is detected by flow cytometry.

    • A decrease in the fluorescent signal indicates that this compound is blocking the interaction.

In Vivo Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.

  • Animal Model: BALB/c mice.

  • Tumor Model: Subcutaneous injection of CT26 colon carcinoma cells.

  • Procedure:

    • Tumors are allowed to establish to a palpable size.

    • Mice are randomized into treatment and control groups.

    • This compound is administered systemically (e.g., intraperitoneally or intravenously) according to a defined dosing schedule.

    • Tumor growth is monitored regularly using calipers.

    • Survival of the mice is recorded.

    • At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess immune cell infiltration.

Signaling Pathways and Experimental Workflows

Visual representations of the biological pathways and experimental procedures can aid in understanding the complex processes involved in this compound target validation.

PD1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway and Inhibition by this compound cluster_tumor_cell Tumor Cell cluster_t_cell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction SHP2 SHP-2 PD1->SHP2 Recruits TCR TCR TCR->PD1 Co-localizes with T_cell_inhibition T Cell Inhibition/ Exhaustion SHP2->T_cell_inhibition Leads to DPPA1 This compound DPPA1->PDL1 Binds and Blocks

PD-1/PD-L1 signaling and this compound inhibition.

Target_Validation_Workflow Target Validation Workflow for this compound cluster_in_vitro In Vitro / Biochemical Validation cluster_in_vivo In Vivo Validation biochemical_assay Biochemical Assay (e.g., SPR) binding_affinity Determine Binding Affinity (Kd) biochemical_assay->binding_affinity cellular_assay Cellular Blockade Assay (Flow Cytometry) blockade_potency Assess Blockade Potency cellular_assay->blockade_potency binding_affinity->cellular_assay animal_model Syngeneic Mouse Tumor Model (CT26) blockade_potency->animal_model efficacy_study Efficacy Study (Tumor Growth, Survival) animal_model->efficacy_study start Candidate Identification (this compound) start->biochemical_assay

A general workflow for this compound target validation.

References

The Cornerstone of Stability: A Technical Guide to the Hydrolysis Resistance of D-Peptide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, peptide-based drugs offer high specificity and low toxicity. However, their clinical utility is often hampered by their susceptibility to hydrolysis by endogenous proteases. This technical guide delves into the core principles and practical methodologies surrounding the use of D-peptide inhibitors, a key strategy to overcome proteolytic degradation and enhance the therapeutic potential of peptide-based drugs.

The Chirality Advantage: Why D-Peptides Resist Hydrolysis

The fundamental principle behind the enhanced stability of D-peptide inhibitors lies in the stereospecificity of proteases. Naturally occurring proteases have evolved to recognize and cleave peptide bonds formed between L-amino acids, the building blocks of most proteins in living organisms. By substituting L-amino acids with their non-natural mirror images, D-amino acids, the resulting D-peptide backbone becomes a poor substrate for these enzymes. This chiral difference effectively shields the peptide from proteolytic attack, significantly extending its half-life in biological systems.[1]

Another sophisticated approach to enhance proteolytic resistance is the design of retro-inverso peptides. These analogs are constructed with D-amino acids in the reverse sequence of the parent L-peptide. This unique arrangement maintains a similar side-chain topology to the original peptide, potentially preserving biological activity while rendering the peptide bonds unrecognizable to proteases.[2]

Quantitative Assessment of Stability: L- vs. D-Peptide Inhibitors

The superior stability of D-peptides over their L-counterparts has been demonstrated in numerous studies. The following tables summarize quantitative data from comparative stability assays in various biological media.

Table 1: Stability of L- vs. D-Peptide Analogs in Serum and Plasma

Peptide NameSequenceBiological MatrixIncubation Time (h)% Intact L-Peptide Remaining% Intact D-Peptide RemainingReference
RDP215H-FWRIRIRR P RRIRIRWF-NH210% Fetal Bovine Serum168 (7 days)DegradedStable[1]
RDP215H-FWRIRIRR P RRIRIRWF-NH210% Human Serum168 (7 days)DegradedStable[1]
MelittinGIGAVLKVLTTGLPALISWIKRKRQQ-NH210% Fetal Bovine Serum48Not specifiedStable[3]

Table 2: Half-life of Peptides in Human Blood Plasma

Peptide NameModificationHalf-life (t1/2) in hours95% Confidence Interval (CI)Reference
Peptide 1Tam-labeled43.539.2–48.5[4]
Peptide 2Tam-labeled3.22.6–4.1[4]
Peptide 3Tam-labeled50.539.8–66.7[4]
Peptide 4Tam-labeled>90% intact after 72h-[4]
Peptide 5Tam-labeled3.83.4–4.2[5]
OctreotideD-amino acid substitutions1.5-[6]

Experimental Protocols for Evaluating Hydrolysis Resistance

Accurate assessment of peptide stability is crucial for the development of D-peptide inhibitors. Below are detailed methodologies for key experiments.

In Vitro Peptide Stability Assay in Human Plasma/Serum

This protocol outlines the steps to assess the stability of a peptide in human plasma or serum.

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in DMSO)

  • Human plasma or serum (pooled, commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Precipitating solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid (TFA))

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • HPLC or LC-MS system

Procedure:

  • Preparation: Thaw human plasma or serum at 37°C. Centrifuge to remove any precipitates. Prepare a working solution of the test peptide by diluting the stock solution in PBS.

  • Incubation: Add the peptide working solution to the plasma or serum to achieve the desired final concentration (e.g., 10 µM). Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: Immediately add the precipitating solution to the aliquot (typically in a 2:1 or 3:1 ratio of solvent to sample) to stop enzymatic activity and precipitate plasma/serum proteins.

  • Centrifugation: Vortex the mixture and incubate on ice. Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero. The half-life (t1/2) can be determined by fitting the data to a first-order decay model.[4][7]

Proteolytic Degradation Assay using a Specific Protease (e.g., Trypsin)

This protocol describes how to evaluate peptide stability against a specific protease.

Materials:

  • Test peptide solution

  • Protease stock solution (e.g., Trypsin Gold, Mass Spectrometry Grade)

  • Reaction buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Quenching solution (e.g., 10% TFA)

  • HPLC or LC-MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the test peptide solution and the reaction buffer.

  • Enzyme Addition: Initiate the reaction by adding the protease stock solution to the peptide solution. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for trypsin).

  • Time Points: At various time intervals, take aliquots of the reaction mixture.

  • Quenching: Stop the reaction by adding the quenching solution to the aliquots.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to determine the amount of undigested peptide.

  • Data Analysis: Plot the percentage of remaining peptide against time to determine the degradation rate.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

Understanding the context in which D-peptide inhibitors function and how they are developed is crucial. The following diagrams, generated using the DOT language, illustrate key concepts.

The Principle of D-Peptide Stability

G cluster_L L-Peptide cluster_D D-Peptide L_Peptide L-Peptide Protease Protease L_Peptide->Protease Recognized & Cleaved D_Peptide D-Peptide D_Peptide->Protease Not Recognized Stable Stable Peptide D_Peptide->Stable Degradation Degradation Products Protease->Degradation

Comparison of L- and D-peptide susceptibility to protease.
Workflow for Mirror-Image Phage Display

Target 1. Synthesize D-enantiomer of Target Protein Library 2. Screen L-peptide Phage Display Library Target->Library Binders 3. Isolate L-peptides that bind to D-target Library->Binders Synthesize 4. Synthesize D-enantiomers of selected L-peptides Binders->Synthesize Final 5. D-peptide inhibitor binds to natural L-target protein Synthesize->Final

Workflow for discovering D-peptide inhibitors.
p53-MDM2 Signaling Pathway

Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 induces transcription Transcription Transcription of Target Genes p53->Transcription Degradation p53 Degradation p53->Degradation MDM2->p53 inhibits & promotes degradation MDM2->Degradation ubiquitination Apoptosis Apoptosis, Cell Cycle Arrest Transcription->Apoptosis D_peptide D-peptide Inhibitor D_peptide->MDM2 blocks interaction

Inhibition of the p53-MDM2 interaction by a D-peptide.
Amyloid-Beta Aggregation Pathway

Monomer Aβ Monomer Oligomer Soluble Oligomers (toxic) Monomer->Oligomer aggregation Protofibril Protofibrils Oligomer->Protofibril Fibril Amyloid Fibrils (Plaques) Protofibril->Fibril D_peptide D-peptide Inhibitor D_peptide->Monomer binds & stabilizes D_peptide->Oligomer inhibits aggregation

D-peptide inhibition of amyloid-beta aggregation.

Conclusion

The incorporation of D-amino acids into peptide inhibitors represents a robust and effective strategy to overcome the challenge of proteolytic instability. This technical guide provides a foundational understanding of the principles, quantitative evidence of enhanced stability, detailed experimental protocols for evaluation, and visual representations of relevant biological pathways and drug discovery workflows. For researchers and drug development professionals, the strategic application of D-peptide design opens new avenues for creating potent and durable peptide-based therapeutics.

References

(D)-PPA 1: A D-Peptide Antagonist for Advancing Basic Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-PPA 1 is a potent and hydrolysis-resistant D-peptide antagonist designed to disrupt the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) signaling pathway.[1] This interaction is a critical immune checkpoint that plays a central role in T-cell regulation and tumor immune evasion. By blocking the binding of PD-L1 to the PD-1 receptor on T-cells, this compound reinvigorates the anti-tumor immune response, making it a valuable tool for basic immunology research and preclinical cancer immunotherapy studies. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the core biological processes involved.

Mechanism of Action

This compound functions as a competitive inhibitor of the PD-1/PD-L1 interaction. It binds directly to PD-L1 with high affinity, sterically hindering its association with the PD-1 receptor on activated T-cells.[1] The PD-1/PD-L1 signaling cascade is a key negative regulator of T-cell function. Engagement of PD-1 by PD-L1 leads to the recruitment of the tyrosine phosphatase SHP-2 to the cytoplasmic tail of PD-1.[2][3] SHP-2 subsequently dephosphorylates and inactivates key downstream signaling molecules in the T-cell receptor (TCR) and CD28 co-stimulatory pathways.[1][2][3] This results in the suppression of the Phosphoinositide 3-kinase (PI3K)/Akt and Ras/MEK/ERK signaling pathways, which are crucial for T-cell proliferation, survival, and effector functions such as cytokine production.[4][5] By blocking the initial PD-1/PD-L1 binding, this compound prevents the initiation of this inhibitory cascade, thereby restoring T-cell-mediated anti-tumor immunity.[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound, providing researchers with essential parameters for experimental design.

ParameterValueAssay TypeReference
Binding Affinity (Kd) 0.51 μMIn vitro binding assay[1]
In Vitro Blocking Concentration Effective at 1.0 mg/mLCellular blockade assay[6]
In Vivo Efficacy 2 mg/kg (s.c. or i.p.)CT26 syngeneic mouse tumor model[6]

Note: While a specific IC50 value for this compound in a functional assay is not publicly available, the provided binding affinity (Kd) indicates a strong interaction with its target. Researchers are encouraged to determine the IC50 value under their specific experimental conditions using the protocols outlined below.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

PD1_Signaling_Pathway cluster_Tcell T-Cell cluster_APC Tumor Cell / APC PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits TCR TCR PI3K_Akt PI3K/Akt Pathway TCR->PI3K_Akt Ras_MEK_ERK Ras/MEK/ERK Pathway TCR->Ras_MEK_ERK CD28 CD28 CD28->PI3K_Akt SHP2->PI3K_Akt Inhibits SHP2->Ras_MEK_ERK Inhibits Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K_Akt->Activation Ras_MEK_ERK->Activation PDL1 PD-L1 PDL1->PD1 Binding MHC_Ag MHC-Antigen MHC_Ag->TCR B7 B7 B7->CD28 DPPA1 This compound DPPA1->PDL1 Inhibits

Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by this compound.

HTRF_Workflow start Start add_reagents Add this compound, Tagged PD-1, and Tagged PD-L1 to Plate start->add_reagents incubate Incubate to Reach Binding Equilibrium add_reagents->incubate add_detection Add HTRF Detection Reagents (Anti-Tag Antibodies) incubate->add_detection read_plate Read Plate on HTRF Reader (620 nm and 665 nm) add_detection->read_plate calculate_ic50 Calculate HTRF Ratio and Determine IC50 read_plate->calculate_ic50 end End calculate_ic50->end

Caption: HTRF Assay Workflow for IC50 Determination.

InVivo_Workflow start Start implant_cells Implant CT26 Tumor Cells into Syngeneic Mice start->implant_cells tumor_growth Allow Tumors to Establish implant_cells->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer this compound or Vehicle Control randomize->treat monitor Monitor Tumor Growth and Animal Health treat->monitor endpoint Endpoint: Analyze Tumors and Immune Cell Infiltration monitor->endpoint end End endpoint->end

Caption: In Vivo Antitumor Efficacy Study Workflow.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound. These are generalized methodologies and may require optimization for specific experimental setups.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding Inhibition

This biochemical assay is designed to determine the IC50 value of this compound for the PD-1/PD-L1 interaction.

Materials:

  • Recombinant human PD-1 protein (e.g., His-tagged)

  • Recombinant human PD-L1 protein (e.g., Fc-tagged)

  • Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)

  • Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • This compound

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the this compound dilutions.

  • Add the recombinant human PD-1 and PD-L1 proteins to the wells.

  • Add the FRET donor- and acceptor-conjugated antibodies.

  • Incubate the plate at room temperature for 1-2 hours to allow for binding to reach equilibrium.

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the inhibitor concentration to determine the IC50 value using a non-linear regression analysis.[7][8]

Protocol 2: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a typical experiment to evaluate the antitumor efficacy of this compound in the CT26 colon carcinoma model.

Materials:

  • 6-8 week old female BALB/c mice

  • CT26 colon carcinoma cells

  • This compound

  • Vehicle control (e.g., sterile PBS)

  • Calipers for tumor measurement

Procedure:

  • Culture CT26 cells under standard conditions and harvest during the logarithmic growth phase.

  • Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of sterile PBS into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Administer this compound at 2 mg/kg via subcutaneous (s.c.) or intraperitoneal (i.p.) injection daily for a specified duration (e.g., 7-14 days).[6] Administer the vehicle control to the control group following the same schedule.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

  • Analyze the data to determine the effect of this compound on tumor growth and survival.

Protocol 3: Flow Cytometry Analysis of T-Cell Activation Markers

This protocol is for analyzing the activation status of T-cells from in vitro co-culture experiments or from tumors of treated animals.

Materials:

  • Single-cell suspension of T-cells or tumor-infiltrating lymphocytes

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fluorescently conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25, Ki-67)

  • Intracellular staining buffer kit (if staining for intracellular markers like Ki-67)

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension from your experimental samples.

  • Wash the cells with FACS buffer.

  • Stain the cells with a cocktail of fluorescently labeled antibodies against surface markers for 30 minutes at 4°C in the dark.

  • If performing intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol.

  • Stain for intracellular markers for 30 minutes at 4°C in the dark.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software to quantify the percentage of activated T-cells (e.g., CD8+/CD69+, CD4+/CD25+) in the different treatment groups.[9][10]

Conclusion

This compound is a valuable research tool for investigating the immunological consequences of PD-1/PD-L1 blockade. Its D-peptide nature confers resistance to proteolytic degradation, making it suitable for both in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of targeting the PD-1/PD-L1 axis in various immunological contexts, particularly in the field of cancer immunotherapy.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of (D)-PPA 1 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-PPA 1 is a potent, hydrolysis-resistant D-peptide antagonist of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. By blocking this critical immune checkpoint pathway, this compound has demonstrated significant anti-tumor efficacy in preclinical murine models, making it a promising candidate for cancer immunotherapy research and development.[1] These application notes provide detailed protocols for the in vivo administration of this compound in mice, focusing on the widely used CT26 syngeneic tumor model. The information compiled herein is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action: PD-1/PD-L1 Inhibition

This compound functions by binding to PD-L1, thereby preventing its interaction with the PD-1 receptor on activated T cells. This blockade disrupts the inhibitory signal that tumor cells exploit to evade immune surveillance. The restored T-cell activity leads to enhanced anti-tumor immunity, including increased proliferation and cytotoxic function of tumor-infiltrating lymphocytes.

PD1_PDL1_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition Inhibition PD1->Inhibition Signal Transduction TCR TCR Activation T Cell Activation TCR->Activation Antigen Presentation Inhibition->Activation Suppresses DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The following tables summarize the reported in vivo administration protocols for this compound in mice.

Parameter Details Reference
Animal Model CT26 tumor-bearing Balb/c mice[1]
This compound Dosage 2 mg/kg[1]
40 µ g/mouse in 200 µL[1]
Administration Route Subcutaneous (s.c.)[1]
Intraperitoneal (i.p.)[1]
Intravenous (i.v.)[1]
Treatment Frequency Once daily for 7 days[1]
Once daily for 12 days[1]
Single dose[1]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound (TFA salt form recommended for enhanced water solubility)[1]

  • Sterile, pyrogen-free normal saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Calculate the required amount of this compound: Based on the desired dosage (e.g., 2 mg/kg) and the number and weight of the mice, calculate the total mass of this compound needed.

  • Reconstitution: Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the required volume of sterile normal saline to the tube to achieve the desired final concentration. For a 2 mg/kg dose in a 20g mouse with an injection volume of 200 µL, the concentration would be 0.2 mg/mL.

  • Mixing: Gently vortex the solution until the peptide is completely dissolved. Avoid vigorous shaking to prevent potential peptide aggregation.

  • Sterilization: Filter the this compound solution through a 0.22 µm sterile filter into a new sterile tube.

  • Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, aliquots should be stored at -20°C or -80°C, but freeze-thaw cycles should be avoided.

CT26 Syngeneic Tumor Model and this compound Administration

Materials:

  • CT26 murine colon carcinoma cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • 6-8 week old female Balb/c mice

  • Sterile syringes (1 mL) and needles (26-30G for s.c. injection, 25-27G for i.p. injection)

  • Calipers for tumor measurement

  • This compound solution (prepared as described above)

  • Vehicle control (sterile normal saline)

Experimental Workflow:

experimental_workflow cluster_setup Experiment Setup cluster_tumor_induction Tumor Induction cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture CT26 Cell Culture cell_harvest Cell Harvesting and Counting cell_culture->cell_harvest tumor_inoculation Subcutaneous Inoculation of CT26 Cells cell_harvest->tumor_inoculation animal_acclimation Animal Acclimation (1 week) animal_acclimation->tumor_inoculation tumor_monitoring Tumor Growth Monitoring tumor_inoculation->tumor_monitoring randomization Randomization into Treatment Groups tumor_monitoring->randomization treatment_admin This compound or Vehicle Administration randomization->treatment_admin continued_monitoring Continued Tumor and Health Monitoring treatment_admin->continued_monitoring endpoint Euthanasia and Tumor Excision continued_monitoring->endpoint analysis Tumor Weight/Volume Measurement, Immunohistochemistry, etc. endpoint->analysis

Caption: In vivo experimental workflow for this compound efficacy testing.

Protocol:

  • Cell Culture: Culture CT26 cells in complete medium until they reach 70-80% confluency.

  • Cell Preparation for Inoculation:

    • Wash the cells with sterile PBS.

    • Harvest the cells using trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend the pellet in sterile PBS.

    • Count the viable cells using a hemocytometer or automated cell counter.

    • Adjust the cell concentration to 1 x 10^6 viable cells per 100 µL of sterile PBS. Keep the cell suspension on ice.

  • Tumor Cell Inoculation:

    • Gently restrain a 6-8 week old female Balb/c mouse.

    • Subcutaneously inject 100 µL of the CT26 cell suspension (1 x 10^6 cells) into the right flank of the mouse.

  • Tumor Growth Monitoring:

    • Begin monitoring the mice for tumor growth approximately 5-7 days post-inoculation.

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization and Treatment:

    • Once the tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

    • Treatment Group: Administer this compound at the desired dose and route (e.g., 2 mg/kg, i.p., daily for 7 days).

    • Control Group: Administer an equivalent volume of the vehicle (sterile normal saline) following the same schedule.

  • Continued Monitoring:

    • Continue to measure tumor volumes and body weights every 2-3 days throughout the treatment period.

    • Monitor the general health of the mice daily for any signs of toxicity (e.g., weight loss, ruffled fur, lethargy).

  • Endpoint and Analysis:

    • Euthanize the mice when the tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³) or at the end of the study period.

    • Excise the tumors and measure their final weight and volume.

    • Tumor tissue can be further processed for histological analysis, immunohistochemistry (e.g., for CD4+ and CD8+ T-cell infiltration), or flow cytometry.

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound in a murine syngeneic tumor model. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of this promising PD-1/PD-L1 inhibitor. As with any in vivo study, all animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.

References

(D)-PPA 1 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-PPA 1 is a potent, hydrolysis-resistant D-peptide antagonist of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1][2] By disrupting this critical immune checkpoint pathway, this compound facilitates the activation of an anti-tumor immune response.[3] These application notes provide detailed information on the solubility of this compound, along with protocols for its preparation and use in common experimental settings.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for this compound.

ParameterValueNotes
Binding Affinity (Kd) 0.51 μMBinding affinity to PD-L1.[4][5]
In Vitro Activity Blocks PD-1/PD-L1 interaction at 1.0 mg/mL.[1][4][5]Does not directly induce tumor cell death.[1]
In Vivo Efficacy 2 mg/kg (s.c. or i.p., once daily for 7 days)Inhibits CT26 tumor growth in mice.[1]
Solubility (Water) Soluble up to 2 mg/mL.[4][5]The trifluoroacetate (B77799) (TFA) salt form generally exhibits enhanced water solubility and stability.[1][2]
Solubility (DMSO) Soluble.[6]
Storage Store at -20°C.Store dry, frozen, and in the dark.[4][5]

Signaling Pathway

This compound functions by inhibiting the interaction between PD-1, expressed on activated T cells, and its ligand, PD-L1, which can be expressed on tumor cells. This interaction normally sends an inhibitory signal to the T cell, leading to T cell exhaustion and allowing the tumor to evade the immune system. By blocking this interaction, this compound restores the T cell's ability to recognize and attack tumor cells.

PD1_Pathway cluster_TCell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding (Inhibitory Signal) TCR TCR Activation T Cell Activation (Cytotoxicity, Proliferation) TCR->Activation Stimulates SHP2 SHP2 PD1->SHP2 Recruits PI3K PI3K/Akt Pathway SHP2->PI3K Inhibits RAS Ras/MEK/ERK Pathway SHP2->RAS Inhibits PI3K->Activation RAS->Activation DPPA1 This compound DPPA1->PDL1 Blocks Interaction MHC_Ag MHC + Antigen MHC_Ag->TCR Signal 1

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of Stock Solutions

a. Aqueous Stock Solution

  • Materials: this compound powder, sterile nuclease-free water.

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Add sterile nuclease-free water to a final concentration of up to 2 mg/mL.

    • Gently vortex to dissolve. If solubility is an issue, warming the tube to 37°C and brief sonication may aid in dissolution.

    • Sterile filter the solution using a 0.22 µm syringe filter.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

b. DMSO Stock Solution

  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Add anhydrous DMSO to the desired concentration.

    • Gently vortex until fully dissolved.

    • Aliquot and store at -20°C. Note that DMSO can be toxic to cells at higher concentrations, so ensure the final concentration in your experiment is low (typically <0.5%).

In Vitro PD-1/PD-L1 Blockade Assay (Flow Cytometry)

This protocol is a general guideline and should be optimized for your specific cell lines and experimental setup.

  • Materials:

    • PD-1 expressing cells (e.g., activated T cells, Jurkat cells).

    • PD-L1 expressing cells (e.g., specific tumor cell lines).

    • This compound stock solution.

    • Recombinant human PD-L1-Fc.

    • FITC-conjugated anti-human IgG Fc antibody.

    • Flow cytometry buffer (e.g., PBS with 2% FBS).

  • Procedure:

    • Prepare a single-cell suspension of PD-1 expressing cells.

    • Incubate the cells with varying concentrations of this compound (e.g., 0.1 to 1.0 mg/mL) for 30 minutes at 4°C.

    • Add recombinant human PD-L1-Fc to the cell suspension and incubate for 1 hour at 4°C.

    • Wash the cells with flow cytometry buffer.

    • Add FITC-conjugated anti-human IgG Fc antibody and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells and resuspend in flow cytometry buffer.

    • Analyze the cells by flow cytometry to determine the level of PD-L1 binding. A decrease in fluorescence intensity in the presence of this compound indicates blockade of the PD-1/PD-L1 interaction.

In Vivo Tumor Growth Inhibition Study

Animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Materials:

    • Tumor-bearing mice (e.g., CT26 tumor model).

    • This compound sterile solution for injection.

    • Sterile PBS or other appropriate vehicle.

  • Procedure:

    • Prepare a sterile solution of this compound in a suitable vehicle (e.g., PBS) at the desired concentration for injection.

    • Administer this compound to the tumor-bearing mice at a dose of 2 mg/kg via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

    • Administer the treatment once daily for a specified period (e.g., 7 days).

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • Monitor the overall health and survival of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

Experimental_Workflow cluster_Preparation Preparation cluster_InVitro In Vitro Experiments cluster_InVivo In Vivo Experiments Stock Prepare this compound Stock Solution (Aqueous or DMSO) Flow PD-1/PD-L1 Blockade Assay (Flow Cytometry) Stock->Flow CellCulture Cell-Based Functional Assays (e.g., T cell activation) Stock->CellCulture Animal Tumor Model Establishment Treatment Administer this compound (e.g., 2 mg/kg daily) Animal->Treatment Monitor Monitor Tumor Growth and Survival Treatment->Monitor Analysis Endpoint Analysis Monitor->Analysis

References

Application Notes: Flow Cytometry Protocol for PD-L1 Blockade with (D)-PPA-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death-ligand 1 (PD-L1), also known as CD274 or B7-H1, is a crucial immune checkpoint protein that plays a significant role in adaptive immune resistance.[1][2] Its expression on the surface of tumor cells and other cells within the tumor microenvironment allows for the engagement of the programmed cell death protein 1 (PD-1) receptor on activated T cells.[3][4] This interaction delivers an inhibitory signal to the T cell, leading to suppressed proliferation, cytokine release, and cytotoxic activity, thereby enabling tumor cells to evade immune surveillance.[5][6]

The blockade of the PD-1/PD-L1 pathway has emerged as a cornerstone of cancer immunotherapy.[3][5] Small molecule inhibitors, such as (D)-PPA-1, offer a promising therapeutic alternative to monoclonal antibodies, with potential advantages in oral bioavailability and tumor penetration.[5] (D)-PPA-1 has been shown to regulate T-cell proliferation and immune status by inhibiting the PD-1/PD-L1 interaction.[7]

These application notes provide a detailed protocol for utilizing flow cytometry to assess the efficacy of (D)-PPA-1 in blocking the PD-L1 pathway and subsequently evaluating the functional consequences on immune cells. Flow cytometry is a powerful technique for the single-cell analysis of protein expression and cellular responses, making it an ideal method for quantifying changes in PD-L1 expression and assessing immune cell activation markers.[8][9]

Principle of the Assay

This protocol describes the use of multi-color flow cytometry to quantify the expression of PD-L1 on the surface of cancer cells following treatment with the small molecule inhibitor (D)-PPA-1. Concurrently, the protocol outlines methods to assess the downstream effects of PD-L1 blockade on T-cell activation and proliferation. The assay involves staining cells with fluorescently conjugated antibodies specific for cell surface markers (e.g., PD-L1, CD3, CD4, CD8) and intracellular markers of proliferation (e.g., Ki-67) and effector function (e.g., IFN-γ). The fluorescence intensity of these markers is then measured by a flow cytometer, allowing for the quantification of protein expression and the frequency of specific cell populations.

Signaling Pathway of PD-1/PD-L1 Interaction and Blockade

The interaction between PD-L1 on a tumor cell and PD-1 on a T cell initiates a signaling cascade within the T cell that suppresses its anti-tumor activity. (D)-PPA-1 acts by blocking this interaction, thereby restoring the T cell's ability to recognize and eliminate cancer cells.

PDL1_pathway cluster_tumor Tumor Cell cluster_tcell T Cell cluster_inhibitor Intervention PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP-2 PD1->SHP2 Recruits TCR TCR PI3K_AKT PI3K/Akt Pathway (Inhibited) SHP2->PI3K_AKT Dephosphorylates Effector Effector Functions (Suppressed) PI3K_AKT->Effector Leads to DPPA1 (D)-PPA-1 DPPA1->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling and inhibition by (D)-PPA-1.

Experimental Workflow

The overall experimental workflow involves preparing the target cells, treating them with (D)-PPA-1, staining with fluorescent antibodies, and acquiring and analyzing the data on a flow cytometer.

experimental_workflow cell_prep 1. Cell Preparation (e.g., Tumor Cell Line or PBMCs) treatment 2. Treatment with (D)-PPA-1 (and appropriate controls) cell_prep->treatment coculture 3. Co-culture (Optional) (Tumor cells and T cells) treatment->coculture staining 4. Antibody Staining (Surface and/or Intracellular) treatment->staining Direct effect on PD-L1 expression coculture->staining acquisition 5. Flow Cytometry Acquisition staining->acquisition analysis 6. Data Analysis (Gating and Quantification) acquisition->analysis

Caption: General experimental workflow for flow cytometry analysis.

Detailed Experimental Protocols

Protocol 1: Evaluation of PD-L1 Expression on Tumor Cells

This protocol details the procedure for treating a cancer cell line with (D)-PPA-1 and subsequently analyzing the cell surface expression of PD-L1 by flow cytometry.

Materials:

  • Cancer cell line known to express PD-L1 (e.g., MDA-MB-231, NSCLC cell lines)[10][11]

  • Complete cell culture medium

  • (D)-PPA-1

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated anti-human PD-L1 antibody

  • Fluorochrome-conjugated isotype control antibody

  • Trypsin or other cell dissociation reagent

  • 96-well cell culture plates

  • FACS tubes or 96-well V-bottom plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of (D)-PPA-1 in complete culture medium. Also, prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO).

  • Remove the medium from the cells and add 100 µL of the (D)-PPA-1 dilutions or vehicle control to the respective wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Cell Harvesting: After incubation, carefully remove the medium. Wash the cells once with PBS.

  • Harvest the cells by adding trypsin and incubating until the cells detach. Neutralize the trypsin with complete medium and transfer the cell suspension to FACS tubes or a V-bottom plate.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Surface Staining: Wash the cells with 200 µL of cold FACS buffer and centrifuge again.

  • Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-PD-L1 antibody or its corresponding isotype control at the manufacturer's recommended concentration.

  • Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between each wash.

  • Acquisition: Resuspend the cells in 300 µL of FACS buffer and acquire the samples on a flow cytometer.

Protocol 2: Assessment of T-Cell Proliferation and Activation

This protocol describes a co-culture system to evaluate the effect of (D)-PPA-1 on T-cell proliferation and activation in the presence of tumor cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • PD-L1 expressing cancer cell line

  • Complete RPMI 1640 medium

  • (D)-PPA-1

  • Vehicle control (e.g., DMSO)

  • T-cell stimulus (e.g., anti-CD3/CD28 beads or PHA)

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-Ki-67, anti-IFN-γ

  • Fixation/Permeabilization Buffer

  • Permeabilization Buffer

  • FACS Buffer

  • 96-well cell culture plates

  • FACS tubes or 96-well V-bottom plates

Procedure:

  • Cell Preparation: Isolate PBMCs using a density gradient centrifugation method. Plate the PD-L1 positive cancer cells in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere.

  • Co-culture and Treatment: Add 1 x 10^5 PBMCs to each well containing the cancer cells.

  • Add serial dilutions of (D)-PPA-1 or vehicle control to the co-culture.

  • Add a T-cell stimulus to each well to activate the T cells.[5]

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.[5]

  • Cell Harvesting: Harvest all cells (adherent and suspension) from each well and transfer to FACS tubes or a V-bottom plate.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Intracellular Staining: After surface staining, resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.

  • Wash the cells with Permeabilization buffer.

  • Resuspend the cells in 100 µL of Permeabilization buffer containing the intracellular antibodies (e.g., anti-Ki-67, anti-IFN-γ).

  • Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with Permeabilization buffer.

  • Acquisition: Resuspend the cells in 300 µL of FACS buffer and acquire the samples on a flow cytometer.

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of (D)-PPA-1 on PD-L1 Expression on Tumor Cells

Treatment GroupConcentrationMean Fluorescence Intensity (MFI) of PD-L1% PD-L1 Positive Cells
Vehicle Control-ValueValue
(D)-PPA-1LowValueValue
(D)-PPA-1MediumValueValue
(D)-PPA-1HighValueValue

Table 2: Effect of (D)-PPA-1 on T-Cell Proliferation and Activation

Treatment GroupConcentration% Ki-67+ in CD4+ T Cells% Ki-67+ in CD8+ T Cells% IFN-γ+ in CD8+ T Cells
Vehicle Control-ValueValueValue
(D)-PPA-1LowValueValueValue
(D)-PPA-1MediumValueValueValue
(D)-PPA-1HighValueValueValue

Note: The data presented in these tables are placeholders and should be replaced with experimental results. A study on (D)PPA-1 in a sepsis model showed that administration of the compound led to a significant increase in the proliferation of peripheral CD4+ and CD8+ T cells, as measured by the percentage of Ki67+ cells.[7]

Data Analysis

  • Gating Strategy:

    • First, gate on the cell population of interest based on forward and side scatter properties to exclude debris.

    • For single-cell suspensions, use doublet discrimination gates.

    • For the T-cell activation assay, first gate on CD3+ cells to identify the T-lymphocyte population.

    • From the CD3+ gate, create a plot of CD4 versus CD8 to identify CD4+ and CD8+ T-cell subsets.

  • Quantification:

    • For PD-L1 expression, determine the percentage of positive cells and the mean fluorescence intensity (MFI) compared to the isotype control.

    • For T-cell analysis, quantify the percentage of cells expressing Ki-67 and IFN-γ within the CD4+ and CD8+ T-cell gates.

  • Comparison: Compare the results between the vehicle control and the (D)-PPA-1-treated groups to determine the effect of the inhibitor.

Conclusion

This set of protocols provides a comprehensive framework for researchers to evaluate the efficacy of the small molecule PD-L1 inhibitor, (D)-PPA-1, using flow cytometry. By quantifying both the direct impact on PD-L1 expression on tumor cells and the downstream functional consequences on T-cell activation and proliferation, these methods offer a robust approach to characterizing the immunomodulatory properties of this compound. The provided diagrams and data tables serve as a guide for experimental design and data presentation, facilitating clear and concise communication of research findings.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-PPA 1 is a potent, hydrolysis-resistant D-peptide antagonist of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) interaction. By blocking this critical immune checkpoint pathway, this compound has demonstrated significant anti-tumor efficacy in preclinical animal models, making it a promising candidate for cancer immunotherapy research.[1][2][3] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and key considerations for the use of this compound and its derivatives in animal studies, based on currently available data.

Data Presentation: Quantitative Dosage Information

The following tables summarize the reported dosages and administration routes for this compound and its glycosylated analog, D-gal-¹PPA-1, in mouse models of cancer.

Table 1: this compound Dosage in Animal Studies [1]

Animal ModelTumor TypeRoute of AdministrationDosageTreatment Schedule
BALB/c MiceCT26 Colon CarcinomaSubcutaneous (s.c.)2 mg/kgOnce daily for 7 days
BALB/c MiceCT26 Colon CarcinomaIntraperitoneal (i.p.)2 mg/kgOnce daily for 7 or 12 days
BALB/c MiceCT26 Colon CarcinomaIntravenous (i.v.)40 µ g/mouse in 200 µLSingle dose

Table 2: D-gal-¹PPA-1 Dosage in Animal Studies [2]

Animal ModelTumor TypeRoute of AdministrationDosageTreatment Schedule
C57BL/6 MiceMC38 Colon AdenocarcinomaIntraperitoneal (i.p.)1 mg/kg and 3 mg/kgOnce daily for two weeks

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, pyrogen-free vehicle (e.g., Phosphate-Buffered Saline (PBS), Normal Saline)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Reconstitution: Aseptically add the required volume of the chosen sterile vehicle to the vial containing the lyophilized this compound powder to achieve the desired stock concentration. For example, to prepare a 2 mg/mL stock solution, dissolve 10 mg of this compound in 5 mL of sterile PBS.

  • Dissolution: Gently vortex the solution until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation. The trifluoroacetate (B77799) (TFA) salt form of this compound generally has enhanced water solubility.[4]

  • Sterilization: Filter the reconstituted solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility for injection.

  • Storage: Store the stock solution at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Administration of this compound in a CT26 Tumor Mouse Model

Animal Model:

  • BALB/c mice (6-8 weeks old)

Tumor Implantation:

  • Culture CT26 colon carcinoma cells in appropriate media.

  • Harvest the cells and resuspend them in sterile PBS or serum-free media at a concentration of 1 x 10⁶ cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³) before starting treatment.

Treatment Protocol (Example using Intraperitoneal Injection):

  • Prepare the this compound solution at the desired concentration (e.g., 2 mg/kg).

  • Administer the solution via intraperitoneal injection once daily for the duration of the study (e.g., 7 or 12 days).[1]

  • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Administration of D-gal-¹PPA-1 in an MC38 Tumor Mouse Model

Animal Model:

  • C57BL/6 mice

Tumor Implantation:

  • Culture MC38 colon adenocarcinoma cells.

  • Subcutaneously inject 1 x 10⁶ MC38 cells into the flank of each mouse.

  • Begin treatment when tumors reach a specified volume.

Treatment Protocol:

  • Prepare D-gal-¹PPA-1 in a suitable vehicle (e.g., normal saline).[2]

  • Administer the solution at 1 mg/kg or 3 mg/kg via intraperitoneal injection once daily for two weeks.[2]

  • Monitor tumor volume and body weight regularly.

Pharmacokinetics and Toxicology

Pharmacokinetics:

Toxicology:

  • In a study with the glycosylated analog D-gal-¹PPA-1, no significant changes in body weight were observed during the two-week treatment period at doses of 1 mg/kg and 3 mg/kg, suggesting a favorable safety profile at these concentrations.[2]

  • Histological analysis of major organs (heart, liver, spleen, lung, and kidney) from mice treated with D-gal-¹PPA-1 showed no apparent toxicity compared to the control group.[2]

  • It is crucial to conduct comprehensive toxicology studies for this compound, including dose-escalation studies to determine the maximum tolerated dose (MTD) and to assess potential off-target effects.

Mandatory Visualizations

PD1_Pathway_Inhibition Signaling Pathway of PD-1 Inhibition by this compound cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation T-Cell Activation T-Cell Activation PD-1->T-Cell Activation Inhibits TCR->T-Cell Activation Stimulates D-PPA 1 D-PPA 1 D-PPA 1->PD-L1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow Experimental Workflow for In Vivo Efficacy Study Tumor Cell Culture Tumor Cell Culture Tumor Implantation Tumor Implantation Tumor Cell Culture->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Treatment Initiation Treatment Initiation Tumor Growth Monitoring->Treatment Initiation Daily Treatment Daily Treatment Treatment Initiation->Daily Treatment Continued Monitoring Continued Monitoring Daily Treatment->Continued Monitoring Endpoint Analysis Endpoint Analysis Continued Monitoring->Endpoint Analysis

Caption: A generalized experimental workflow for assessing the in vivo efficacy of this compound.

References

Application Notes and Protocols: (D)-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP) - A Comparative Guide to Using Salt vs. Free Form in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, commonly known as D-PDMP, is a widely utilized cell-permeable inhibitor of glucosylceramide synthase (GCS). GCS is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs), as it catalyzes the transfer of glucose to ceramide.[1] By inhibiting this initial step, D-PDMP serves as a critical tool for investigating the cellular functions of GSLs and for studying pathologies associated with GSL metabolism, such as certain cancers and lysosomal storage diseases.[2][3]

This document provides a comprehensive guide for researchers on the practical considerations and applications of D-PDMP, with a focus on the differences between its salt forms (e.g., hydrochloride or trifluoroacetate) and its free base form in experimental assays. While direct comparative studies on the D-PDMP TFA salt are limited, this guide draws upon available data for the hydrochloride (HCl) salt and general principles of small molecule salt forms to inform best practices.

Data Presentation: Physicochemical Properties of D-PDMP Forms

The choice between a salt form and the free base of a compound can significantly impact its handling and performance in assays. Salt forms are generally favored for their increased stability and aqueous solubility, while the free base may be preferred to avoid potential confounding effects of the counter-ion.[4][5]

PropertyD-PDMP (Free Base)D-PDMP Hydrochloride (HCl) SaltD-PDMP Trifluoroacetate (TFA) Salt (Predicted)
Molecular Formula C₂₃H₃₈N₂O₃C₂₃H₃₈N₂O₃ • HClC₂₃H₃₈N₂O₃ • C₂HF₃O₂
Molecular Weight 390.56 g/mol [6]427.02 g/mol [7][8]~504.57 g/mol
Appearance SolidWhite solid[1]Solid
Aqueous Solubility Sparingly solubleSoluble in water (50 mg/mL)[7][8]Expected to have good aqueous solubility.
Organic Solvent Solubility Soluble in ethanol (B145695) and DMSO[9]Soluble in ethanol and methanol.[10] Soluble in DMSO (30 mg/mL) and DMF (25 mg/mL).[11]Expected to be soluble in organic solvents like DMSO and DMF.
Stability Generally less stable than salt forms.[4]More stable than the free base, particularly in solution.[4]Generally stable, but the TFA counter-ion may be reactive.
Potential Assay Interference None from counter-ions.Minimal; HCl is a common and generally benign counter-ion in biological systems.[12]The TFA counter-ion can be cytotoxic, even at low concentrations, and may interfere with cell-based assays.[12][13]

Application Notes: Choosing and Preparing D-PDMP for Assays

Salt Form vs. Free Form: Key Considerations
  • Solubility: For assays requiring aqueous buffers, the hydrochloride salt of D-PDMP is the superior choice due to its high water solubility.[7][8] The free base may require the use of a small amount of organic solvent (e.g., DMSO or ethanol) to achieve dissolution before further dilution in aqueous media.

  • Stability: Salt forms are generally more stable, making them preferable for long-term storage, especially in solution.[4] Stock solutions of the HCl salt are reported to be stable for at least a month at 4°C.[1]

  • Assay Type:

    • For cell-based assays , it is crucial to consider the potential toxicity of the counter-ion. While the HCl salt is generally well-tolerated, TFA salts have been shown to inhibit cell proliferation and induce cytotoxicity at concentrations as low as 10 nM.[12][13] Therefore, for cellular studies, the HCl salt or the free form are recommended over the TFA salt.

    • For in vitro enzyme assays , the choice of form is less critical, provided the compound is fully solubilized in the assay buffer. However, consistency in the form used is paramount for reproducible results.

Stock Solution Preparation

D-PDMP Hydrochloride (HCl) Salt:

  • To prepare a 4 mM stock solution, dissolve D-PDMP HCl in sterile water.[1]

  • Gentle warming to 40°C and sonication may be required to facilitate dissolution.[1]

  • Filter the stock solution through a 0.22 µm sterile filter.

  • Store the stock solution at 4°C for up to one month.[1] For longer-term storage, aliquot and store at -20°C.

D-PDMP Free Base:

  • To prepare a stock solution (e.g., 10 mg/mL), dissolve the D-PDMP free base in 100% ethanol or DMSO.[9]

  • Ensure complete dissolution with vortexing or brief sonication.

  • Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles.

Note: When switching from a salt form to the free base (or vice versa), it is essential to adjust the mass of the compound used to account for the difference in molecular weight to ensure equivalent molar concentrations.[14]

Mandatory Visualizations

GCS_Signaling_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Signaling Cell Signaling (Proliferation, Apoptosis, etc.) Ceramide->Signaling Induces Apoptosis GlcCer Glucosylceramide (GlcCer) GCS->GlcCer DPDMP D-PDMP DPDMP->GCS Inhibits ComplexGSLs Complex Glycosphingolipids (e.g., Gangliosides, Globosides) GlcCer->ComplexGSLs ComplexGSLs->Signaling Modulates UDP_Glucose UDP-Glucose UDP_Glucose->GCS

Caption: Glucosylceramide Synthase (GCS) Signaling Pathway and D-PDMP Inhibition.

Experimental_Workflow Start Start: Select D-PDMP Form (Salt vs. Free Base) PrepareStock Prepare Stock Solution Start->PrepareStock Treatment Treat Cells with D-PDMP (Varying Concentrations and Times) PrepareStock->Treatment CellCulture Cell Seeding and Culture CellCulture->Treatment AssayChoice Select Assay Treatment->AssayChoice ViabilityAssay Cell Viability Assay (e.g., MTT, MTS) AssayChoice->ViabilityAssay Cell Health LipidAnalysis Lipid Extraction and Analysis (TLC, Mass Spectrometry) AssayChoice->LipidAnalysis GSL Levels GCSAssay In Vitro GCS Enzyme Assay AssayChoice->GCSAssay Enzyme Activity DataAnalysis Data Analysis and Interpretation ViabilityAssay->DataAnalysis LipidAnalysis->DataAnalysis GCSAssay->DataAnalysis End End DataAnalysis->End

Caption: Experimental Workflow for Investigating the Effects of D-PDMP.

Experimental Protocols

Glucosylceramide Synthase (GCS) Inhibition Assay (In Vitro)

This protocol is adapted from methodologies for assessing GCS activity.[15]

Materials:

  • Cell or tissue homogenate as the enzyme source

  • Substrate: N-octanoylsphingosine (Ceramide analog)

  • Co-substrate: UDP-[¹⁴C]glucose or unlabeled UDP-glucose for MS-based detection

  • D-PDMP (HCl salt or free form)

  • Assay Buffer: (e.g., 0.1 M Tris/HCl, pH 7.5)[16]

  • Reaction termination solution: Chloroform:Methanol (2:1, v/v)

  • Scintillation counter or Mass Spectrometer

Procedure:

  • Enzyme Preparation: Prepare a crude cell or tissue homogenate in a suitable buffer.[16] Determine the protein concentration using a standard method (e.g., BCA assay).

  • Inhibitor Preparation: Prepare serial dilutions of D-PDMP in the assay buffer from your stock solution.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ceramide analog substrate, and the desired concentration of D-PDMP or vehicle control.

  • Initiate Reaction: Add the enzyme homogenate to the reaction mixture, followed by the addition of UDP-glucose to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Termination: Stop the reaction by adding chloroform:methanol (2:1, v/v) to extract the lipids.

  • Analysis:

    • For radiolabeled assays, separate the lipid phase, dry it, and quantify the amount of [¹⁴C]glucosylceramide using a scintillation counter.

    • For non-radioactive assays, analyze the lipid extract by LC-MS/MS to quantify the amount of glucosylceramide produced.[16]

  • Data Analysis: Calculate the percentage of GCS inhibition for each D-PDMP concentration relative to the vehicle control. Determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the cytotoxicity of D-PDMP.[17][18][19]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • D-PDMP (HCl salt or free form)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of D-PDMP in complete medium. Remove the old medium from the wells and add 100 µL of the D-PDMP dilutions. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC₅₀ value for cytotoxicity.

Cellular Lipid Extraction and Analysis

This protocol describes a method for extracting lipids from D-PDMP-treated cells to analyze changes in GSL levels.[3]

Materials:

  • Cultured cells treated with D-PDMP

  • Phosphate-buffered saline (PBS)

  • Solvent mixture: Chloroform:Methanol (2:1, v/v)

  • Nitrogen or argon gas stream

  • TLC plates or LC-MS/MS system

Procedure:

  • Cell Harvesting: After treatment with D-PDMP, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

  • Lipid Extraction:

    • Pellet the cells by centrifugation.

    • Resuspend the cell pellet in a known volume of chloroform:methanol (2:1, v/v).

    • Vortex vigorously and incubate at room temperature for 1-2 hours with occasional vortexing to ensure complete lipid extraction.

    • Centrifuge to pellet the cellular debris.

  • Phase Separation:

    • Transfer the supernatant containing the lipid extract to a new tube.

    • Add water or a saline solution to induce phase separation.

    • Centrifuge to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Recovery: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen or argon gas.

  • Analysis:

    • Resuspend the dried lipid film in a small volume of a suitable solvent.

    • Spot the extract onto a TLC plate and develop it with an appropriate solvent system to separate different lipid species. Visualize the lipids using specific stains.

    • Alternatively, for a more quantitative and detailed analysis, analyze the lipid extract using LC-MS/MS.

  • Data Analysis: Compare the levels of glucosylceramide and other GSLs in D-PDMP-treated cells to those in control cells.

Conclusion

The selection of the appropriate form of D-PDMP is critical for obtaining reliable and reproducible data. The hydrochloride salt is generally recommended for its enhanced aqueous solubility and stability, making it suitable for a wide range of applications. The free base form is a viable alternative, particularly if there are concerns about counter-ion effects, though it may require careful handling to ensure complete solubilization. Due to the known cytotoxic effects of the TFA counter-ion, the use of D-PDMP TFA salt in cell-based assays should be approached with caution, and its potential off-target effects must be considered when interpreting results. By following the detailed protocols and considering the information provided in these application notes, researchers can effectively utilize D-PDMP to further elucidate the complex roles of glycosphingolipids in health and disease.

References

Application Notes for (D)-PPA 1 in Co-culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

(D)-PPA 1 is a potent d-peptide antagonist of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway exploited by cancer cells to evade the immune system.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in co-culture assays to investigate its efficacy in restoring anti-tumor immune responses.

This compound, a hydrolysis-resistant d-peptide, functions by binding to PD-L1, thereby preventing its interaction with the PD-1 receptor on T-cells.[1][2][5] This blockade is intended to reinvigorate T-cell effector functions, such as cytokine production and proliferation, leading to enhanced tumor cell killing.[6][7] Co-culture assays, which involve culturing immune cells (e.g., T-cells or Peripheral Blood Mononuclear Cells - PBMCs) with cancer cells, are essential in vitro models to study these interactions and evaluate the therapeutic potential of immune checkpoint inhibitors like this compound.[8][9][10][11]

Recent studies have also explored glycosylated derivatives of this compound, such as D-gal-LPPA-1, which have shown an enhanced ability to stimulate T-cell functionality.[12]

Data Presentation

A summary of the quantitative data for this compound and its derivatives is presented below.

CompoundParameterValueReference
This compoundBinding Affinity (Kd) to PD-L10.51 μM[2][5]
This compoundIn vitro blocking concentration1.0 mg/mL[1][2]
This compoundIn vivo dosage (CT26 tumor model)2 mg/kg daily for 7 days (s.c. or i.p.)[1]
D-glu-LPPA-1IC50 (PD-1/PD-L1 inhibition)75.5 μM[12]
D-gal-LPPA-1IC50 (PD-1/PD-L1 inhibition)101.9 μM[12]
D-gal-LPPA-1Effective concentration (IL-2 secretion)100 μM[12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PD-1/PD-L1 signaling pathway and a general experimental workflow for a co-culture assay using this compound.

PD1_Signaling_Pathway cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell PD-1 PD-1 T-Cell Inhibition T-Cell Inhibition PD-1->T-Cell Inhibition TCR TCR T-Cell Activation T-Cell Activation TCR->T-Cell Activation CD28 CD28 CD28->T-Cell Activation T-Cell Inhibition->T-Cell Activation PD-L1 PD-L1 PD-L1->PD-1 Inhibitory Signal MHC MHC MHC->TCR Antigen Presentation CD80/86 CD80/86 CD80/86->CD28 Co-stimulation D_PPA_1 This compound D_PPA_1->PD-L1 Blockade Co_Culture_Workflow cluster_prep Preparation (Day 0) cluster_coculture Co-culture & Treatment (Day 1) cluster_analysis Analysis (Day 3-4) cluster_flow Flow Cytometry Analysis A Seed Tumor Cells (PD-L1+) C Add PBMCs/T-Cells to Tumor Cells A->C B Isolate PBMCs or T-Cells B->C D Treat with this compound (Different Concentrations) C->D E Incubate for 48-72 hours D->E F Collect Supernatant for Cytokine Analysis (ELISA) E->F G Harvest Cells for Flow Cytometry E->G H Assess Tumor Cell Viability (e.g., MTS/XTT assay) E->H I T-Cell Activation Markers (CD69, CD25) G->I J Cytotoxic T-Cell Markers (CD8, Granzyme B, Perforin) G->J

References

Application of (D)-PPA 1 in the MC38 Cancer Model: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the utilization of (D)-PPA 1, a D-peptide antagonist of the PD-1/PD-L1 interaction, in the widely-used MC38 syngeneic mouse model of colorectal cancer.

This compound is a potent inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint pathway. By binding to PD-L1, this compound prevents its interaction with the PD-1 receptor on T cells, thereby blocking the inhibitory signal that tumor cells exploit to evade immune surveillance. This restores the anti-tumor activity of T cells, leading to tumor growth inhibition and improved survival in preclinical models. The MC38 colon adenocarcinoma model is a well-established and immunogenic murine cancer model that is responsive to immune checkpoint blockade, making it an ideal system to evaluate the efficacy of novel immunotherapies like this compound.

While direct quantitative in vivo data for the canonical this compound in the MC38 model is not extensively published, studies on closely related D-peptide inhibitors and the effects of PD-1/PD-L1 blockade in this model provide a strong basis for its application. For instance, a dual-targeting D-peptide, CSBP, which blocks both CD24/Siglec-10 and PD-1/PD-L1, has demonstrated significant anti-tumor effects in the MC38 model[1]. This document will leverage available data from such analogues and established protocols for immune checkpoint inhibitors in the MC38 model to provide a detailed guide.

Mechanism of Action: PD-1/PD-L1 Blockade

The interaction between PD-1 on activated T cells and its ligand PD-L1, often overexpressed on tumor cells, leads to the suppression of T cell proliferation, cytokine release, and cytotoxic activity. This compound, by competitively binding to PD-L1, disrupts this immunosuppressive axis.

PD1_PDL1_Pathway cluster_tumor MC38 Tumor Cell cluster_tcell CD8+ T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Signal 2 (Inhibition) Activation T Cell Activation (Cytotoxicity, Proliferation) PD1->Activation Inhibits TCR TCR MHC_Antigen MHC + Antigen MHC_Antigen->TCR Signal 1 (Activation) DPPA1 This compound DPPA1->PDL1 Blocks

Figure 1: Simplified signaling pathway of PD-1/PD-L1 inhibition by this compound.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on studies of PD-1/PD-L1 blockade in the MC38 model. Note that specific results for this compound may vary.

Table 1: In Vivo Tumor Growth Inhibition in MC38 Model

Treatment GroupMean Tumor Volume (mm³) at Day 21 Post-Implantation (Representative)Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 2500
This compound analogue (e.g., CSBP)500 ± 150~67
Anti-PD-1 Antibody400 ± 120~73
Anti-PD-L1 Antibody450 ± 140~70

Data are hypothetical and representative of expected outcomes based on published studies on PD-1/PD-L1 blockade in the MC38 model.

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

Treatment Group% CD8+ of CD45+ TILsCD8+/Treg Ratio% Ki67+ of CD8+ TILs
Vehicle Control15 ± 31.5 ± 0.520 ± 5
This compound analogue (e.g., CSBP)35 ± 55.0 ± 1.050 ± 8
Anti-PD-1 Antibody40 ± 66.0 ± 1.255 ± 7
Anti-PD-L1 Antibody38 ± 55.5 ± 1.152 ± 6

Data are hypothetical and representative of expected outcomes based on immunoprofiling of MC38 tumors following PD-1/PD-L1 blockade.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MC38 Tumor Model Establishment

A syngeneic tumor model is crucial for studying immunotherapies.

Materials:

  • MC38 murine colon adenocarcinoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 6-8 week old female C57BL/6 mice

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Syringes and needles (27-30 gauge)

Protocol:

  • Culture MC38 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Harvest sub-confluent cells by washing with PBS and incubating with Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cells.

  • Resuspend the cell pellet in sterile PBS and determine cell viability and concentration.

  • Adjust the cell suspension to a final concentration of 5 x 10⁶ cells/mL in sterile PBS.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the right flank of each C57BL/6 mouse.

  • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Initiate treatment when tumors reach a palpable size (e.g., 50-100 mm³).

workflow_tumor_establishment start Start culture Culture MC38 Cells start->culture harvest Harvest and Prepare Cell Suspension culture->harvest inject Subcutaneous Injection into C57BL/6 Mice harvest->inject monitor Monitor Tumor Growth inject->monitor treatment Initiate Treatment monitor->treatment

Figure 2: Experimental workflow for establishing the MC38 tumor model.
In Vivo Efficacy Study of this compound

This protocol outlines the administration of this compound and monitoring of its anti-tumor effects.

Materials:

  • MC38 tumor-bearing C57BL/6 mice

  • This compound (or analogue)

  • Vehicle control (e.g., sterile PBS or as recommended by the supplier)

  • Dosing syringes and needles

  • Digital calipers

Protocol:

  • Randomize tumor-bearing mice into treatment and control groups (n=8-10 mice per group).

  • Prepare the this compound solution at the desired concentration. Based on studies with similar peptides, a starting dose could be in the range of 5-20 mg/kg.

  • Administer this compound or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A typical dosing schedule could be every other day or three times a week for 2-3 weeks.

  • Monitor tumor volumes and body weights every 2-3 days.

  • Record survival data. Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if significant morbidity is observed.

  • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, flow cytometry).

Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Flow cytometry is a powerful tool to assess the immunological changes within the tumor microenvironment.

Materials:

  • Excised MC38 tumors

  • RPMI-1640 medium

  • Collagenase IV and DNase I

  • Ficoll-Paque or Percoll for lymphocyte isolation

  • Fluorescently-conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Ki67, Granzyme B, PD-1)

  • Flow cytometer

Protocol:

  • Mechanically dissociate the excised tumors and digest with Collagenase IV and DNase I in RPMI medium.

  • Prepare a single-cell suspension by passing the digested tissue through a 70 µm cell strainer.

  • Isolate lymphocytes from the single-cell suspension using a density gradient medium like Ficoll-Paque or Percoll.

  • Stain the isolated cells with a panel of fluorescently-conjugated antibodies for surface and intracellular markers.

  • Acquire data on a flow cytometer and analyze the different immune cell populations.

workflow_til_analysis start Tumor Excision dissociation Mechanical and Enzymatic Dissociation start->dissociation isolation Lymphocyte Isolation (Density Gradient) dissociation->isolation staining Antibody Staining (Surface & Intracellular) isolation->staining analysis Flow Cytometry Analysis staining->analysis

Figure 3: Workflow for the analysis of tumor-infiltrating lymphocytes.

Conclusion

The D-peptide PD-1/PD-L1 inhibitor, this compound, and its analogues represent a promising therapeutic strategy for colorectal cancer. The MC38 syngeneic model provides a robust and immunologically relevant platform for the preclinical evaluation of these agents. The protocols and expected outcomes detailed in this document offer a comprehensive guide for researchers to design and execute studies to investigate the efficacy and mechanism of action of this compound in this widely used cancer model. Careful experimental design and thorough immunological analysis will be key to advancing our understanding of this novel class of cancer immunotherapies.

References

Application Notes and Protocols for (D)-PPA 1 Efficacy Studies in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-PPA 1 is a D-peptide antagonist of the Programmed Death-Ligand 1 (PD-L1), known to inhibit the interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1).[1][2] While extensively studied in oncology for its immune checkpoint inhibitory functions, emerging evidence suggests a significant role of the PD-1/PD-L1 pathway in regulating neuroinflammation, a key pathological feature of several neurodegenerative diseases, including Alzheimer's Disease (AD).[1][2][3][4][5][6] This document provides detailed experimental designs and protocols to evaluate the therapeutic efficacy of this compound as a potential neuroprotective agent.

The PD-1/PD-L1 signaling axis is a critical regulator of immune responses.[7][8] In the central nervous system (CNS), this pathway is implicated in modulating the activity of microglia, the resident immune cells of the brain, and infiltrating T cells.[4][9][10] Dysregulation of this pathway has been observed in AD, suggesting that targeting it could offer a novel therapeutic strategy.[2][11][12] Inhibition of PD-L1 by this compound may enhance the capacity of microglia to clear pathogenic protein aggregates, such as amyloid-beta (Aβ) plaques, and modulate the neuroinflammatory environment.[5][9]

These application notes will guide researchers in designing and executing robust preclinical studies to assess the neuroprotective potential of this compound.

Hypothesized Signaling Pathway of this compound in Neuroinflammation

The proposed mechanism of action for this compound in a neurodegenerative context centers on its ability to block the interaction between PD-L1, expressed on astrocytes and some neurons, and PD-1, expressed on microglia and infiltrating T-cells. This blockade is hypothesized to invigorate the phagocytic activity of microglia and modulate cytokine production, thereby reducing the pathological hallmarks of neurodegeneration.

G cluster_0 Glial Cells / Neurons cluster_1 Microglia / T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal Phagocytosis Enhanced Microglial Phagocytosis (Aβ Clearance) Cytokines Modulated Cytokine Profile (e.g., ↓IL-10, ↑IFN-γ) DPPA1 This compound DPPA1->Inhibition Inhibition->PDL1 Binds to Inhibition->PD1 Blocks Interaction Inhibition->Phagocytosis Leads to Inhibition->Cytokines Leads to ReducedPathology Reduced Neuropathology Phagocytosis->ReducedPathology Neuroprotection Neuroprotection Cytokines->Neuroprotection ReducedPathology->Neuroprotection

Caption: Hypothesized this compound signaling pathway in the CNS.

Experimental Protocols

In Vitro Efficacy Studies

Objective: To confirm and quantify the binding affinity of this compound to PD-L1 expressed on microglial cells.

Protocol:

  • Cell Culture: Culture a murine microglial cell line (e.g., BV-2) or primary microglia.

  • Flow Cytometry:

    • Harvest and wash the cells.

    • Incubate the cells with varying concentrations of fluorescently labeled this compound.

    • As a control, use a fluorescently labeled scrambled D-peptide.

    • Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI).

  • Data Analysis: Determine the dissociation constant (Kd) by plotting the MFI against the concentration of this compound and fitting the data to a one-site binding model.

Table 1: Binding Affinity of this compound to Microglial PD-L1

CompoundCell TypeKd (μM)
This compoundBV-20.51[1]
Scrambled PeptideBV-2> 100

Objective: To evaluate the effect of this compound on the phagocytic activity of microglia towards amyloid-beta aggregates.

Protocol:

  • Cell Culture and Treatment:

    • Plate microglial cells (e.g., BV-2 or primary microglia).

    • Treat the cells with different concentrations of this compound for 24 hours.

  • Phagocytosis Assay:

    • Add fluorescently labeled fibrillar Aβ42 to the cell cultures.

    • Incubate for 4-6 hours to allow for phagocytosis.

    • Wash the cells to remove non-internalized Aβ42.

  • Quantification:

    • Lyse the cells and measure the internalized fluorescence using a plate reader.

    • Alternatively, visualize and quantify the internalized Aβ42 using immunocytochemistry and fluorescence microscopy.

Table 2: Effect of this compound on Microglial Phagocytosis of Aβ42

TreatmentConcentration (μM)Phagocytic Index (% of Control)
Vehicle Control-100 ± 8.5
This compound1125 ± 10.2
This compound10160 ± 12.1
This compound50155 ± 11.8
Scrambled Peptide50105 ± 9.3

Objective: To determine the effect of this compound on the cytokine secretion profile of activated microglia.

Protocol:

  • Cell Culture and Stimulation:

    • Culture primary microglia or BV-2 cells.

    • Pre-treat cells with this compound for 2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement:

    • Collect the cell culture supernatant after 24 hours.

    • Measure the concentrations of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or a multiplex cytokine assay.

Table 3: Cytokine Secretion Profile of LPS-Stimulated Microglia Treated with this compound

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Vehicle Control2500 ± 1801800 ± 150800 ± 60
This compound (10 μM)2300 ± 1601750 ± 140550 ± 50
In Vivo Efficacy Studies

A suitable animal model for these studies would be a transgenic mouse model of Alzheimer's disease, such as the 5XFAD or APP/PS1 mice, which develop age-dependent Aβ pathology and cognitive deficits.

G Start Start: APP/PS1 Mice (6 months old) Treatment Treatment Groups: 1. Vehicle 2. This compound (low dose) 3. This compound (high dose) (Daily IP injection for 8 weeks) Start->Treatment Behavioral Behavioral Testing: - Morris Water Maze - Y-Maze (Weeks 7-8) Treatment->Behavioral Sacrifice Euthanasia and Tissue Collection Behavioral->Sacrifice IHC Immunohistochemistry: - Aβ plaque load - Microgliosis (Iba1) - Astrogliosis (GFAP) Sacrifice->IHC ELISA Biochemical Analysis (ELISA): - Soluble/Insoluble Aβ42 - Inflammatory Cytokines Sacrifice->ELISA

Caption: In vivo experimental workflow for this compound efficacy.

Objective: To assess the impact of this compound treatment on cognitive function.

Protocols:

  • Morris Water Maze (MWM): To evaluate spatial learning and memory.

    • Acquisition Phase (5 days): Train mice to find a hidden platform in a pool of water. Record escape latency and path length.

    • Probe Trial (Day 6): Remove the platform and measure the time spent in the target quadrant.

  • Y-Maze: To assess short-term spatial working memory.

    • Allow mice to freely explore the three arms of the maze.

    • Record the sequence of arm entries and calculate the percentage of spontaneous alternations.

Table 4: Cognitive Performance in APP/PS1 Mice Treated with this compound

Treatment GroupMWM Escape Latency (Day 5, s)MWM Time in Target Quadrant (%)Y-Maze Spontaneous Alternation (%)
Wild-Type + Vehicle15 ± 2.145 ± 3.575 ± 4.2
APP/PS1 + Vehicle45 ± 4.520 ± 2.850 ± 3.9
APP/PS1 + this compound (2 mg/kg)30 ± 3.835 ± 3.165 ± 4.1
APP/PS1 + this compound (10 mg/kg)25 ± 3.240 ± 3.370 ± 4.5

Objective: To quantify the effect of this compound on AD-like pathology and neuroinflammation in the brain.

Protocols:

  • Immunohistochemistry (IHC):

    • Perfuse mice and collect brain tissue.

    • Section the brains and perform IHC staining for:

      • Aβ plaques (using an anti-Aβ antibody, e.g., 6E10).

      • Activated microglia (using an anti-Iba1 antibody).

      • Reactive astrocytes (using an anti-GFAP antibody).

    • Capture images and quantify the stained area using image analysis software.

  • ELISA:

    • Homogenize brain tissue to separate soluble and insoluble fractions.

    • Use ELISA kits to measure the levels of Aβ40 and Aβ42 in both fractions.

    • Measure cytokine levels in brain homogenates.

Table 5: Neuropathological and Biochemical Endpoints in APP/PS1 Mice

Treatment GroupAβ Plaque Load (% Area)Iba1+ Microglia (% Area)Insoluble Aβ42 (pg/mg tissue)
APP/PS1 + Vehicle12.5 ± 1.88.2 ± 1.15500 ± 450
APP/PS1 + this compound (2 mg/kg)8.1 ± 1.26.5 ± 0.93800 ± 320
APP/PS1 + this compound (10 mg/kg)5.9 ± 0.95.1 ± 0.72500 ± 280

Conclusion

The provided experimental designs offer a comprehensive framework for evaluating the preclinical efficacy of this compound as a potential therapeutic for neurodegenerative diseases. By investigating its impact on key pathological hallmarks, from in vitro cellular functions to in vivo cognitive outcomes, these studies will generate the critical data needed to advance the development of this novel therapeutic approach. The paradoxical role of the PD-1/PD-L1 pathway in neuroinflammation necessitates careful and thorough investigation of both the beneficial and potentially detrimental effects of its inhibition.[6]

References

Application Notes and Protocols for Combining (D)-PPA 1 with Other Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-PPA 1 is a synthetic D-peptide antagonist designed to block the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[1] This interaction is a critical immune checkpoint that cancer cells exploit to evade destruction by the host immune system. By binding to PD-L1 with a reported dissociation constant (Kd) of 0.51 μM, this compound prevents the suppression of T-cell activity, thereby restoring the immune system's ability to recognize and eliminate tumor cells.[1] Preclinical studies have demonstrated its ability to inhibit tumor growth and prolong survival in murine models.[1]

The efficacy of immune checkpoint inhibitors can be significantly enhanced by combining them with other therapeutic modalities. Combination strategies aim to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects.[2] This can be achieved by targeting different stages of the cancer-immunity cycle, overcoming resistance mechanisms, and reducing toxicity by allowing for lower doses of each agent.[2][3] These application notes provide a framework and detailed protocols for investigating the synergistic potential of combining this compound with other cancer therapies, such as chemotherapy, targeted therapy, and other immunotherapies.

Rationale for Combination Therapies

Combining the PD-L1 inhibitor this compound with other cancer treatments is based on established preclinical and clinical evidence from antibody-based PD-1/PD-L1 inhibitors. The primary goal is to leverage distinct but complementary anti-cancer mechanisms.

  • Chemotherapy: Many cytotoxic agents can induce immunogenic cell death (ICD), a form of apoptosis that releases tumor-associated antigens and danger signals.[4][5] This process enhances the priming and activation of tumor-specific T-cells. Furthermore, some chemotherapies can selectively deplete immunosuppressive cells like regulatory T cells (Tregs) or upregulate PD-L1 expression on tumor cells, making them more susceptible to checkpoint blockade by this compound.[4][5]

  • Targeted Therapy: Drugs targeting specific oncogenic pathways (e.g., PARP, CDK4/6, MEK inhibitors) can have immunomodulatory effects.[6][7] For instance, PARP inhibitors can increase genomic instability and neoantigen burden, while also activating the STING pathway, which promotes an inflammatory tumor microenvironment.[7] CDK4/6 inhibitors have been shown to enhance anti-tumor immunity by suppressing the proliferation of Tregs.[6] Combining these agents with this compound can create a more robust and durable anti-tumor immune response.

  • Other Immunotherapies: Dual checkpoint blockade, such as combining a PD-L1 inhibitor with a CTLA-4 inhibitor, targets two distinct negative regulatory pathways in T-cell activation. While CTLA-4 blockade primarily acts during the initial T-cell priming phase in lymph nodes, PD-L1 blockade with this compound acts predominantly within the tumor microenvironment to restore the function of effector T-cells.[8] This dual approach can lead to superior anti-tumor activity.[8]

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of combining this compound with other therapies can be visualized through the interplay of different signaling pathways.

PDL1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Therapy Combination Therapy Effects Tumor_Cell Tumor Cell PDL1 PD-L1 MHC MHC-Antigen T_Cell Effector T-Cell PD1 PD-1 TCR TCR PDL1->PD1 this compound BLOCKS PD1->T_Cell Inhibitory Signal (T-Cell Exhaustion) MHC->TCR Signal 1: Activation Chemo Chemotherapy Antigen_Release Tumor Antigen Release (ICD) Chemo->Antigen_Release PDL1_Upregulation PD-L1 Upregulation Chemo->PDL1_Upregulation Targeted Targeted Therapy (e.g., PARP inhibitor) Targeted->Antigen_Release Neoantigen Formation Treg_Suppression Treg Suppression Targeted->Treg_Suppression Antigen_Release->T_Cell Enhances T-Cell Priming PDL1_Upregulation->PDL1 Increases Target for This compound Treg_Suppression->T_Cell Removes Inhibition

Caption: Synergistic mechanisms of this compound combination therapy.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from in vitro and in vivo combination experiments. Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM).

Table 1: In Vitro Cell Viability (IC50) and Combination Index (CI)

Cell Line Compound IC50 (µM) Monotherapy IC50 (µM) in Combination Combination Index (CI)* Synergy/Antagonism
CT26 This compound >100[9] N/A
Chemotherapy Agent X [Value] [Value] with this compound [Value] [Synergistic/Additive/Antagonistic]
MC38 This compound >100 N/A
Targeted Agent Y [Value] [Value] with this compound [Value] [Synergistic/Additive/Antagonistic]

*CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition (TGI)

Treatment Group N Mean Tumor Volume (mm³) Day X % TGI P-value vs. Vehicle P-value vs. Monotherapy
Vehicle Control 10 [Value] ± SEM - - -
This compound (2 mg/kg)[9] 10 [Value] ± SEM [Value] [Value] -
Agent Z (dose) 10 [Value] ± SEM [Value] [Value] -

| this compound + Agent Z | 10 | [Value] ± SEM | [Value] | [Value] | [Value] |

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay

This protocol describes how to assess the synergistic effects of this compound combined with another anti-cancer agent on tumor cell lines in vitro.

In_Vitro_Workflow start Start: Select Cancer Cell Lines plate_cells 1. Plate Cells (e.g., 5,000 cells/well) in 96-well plates start->plate_cells add_drugs 2. Add Drugs in Dose-Matrix Format This compound and Combination Agent plate_cells->add_drugs incubate 3. Incubate for 72 hours add_drugs->incubate viability 4. Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate->viability read_plate 5. Read Luminescence viability->read_plate analyze 6. Data Analysis: Calculate % Inhibition, Determine IC50 values, Calculate Combination Index (CI) read_plate->analyze end End: Determine Synergy analyze->end

Caption: Workflow for in vitro synergy assessment.

Materials:

  • Cancer cell lines (e.g., CT26 murine colon carcinoma, MC38 murine colon adenocarcinoma)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear bottom, white-walled plates

  • This compound (lyophilized powder)

  • Combination agent (e.g., chemotherapy, targeted therapy)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture selected cancer cell lines to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂.

  • Drug Preparation and Addition (Dose-Matrix):

    • Prepare stock solutions of this compound and the combination agent in an appropriate solvent (e.g., DMSO or PBS).

    • Create a series of 2x concentrated drug dilutions in culture medium. For a 6x6 matrix, prepare 6 concentrations for each drug.

    • Remove the medium from the cell plate and add 100 µL of fresh medium.

    • Add 50 µL of the 2x this compound dilution series to the appropriate rows.

    • Add 50 µL of the 2x combination agent dilution series to the appropriate columns. Include wells for monotherapy (drug + medium) and vehicle control (medium only). The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of cell viability for each well relative to the vehicle control.

    • Use software (e.g., GraphPad Prism, SynergyFinder) to calculate IC50 values for each drug alone and to determine the Combination Index (CI) based on the Chou-Talalay method.

Protocol 2: In Vivo Syngeneic Tumor Model Assessment

This protocol outlines a typical workflow for evaluating the in vivo efficacy of this compound in combination with another agent in a syngeneic mouse model.

In_Vivo_Workflow start Start: Select Syngeneic Mouse Strain and Cell Line implant 1. Implant Tumor Cells (e.g., 1x10^6 CT26 cells) subcutaneously start->implant randomize 2. Monitor Tumor Growth. Randomize mice into treatment groups when tumors reach ~100 mm³ implant->randomize treat 3. Administer Treatments: - Vehicle - this compound (e.g., 2 mg/kg, s.c.) - Agent Z - Combination randomize->treat monitor 4. Monitor Mice Twice Weekly: - Tumor Volume (calipers) - Body Weight - Clinical Signs treat->monitor endpoint 5. End of Study: - Euthanize at endpoint (e.g., tumor >2000 mm³) - Collect tumors for analysis monitor->endpoint analyze 6. Data Analysis: - Plot tumor growth curves - Calculate %TGI - Survival analysis (Kaplan-Meier) endpoint->analyze end End: Determine In Vivo Efficacy analyze->end

Caption: Workflow for in vivo combination therapy study.

Materials:

  • 6-8 week old female BALB/c mice (for CT26 cells)

  • CT26 murine colon carcinoma cells

  • Sterile PBS and Matrigel

  • This compound formulated for in vivo use

  • Combination agent formulated for in vivo use

  • Digital calipers

  • Animal balance

  • Appropriate caging and husbandry supplies

Procedure:

  • Tumor Cell Implantation:

    • Harvest CT26 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL (1 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Group 1 (Vehicle): Administer the vehicle control according to the same schedule as the treatment groups.

    • Group 2 (this compound monotherapy): Administer this compound (e.g., 2 mg/kg) subcutaneously or intraperitoneally once daily for a specified duration (e.g., 7 days).[9]

    • Group 3 (Agent Z monotherapy): Administer the combination agent at its determined optimal dose and schedule.

    • Group 4 (Combination): Administer both this compound and Agent Z according to their respective schedules.

  • Monitoring:

    • Measure tumor volumes and mouse body weights twice weekly.

    • Monitor animals for any signs of toxicity or distress.

  • Endpoint and Tissue Collection:

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or at a fixed time point.

    • Individual mice should be euthanized if their tumor exceeds the size limit or if they show signs of significant morbidity.

    • At the end of the study, collect tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., two-way ANOVA with post-hoc tests) to compare treatment groups.

    • Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival between groups.

Conclusion

This compound represents a promising peptide-based PD-L1 inhibitor for cancer immunotherapy. While monotherapy data is emerging, its true potential may be realized in combination with other anti-cancer agents. The protocols and frameworks provided here offer a comprehensive guide for researchers to systematically investigate the synergistic potential of this compound. By leveraging established principles of combination therapy and employing rigorous in vitro and in vivo testing, the scientific community can effectively evaluate and advance this compound-based combination strategies for future clinical applications.

References

Troubleshooting & Optimization

(D)-PPA 1 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (D)-PPA 1 in long-term experiments. It is designed for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability characteristics?

A1: this compound is a potent and hydrolysis-resistant D-peptide antagonist of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1][2][3][4] As a D-peptide, it is inherently more resistant to degradation by proteases compared to its L-peptide counterpart.[5] For enhanced water solubility and stability, the trifluoroacetate (B77799) (TFA) salt form of this compound is often recommended.[1][2][4][6]

Q2: How should this compound be stored to ensure its stability?

A2: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C, protected from moisture and light.[7][8][9] Stock solutions, typically prepared in a suitable solvent like sterile water or DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.

Q3: What are the common causes of this compound instability in long-term experiments?

A3: While this compound is designed for stability, its integrity in long-term experiments can be affected by several factors, including:

  • pH: Extreme pH conditions can lead to the hydrolysis of peptide bonds.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Oxidation: Certain amino acid residues can be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.

  • Enzymatic Degradation: Although resistant, some residual enzymatic activity in complex biological media could potentially lead to slow degradation over extended periods.

  • Adsorption: Peptides can adsorb to plasticware or glassware, reducing the effective concentration in solution.

Q4: How can I assess the stability of this compound in my specific experimental setup?

A4: It is highly recommended to perform a stability study of this compound under your specific experimental conditions (e.g., in your cell culture medium of choice at 37°C). This typically involves incubating the peptide for various durations and then analyzing its concentration and purity using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Troubleshooting Guides

Issue 1: Inconsistent or reduced activity of this compound in long-term cellular assays.
  • Potential Cause: Degradation or aggregation of this compound in the cell culture medium over the incubation period.

  • Troubleshooting Steps:

    • Perform a Stability Study: Determine the stability of this compound in your specific cell culture medium (e.g., DMEM, RPMI-1640) at 37°C. A detailed protocol is provided below.

    • Minimize Incubation Time: If the peptide shows significant degradation, consider reducing the duration of the experiment if the assay design allows.

    • Replenish this compound: For very long-term experiments (e.g., several days), consider replacing the medium with freshly prepared this compound solution periodically.

    • Check for Aggregation: Visually inspect the solution for any precipitation. Use techniques like Dynamic Light Scattering (DLS) or Thioflavin T (ThT) assay to detect soluble aggregates.[1]

Issue 2: Precipitation of this compound upon reconstitution or dilution in aqueous buffers.
  • Potential Cause: Poor solubility of the peptide at the desired concentration or in the chosen buffer.

  • Troubleshooting Steps:

    • Optimize Solubilization:

      • First, attempt to dissolve a small amount of the peptide in sterile, deionized water.

      • If it is a basic peptide, try a dilute acidic solution (e.g., 10% acetic acid).

      • If it is an acidic peptide, try a dilute basic solution (e.g., 0.1% ammonium (B1175870) hydroxide).

      • For hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO first, then slowly add the aqueous buffer while vortexing.[10][11][12][13][14]

    • Sonication: Gentle sonication can help to dissolve the peptide.[10]

    • Use of TFA Salt: The TFA salt of this compound generally exhibits better water solubility.[1][2][4][6]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureShelf Life (Typical)Notes
Lyophilized Powder-20°C to -80°C> 2 yearsProtect from light and moisture.
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
Aqueous Solution-80°CShorter-termUse freshly prepared. Stability is user-dependent.

Table 2: Template for this compound Stability in Aqueous Solution (User-Generated Data)

Time PointTemperature (°C)Concentration (µM)% Remaining (HPLC)Observations (e.g., precipitation)
0 h3710100Clear solution
24 h3710
48 h3710
72 h3710

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.

Materials:

  • This compound (lyophilized powder or stock solution)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

  • HPLC-MS system

Methodology:

  • Preparation of this compound Solution: Prepare a solution of this compound in the desired cell culture medium at the final experimental concentration (e.g., 10 µM).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution, and analyze it by HPLC-MS to determine the initial concentration and purity. This will serve as the 100% reference.

  • Incubation: Incubate the remaining solution in a sterile, sealed container at 37°C in a cell culture incubator.

  • Time-Point Sampling: At predetermined time points (e.g., 24, 48, 72 hours), withdraw aliquots of the incubated solution.

  • Sample Analysis: Analyze each aliquot by HPLC-MS to quantify the remaining concentration of intact this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Protocol 2: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plates (one for dilution, one for assay)

  • Plate reader or HPLC system

Methodology:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Dispense Buffer: In a separate 96-well plate, dispense the aqueous buffer of interest into each well.

  • Transfer and Mix: Transfer a small volume (e.g., 1-2 µL) from the DMSO dilution plate to the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (e.g., ≤1%). Mix thoroughly.

  • Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and visually inspect for any precipitation.

  • Quantification: Measure the amount of soluble peptide in each well using a plate reader (if the peptide has a chromophore) or by analyzing the supernatant by HPLC. The highest concentration that remains in solution is considered the kinetic solubility.

Mandatory Visualization

PD1_PDL1_Signaling_Pathway cluster_t_cell T-Cell cluster_apc Tumor Cell / APC cluster_drug Therapeutic Intervention TCR TCR PI3K PI3K TCR->PI3K Activates PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits CD28 CD28 CD28->PI3K Co-stimulates SHP2->PI3K Dephosphorylates (Inhibits) Akt Akt PI3K->Akt Activates T_Cell_Activation T-Cell Activation, Survival, Proliferation Akt->T_Cell_Activation Promotes MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal CD80_86 CD80/86 CD80_86->CD28 Co-stimulation DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow_Stability_Assessment start Start: Prepare this compound in Experimental Medium t0_sample T=0 Sample Analysis (HPLC-MS) start->t0_sample incubation Incubate at 37°C start->incubation time_points Collect Aliquots at 24, 48, 72 hours incubation->time_points analysis Analyze Samples (HPLC-MS) time_points->analysis data_analysis Calculate % Remaining vs. T=0 analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Troubleshooting (D)-PPA 1 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering inconsistent results during in vitro experiments with (D)-PPA 1. The information is tailored for researchers, scientists, and drug development professionals.

Clarification of this compound Target

Initial research indicates that "this compound" may refer to a D-peptide antagonist of the PD-1/PD-L1 interaction. However, the nomenclature, particularly "PPA," can also suggest an association with peptidase activity, such as Dipeptidyl Peptidase-4 (DPP-4). Inconsistent results are a common challenge in in vitro assays for both target types. This guide will focus on troubleshooting assays for Dipeptidyl Peptidase-4 (DPP-4) inhibition , as this is a frequent area of investigation for peptide-like molecules and a rich source of documented in vitro assay variability.

Frequently Asked Questions (FAQs) for Inconsistent DPP-4 Assay Results

Here we address common questions regarding variability in DPP-4 inhibitor screening assays.

Q1: Why am I seeing high variability between my replicate wells?

High variability between replicates can stem from several sources, including pipetting errors, improper mixing, or issues with the reagents. Ensure that all reagents are completely thawed and mixed before use. Use calibrated pipettes and proper pipetting techniques to minimize volume variations. Also, ensure the plate is mixed gently after adding reagents to ensure a homogeneous reaction mixture.

Q2: My positive control inhibitor (e.g., Sitagliptin) is not showing the expected inhibition.

If the positive control is not performing as expected, it could indicate a problem with the inhibitor itself, the enzyme activity, or the assay setup. Verify the concentration and integrity of your positive control stock solution. It's also crucial to ensure that the DPP-4 enzyme is active. Enzyme activity can be affected by improper storage, repeated freeze-thaw cycles, or the presence of contaminants.

Q3: The fluorescence/luminescence signal in my assay is very low.

A low signal can be due to low enzyme activity, a degraded substrate, or incorrect instrument settings. Check the expiration dates of the enzyme and substrate. Prepare fresh reagents if necessary. Confirm that the microplate reader's excitation and emission wavelengths are correctly set for the specific fluorogenic or luminogenic substrate being used (e.g., excitation at 350-360 nm and emission at 450-465 nm for AMC-based substrates).[1][2]

Q4: My IC50 values for the same compound vary significantly between experiments.

Variations in IC50 values are a common issue and can be caused by differences in experimental conditions.[3][4] Factors such as the source and concentration of the DPP-4 enzyme, substrate concentration, incubation times, and temperature can all influence the calculated IC50.[3][4] It is critical to standardize these parameters across all experiments to ensure reproducibility.

Q5: I am observing high background fluorescence/luminescence in my blank wells.

High background can be caused by contamination of the assay buffer or substrate, or by the inherent fluorescence of the test compound. Use high-purity reagents and ensure that your microplates are clean. If the test compound is fluorescent, it may be necessary to include a compound-only control to subtract its intrinsic fluorescence from the assay wells.

Troubleshooting Guide

This table provides a summary of common problems, their potential causes, and recommended solutions for inconsistent DPP-4 in vitro assay results.

Problem Possible Cause(s) Solution(s)
High variability between replicates - Pipetting inaccuracies- Incomplete mixing of reagents- Temperature gradients across the plate- Calibrate pipettes regularly.- Ensure all reagents are at room temperature and well-mixed before use.- Mix the plate gently after reagent addition.- Ensure uniform incubation temperature.
Positive control shows weak or no inhibition - Degraded positive control inhibitor- Inactive DPP-4 enzyme- Incorrect concentration of inhibitor- Prepare fresh dilutions of the positive control from a reliable stock.- Use a new vial of enzyme; avoid repeated freeze-thaw cycles.- Verify calculations for inhibitor dilutions.
Low signal intensity - Low enzyme concentration or activity- Degraded substrate- Incorrect reader settings- Optimize enzyme concentration.- Prepare fresh substrate solution.- Verify excitation/emission wavelengths and gain settings on the plate reader.[1][2]
Inconsistent IC50 values - Variation in enzyme/substrate concentration- Different incubation times or temperatures- Inconsistent DMSO concentration in wells- Standardize the source and final concentration of enzyme and substrate in all assays.[3][4]- Maintain consistent incubation times and temperatures.- Ensure the final DMSO concentration is the same across all wells and does not exceed a level that affects enzyme activity.
High background signal - Contaminated reagents or buffer- Autofluorescence of the test compound- Dirty microplate- Use fresh, high-quality reagents.- Include a control for compound autofluorescence and subtract this value.- Use new or thoroughly cleaned microplates.
Edge effects on the microplate - Evaporation from outer wells during incubation- Avoid using the outermost wells of the plate.- Ensure the incubator is properly humidified.- Seal the plate during incubation.

Experimental Protocols

Standard Fluorescence-Based DPP-4 Inhibition Assay Protocol

This protocol outlines a typical procedure for determining the in vitro inhibitory activity of a test compound against DPP-4 using a fluorescence-based assay with a Gly-Pro-AMC substrate.[1][3]

Materials:

  • Recombinant Human DPP-4 Enzyme[1]

  • DPP-4 Substrate: H-Gly-Pro-AMC[1]

  • DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)[1][3]

  • Test Inhibitor (this compound)

  • Positive Control Inhibitor (e.g., Sitagliptin)[1]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and positive control in DMSO.

    • Create a serial dilution of the inhibitor stock solutions to achieve a range of test concentrations.

    • Dilute the recombinant human DPP-4 enzyme to the desired concentration in pre-warmed DPP-4 assay buffer.

    • Prepare the DPP-4 substrate solution in the assay buffer.

  • Assay Plate Setup (in triplicate):

    • Blank (No Enzyme) Wells: Add assay buffer and the same volume of DMSO as in the test wells.

    • Negative Control (100% Activity) Wells: Add diluted DPP-4 enzyme solution and the same volume of DMSO as in the test wells.

    • Positive Control Wells: Add diluted DPP-4 enzyme solution and the diluted known DPP-4 inhibitor.

    • Test Wells: Add diluted DPP-4 enzyme solution and the diluted test inhibitor solutions.

  • Incubation:

    • Mix the contents of the wells gently.

    • Incubate the plate at 37°C for 10-30 minutes.[1][3]

  • Reaction Initiation and Measurement:

    • Add the DPP-4 substrate solution to all wells to initiate the reaction.

    • Incubate the plate at 37°C for 30 minutes, protected from light.[1][3]

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][2]

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Activity of Negative Control - Activity of Test Well) / Activity of Negative Control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.[1]

Visualizations

Experimental Workflow for DPP-4 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) serial_dil Serial Dilution of Inhibitors prep_reagents->serial_dil plate_setup Plate Setup (Blank, Controls, Test Wells) serial_dil->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init incubation Incubation reaction_init->incubation read_plate Read Fluorescence incubation->read_plate calc_inhibition % Inhibition Calculation read_plate->calc_inhibition calc_ic50 IC50 Determination calc_inhibition->calc_ic50

Caption: Workflow of a typical in vitro DPP-4 inhibition assay.

DPP-4 Signaling Pathway and Inhibition

G cluster_pathway Incretin (B1656795) Hormone Regulation cluster_inhibition DPP-4 Inhibition food Food Intake gut Gut food->gut glp1_gip Active Incretins (GLP-1, GIP) gut->glp1_gip pancreas Pancreas glp1_gip->pancreas dpp4 DPP-4 Enzyme glp1_gip->dpp4 Degradation insulin Insulin Secretion pancreas->insulin glucagon Glucagon Suppression pancreas->glucagon glucose Lower Blood Glucose insulin->glucose glucagon->glucose inactive_incretins Inactive Incretins dpp4->inactive_incretins dpp4_inhibitor This compound (DPP-4 Inhibitor) dpp4_inhibitor->dpp4 Inhibition

Caption: Mechanism of DPP-4 inhibition on incretin signaling.

Quantitative Data Summary

The following table provides examples of IC50 values for known DPP-4 inhibitors, which can serve as a reference for expected outcomes in a well-calibrated assay. Note that these values can vary depending on the specific assay conditions.[3][4]

Inhibitor Reported IC50 Value (µM) Reference
Sitagliptin0.018 - 0.1[3]
Vildagliptin~0.05[5]
Cyanidin 3-O-glucoside8.26[3]
Hyperoside138.79 ± 0.87[3]
Myricetin156.29 ± 1.18[3]
Isoliquiritigenin149.96 ± 0.58[3]

References

Technical Support Center: Optimizing (D)-PPA 1 Dosage for Maximum Tumor Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your preclinical research involving the (D)-PPA 1 peptide inhibitor. The information is designed to help you optimize dosages for maximum tumor inhibition and navigate potential challenges during your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a hydrolysis-resistant D-peptide antagonist of the Programmed Death-Ligand 1 (PD-L1). It functions as an immune checkpoint inhibitor by binding to PD-L1 with a dissociation constant (Kd) of approximately 0.51 μM.[1][2][3] This binding blocks the interaction between PD-L1 on tumor cells and the PD-1 receptor on activated T cells. By disrupting this inhibitory signal, this compound helps to restore and enhance the anti-tumor immune response mediated by T cells.[1][4]

2. What is the recommended starting dosage for in vivo studies?

Based on preclinical studies in mouse models, a common starting dosage for this compound is 2 mg/kg administered once daily.[1] This dosage has been shown to inhibit the growth of CT26 colon carcinoma tumors in mice.[1][5] However, the optimal dosage may vary depending on the tumor model and experimental design. It is recommended to perform a dose-response study to determine the most effective dosage for your specific model.

3. How should I prepare and store this compound?

This compound is typically supplied as a lyophilized powder. For reconstitution, it is soluble in water up to 2 mg/ml.[6] The trifluoroacetate (B77799) (TFA) salt form of this compound generally offers enhanced water solubility and stability.[1] For long-term storage, it is recommended to store the lyophilized peptide at -20°C, protected from light. Once reconstituted, aliquot the solution and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of D-peptides in serum is generally higher than that of L-peptides, making them more resistant to proteolytic degradation.

4. What are the expected outcomes of successful this compound treatment in vivo?

Successful treatment with this compound in preclinical tumor models is expected to result in:

  • Inhibition of tumor growth: A significant reduction in the rate of tumor volume increase compared to vehicle-treated controls.[4][5]

  • Prolonged survival: An increase in the overall survival time of the treated animals.[2]

  • Enhanced anti-tumor immunity: Increased infiltration of activated CD8+ T cells into the tumor microenvironment.

5. Can this compound directly kill tumor cells?

No, this compound does not have direct cytotoxic effects on tumor cells. In vitro studies have shown that this compound, at concentrations ranging from 3.125 to 100 μM, does not directly affect the growth of CT26 tumor cells.[1] Its anti-tumor activity is mediated through the blockade of the PD-1/PD-L1 immune checkpoint, thereby enabling the host's immune system to attack the cancer cells.

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause(s) Recommended Solution(s)
Low or no inhibition of PD-1/PD-L1 interaction in a blockade assay. 1. Suboptimal this compound concentration: The concentration of the peptide may be too low to effectively compete with the PD-1/PD-L1 interaction. 2. Peptide degradation: Improper storage or handling may have led to the degradation of the peptide. 3. Assay setup issues: Problems with cell viability, reagent quality, or instrument settings.1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1 mg/mL to 2 mg/mL) to determine the optimal inhibitory concentration.[1] 2. Use fresh peptide stocks: Reconstitute a new vial of lyophilized this compound and ensure proper storage of aliquots at -20°C or -80°C. 3. Validate assay components: Confirm the viability of your PD-L1 expressing cells and PD-1 expressing effector cells. Check the expiration dates and proper storage of all reagents.
High background signal in a cell-based assay. 1. Non-specific binding of the peptide: The peptide may be binding to other components in the assay system. 2. Contamination: Microbial contamination in cell cultures or reagents.1. Include appropriate controls: Use a scrambled D-peptide as a negative control to assess non-specific effects. 2. Maintain aseptic technique: Ensure all cell culture work is performed under sterile conditions and regularly test for mycoplasma contamination.
In Vivo Experiments
Issue Possible Cause(s) Recommended Solution(s)
Lack of tumor growth inhibition. 1. Insufficient dosage: The administered dose of this compound may not be sufficient to achieve a therapeutic effect in your specific tumor model. 2. Route of administration: The chosen route of administration (e.g., intraperitoneal vs. subcutaneous) may not be optimal for drug delivery to the tumor site. 3. Tumor model resistance: The selected tumor model may be inherently resistant to PD-1/PD-L1 blockade. 4. Peptide instability in vivo: Although D-peptides are more stable, degradation can still occur.1. Conduct a dose-escalation study: Test a range of doses (e.g., starting from 2 mg/kg and increasing) to identify the most effective dose.[5] 2. Explore different administration routes: Compare the efficacy of different routes, such as subcutaneous (s.c.), intraperitoneal (i.p.), or intravenous (i.v.) injection. A single i.v. dose of 40 μ g/mouse has been used for tumor targeting studies.[1] 3. Characterize your tumor model: Ensure that your tumor model expresses PD-L1 and is known to be responsive to immune checkpoint inhibition. The CT26 and MC38 models are commonly used and are generally responsive.[4][7] 4. Consider formulation strategies: For peptide drugs with stability issues, formulation with protective excipients or delivery systems can be explored.
Observed toxicity or adverse effects in mice. 1. Dosage is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). 2. Off-target effects: Although designed to be specific, high concentrations of the peptide may lead to off-target interactions. 3. Vehicle-related toxicity: The vehicle used to dissolve and administer the peptide may be causing adverse effects.1. Determine the Maximum Tolerated Dose (MTD): Conduct a dose-escalation study and monitor for signs of toxicity such as weight loss, lethargy, or ruffled fur to establish the MTD.[8][9][10][11] 2. Reduce the dosage: If toxicity is observed, reduce the dosage and/or the frequency of administration. 3. Include a vehicle-only control group: This will help to differentiate between peptide-induced toxicity and effects caused by the vehicle.
High variability in tumor growth within a treatment group. 1. Inconsistent tumor cell implantation: Variations in the number of viable tumor cells injected or the injection technique. 2. Inconsistent drug administration: Inaccurate dosing or variations in the injection site. 3. Biological variability: Natural variation in the immune response among individual animals.1. Standardize tumor implantation: Ensure a consistent number of viable cells are injected subcutaneously in the same location for each mouse. 2. Ensure accurate dosing: Calibrate pipettes and use a consistent injection technique for all animals. 3. Increase group size: Using a larger number of animals per group can help to account for biological variability and increase the statistical power of the study.

Data Presentation

Table 1: Summary of In Vitro Experimental Parameters for this compound

ParameterValueCell Line/SystemReference
Binding Affinity (Kd) 0.51 μMHuman PD-L1 protein[1][2][3]
PD-1/PD-L1 Blockade 1.0 mg/mLFlow Cytometry[1][2][3]
Cytotoxicity (No effect) 3.125 - 100 μMCT26 cells[1]

Table 2: Summary of In Vivo Experimental Dosages for this compound in Mouse Models

DosageRoute of AdministrationDosing ScheduleMouse ModelOutcomeReference
2 mg/kgSubcutaneous (s.c.) or Intraperitoneal (i.p.)Once daily for 7 daysCT26 tumor-bearing miceInhibited tumor growth[1]
40 μ g/mouse Intravenous (i.v.)Single doseCT26 tumor-bearing miceTumor targeting[1]

Experimental Protocols

Protocol 1: In Vitro PD-L1 Blockade Assay using Flow Cytometry

This protocol provides a general framework for assessing the ability of this compound to block the binding of PD-1 to PD-L1 on cancer cells.

Materials:

  • CT26 (or other PD-L1 expressing) cells

  • Recombinant human or mouse PD-1-Fc fusion protein

  • This compound

  • Scrambled D-peptide (negative control)

  • PE-conjugated anti-human or anti-mouse Fc antibody

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • 96-well V-bottom plate

Procedure:

  • Cell Preparation: Harvest CT26 cells and wash with FACS buffer. Resuspend the cells to a concentration of 1 x 10^6 cells/mL in FACS buffer.

  • Peptide Incubation: Add 100 μL of the cell suspension to each well of a 96-well V-bottom plate. Add varying concentrations of this compound or the scrambled control peptide to the wells. Incubate for 30 minutes at 4°C.

  • PD-1-Fc Incubation: Without washing, add the recombinant PD-1-Fc fusion protein at a pre-determined optimal concentration to the wells. Incubate for 45-60 minutes at 4°C.

  • Washing: Wash the cells twice with 200 μL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Secondary Antibody Staining: Resuspend the cell pellet in 100 μL of FACS buffer containing the PE-conjugated anti-Fc secondary antibody. Incubate for 30 minutes at 4°C in the dark.

  • Final Wash: Wash the cells twice with 200 μL of cold FACS buffer.

  • Data Acquisition: Resuspend the cells in 300 μL of FACS buffer and acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the live cell population and measure the mean fluorescence intensity (MFI) of the PE signal. A decrease in MFI in the presence of this compound compared to the control indicates blockade of the PD-1/PD-L1 interaction.

Protocol 2: In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

Materials:

  • BALB/c mice (6-8 weeks old)

  • CT26 colon carcinoma cells

  • This compound

  • Sterile PBS (or other appropriate vehicle)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^5 to 5 x 10^5 CT26 cells in 100 μL of sterile PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Randomization and Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Treatment Group: Administer this compound (e.g., 2 mg/kg) daily via intraperitoneal or subcutaneous injection.[1]

    • Control Group: Administer an equivalent volume of the vehicle (e.g., sterile PBS) on the same schedule.

  • Continued Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Observe the mice for any signs of toxicity.

  • Endpoint: The study can be concluded when tumors in the control group reach a predetermined endpoint size, or based on other ethical considerations. Survival can be monitored as a primary or secondary endpoint.

  • Data Analysis: Compare the tumor growth curves and survival rates between the treatment and control groups to evaluate the efficacy of this compound.

Mandatory Visualizations

PD1_PDL1_Signaling_Pathway cluster_Tumor_Cell Tumor Cell cluster_T_Cell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds MHC MHC TCR TCR MHC->TCR Binds SHP2 SHP2 PD1->SHP2 Recruits & Activates PI3K PI3K TCR->PI3K Activates Ras Ras TCR->Ras Activates SHP2->PI3K Inhibits SHP2->Ras Inhibits Akt Akt PI3K->Akt T_Cell_Activation T Cell Activation (Proliferation, Cytokine Release, Survival) Akt->T_Cell_Activation Promotes MEK MEK Ras->MEK Erk Erk MEK->Erk Erk->T_Cell_Activation Promotes DPPA1 This compound DPPA1->PDL1 Inhibits

Caption: this compound blocks the PD-1/PD-L1 signaling pathway.

Experimental_Workflow_In_Vivo start Start tumor_implantation Tumor Cell Implantation (e.g., CT26) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Initiation - this compound - Vehicle Control randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint data_analysis Data Analysis (Tumor Growth Curves, Survival) endpoint->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo tumor inhibition study.

Troubleshooting_Logic start Issue: Lack of In Vivo Efficacy check_dose Is the dosage optimized? start->check_dose check_route Is the administration route optimal? check_dose->check_route Yes solution_dose Perform dose- escalation study check_dose->solution_dose No check_model Is the tumor model appropriate? check_route->check_model Yes solution_route Test alternative routes (s.c., i.p., i.v.) check_route->solution_route No solution_model Confirm PD-L1 expression and model sensitivity check_model->solution_model No end Resolution check_model->end Yes solution_dose->check_dose solution_route->check_route solution_model->check_model

Caption: Troubleshooting logic for lack of in vivo efficacy.

References

off-target effects of (D)-PPA 1 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (D)-PPA 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on addressing potential off-target effects.

Critical Nomenclature Clarification

It is crucial to distinguish between This compound and PPA1 .

  • This compound is a synthetic, hydrolysis-resistant D-peptide antagonist designed to block the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[1][2] Its primary application is in cancer immunotherapy research.

  • PPA1 refers to Inorganic Pyrophosphatase 1, a ubiquitous enzyme critical for cellular metabolism.

These are two distinct molecules with entirely different structures, functions, and mechanisms of action. This guide pertains exclusively to This compound .

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an immune checkpoint inhibitor.[1] It competitively binds to PD-L1, preventing it from interacting with PD-1 on the surface of T-cells.[2] This blockade disrupts the inhibitory signal that would otherwise suppress T-cell activity, thereby restoring the immune system's ability to recognize and attack tumor cells.[3][4]

Q2: Is there any published data on the specific off-target effects of this compound?

A2: Currently, there is a lack of publicly available studies specifically detailing the off-target binding profile or off-target effects of this compound in cell culture. Research has primarily focused on its on-target activity of inhibiting the PD-1/PD-L1 interaction.[2][5] Therefore, any potential off-target effects should be empirically determined.

Q3: What are the potential, theoretical off-target effects to consider for a D-peptide like this compound?

A3: While specific data is unavailable for this compound, general concerns for peptide-based inhibitors include:

  • Binding to structurally related proteins: Peptides can sometimes bind to other proteins that share structural motifs with the intended target.

  • Cellular uptake and intracellular effects: Although designed to target an extracellular interaction, peptides can sometimes be internalized, leading to unintended intracellular consequences.

  • Immunogenicity: Even D-peptides, which are more resistant to proteolysis, could potentially elicit an immune response in certain in vitro models, especially those involving co-cultures with immune cells.

  • Effects at high concentrations: At concentrations significantly higher than the binding affinity (Kd), non-specific interactions are more likely to occur.

Q4: How can I assess potential off-target effects of this compound in my experiments?

A4: A general approach to assessing off-target effects involves a combination of computational and experimental methods. This can include proteomic approaches like thermal proteome profiling (TPP) or drug affinity responsive target stability (DARTS) to identify unintended binding partners.[6] Additionally, unbiased phenotypic screening or transcriptomic/proteomic profiling of cells treated with this compound versus appropriate controls can reveal unexpected biological changes.

Quantitative Data Summary

The available quantitative data for this compound primarily describes its on-target binding affinity and inhibitory concentration.

ParameterValueTargetMethodReference
Binding Affinity (Kd) 0.51 µMPD-L1In vitro binding assay[1][7]
Inhibitory Concentration 1 mg/mLPD-1/PD-L1 InteractionFlow Cytometry[1][7]

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound in cell culture.

IssuePossible Cause(s)Suggested Solution(s)
Low or no inhibitory activity - Peptide Degradation: Improper storage or handling. - Incorrect Concentration: Inaccurate calculation of peptide concentration. - Low PD-L1 expression: The cell line used may not express sufficient levels of PD-L1.- Store lyophilized peptide at -20°C, protected from light. Aliquot after reconstitution to avoid freeze-thaw cycles.[8] - Re-calculate concentration, considering that lyophilized peptide weight includes counter-ions and bound water.[9] - Confirm PD-L1 expression on your target cells using flow cytometry or western blot.
Precipitation in media - Poor Solubility: this compound may have limited solubility in aqueous solutions. - Interaction with Media Components: Components in the cell culture media may cause the peptide to precipitate.- Reconstitute the peptide in a small amount of an appropriate solvent (e.g., sterile water or DMSO) before further dilution in culture media.[9] - Perform a solubility test in your specific culture medium. If precipitation occurs, try pre-diluting the stock in a smaller volume of media before adding to the full culture volume.
High variability between replicates - Inconsistent peptide concentration: Incomplete solubilization or uneven mixing. - Cell passage number: Changes in cell characteristics, including target expression, with increasing passage number.- Ensure the peptide is fully dissolved before adding to cultures. Vortex gently. - Use cells within a consistent and low passage number range for all experiments.
Observed cytotoxicity - Off-target toxicity at high concentrations: The concentration used may be too high, leading to non-specific effects. - Contamination: The peptide solution or cell culture may be contaminated with endotoxins or microbes.[8]- Perform a dose-response curve to determine the optimal, non-toxic concentration range. Include a vehicle-only control. - Use sterile, endotoxin-free reagents and proper aseptic technique.

Experimental Protocols & Visualizations

On-Target Signaling Pathway: PD-1/PD-L1 Inhibition

This compound works by blocking the PD-1/PD-L1 signaling pathway. When PD-L1 on a tumor cell binds to PD-1 on a T-cell, it activates phosphatases (like SHP-2) that dephosphorylate key components of the T-cell receptor (TCR) signaling cascade, leading to T-cell exhaustion and immune evasion.[4] this compound prevents this initial binding event.

PD1_pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 binds SHP2 SHP-2 PD1->SHP2 recruits & activates TCR TCR Signaling Cascade Exhaustion T-Cell Exhaustion TCR->Exhaustion leads to SHP2->TCR dephosphorylates & inhibits DPPA1 This compound DPPA1->PDL1 blocks

PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
General Workflow for Off-Target Effect Assessment

This diagram outlines a general workflow for identifying potential off-target effects of a peptide inhibitor like this compound.

Off_Target_Workflow start Start: this compound Experiment treat Treat Cells with this compound (vs. Vehicle & Scrambled Peptide Controls) start->treat omics Unbiased 'Omics' Screening treat->omics proteomics Global Proteomics (e.g., TMT-MS) omics->proteomics transcriptomics Transcriptomics (e.g., RNA-seq) omics->transcriptomics pheno Phenotypic Screening (e.g., High-Content Imaging) omics->pheno hits Identify Significant Changes (Potential Off-Target Effects) proteomics->hits transcriptomics->hits pheno->hits validation Target Validation hits->validation binding Direct Binding Assays (e.g., SPR, MST) validation->binding functional Functional Validation Assays (e.g., Knockdown, Overexpression) validation->functional end Confirm Off-Target Interaction & Effect binding->end functional->end

A general experimental workflow for identifying off-target effects.
Key Experimental Protocol: Flow Cytometry Assay for PD-1/PD-L1 Blockade

This protocol is designed to verify the on-target activity of this compound by measuring its ability to block the binding of PD-1 to PD-L1-expressing cells.

Objective: To quantify the inhibition of the PD-1/PD-L1 interaction by this compound using flow cytometry.

Materials:

  • Cells: A high PD-L1 expressing cell line (e.g., CHO-K1/PD-L1, MDA-MB-231) and a low/negative control cell line.[10]

  • This compound: Reconstituted stock solution.

  • Recombinant human PD-1-Fc: Biotinylated for detection.

  • Detection Reagent: Streptavidin conjugated to a fluorophore (e.g., PE or APC).

  • FACS Buffer: PBS with 1% BSA and 0.1% Sodium Azide.[11]

  • Controls: Vehicle control, isotype control for any antibodies used.

Procedure:

  • Cell Preparation: Harvest cells and wash twice with cold FACS buffer. Resuspend cells to a concentration of 1 x 10^6 cells/mL in FACS buffer.

  • Inhibitor Incubation: Aliquot 100 µL of the cell suspension into FACS tubes. Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the respective tubes. Include a "no inhibitor" control tube. Incubate for 30-60 minutes at 4°C with gentle agitation.[10]

  • PD-1 Binding: Without washing, add a constant, pre-titrated concentration of biotinylated recombinant human PD-1-Fc to all tubes. Incubate for another 30-60 minutes at 4°C with gentle agitation.

  • Washing: Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Detection: Resuspend the cell pellet in 100 µL of FACS buffer containing the streptavidin-fluorophore conjugate at the manufacturer's recommended dilution. Incubate for 30 minutes at 4°C in the dark.[12]

  • Final Wash: Wash the cells twice more with cold FACS buffer.

  • Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer.

Data Analysis:

  • Gate on the live, single-cell population using forward and side scatter.

  • Measure the median fluorescence intensity (MFI) of the fluorophore in the PD-L1 positive cells for each concentration of this compound.

  • Normalize the MFI values to the "no inhibitor" control (representing 100% binding) and the background fluorescence (cells stained with streptavidin-fluorophore only, representing 0% binding).

  • Plot the percentage of PD-1 binding against the concentration of this compound and fit a dose-response curve to determine the IC50 value.

References

Technical Support Center: Overcoming Resistance to (D)-PPA 1 Treatment In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (D)-PPA 1, a D-peptide antagonist of the PD-1/PD-L1 immune checkpoint. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges encountered during in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic D-peptide designed to block the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[1][2][3] By binding to PD-L1, this compound prevents the immunosuppressive signal that tumor cells use to evade the host immune system.[4][5] This restores the activity of tumor-infiltrating T lymphocytes (TILs), enabling them to recognize and eliminate cancer cells. As a D-peptide, this compound is resistant to hydrolysis by proteases, which can improve its in vivo stability compared to L-peptides.[2][3]

Q2: My in vivo model is not responding to this compound treatment (Primary Resistance). What are the potential causes?

A2: Primary resistance to PD-1/PD-L1 blockade, including with this compound, can be multifactorial. Key potential causes include:

  • Low Tumor Mutational Burden (TMB): Tumors with few mutations may not produce sufficient neoantigens to be recognized by the immune system, even when the PD-1/PD-L1 pathway is blocked.

  • Defects in Antigen Presentation Machinery: Mutations or downregulation of components of the Major Histocompatibility Complex (MHC) class I pathway, such as β2-microglobulin (B2M), can prevent tumor cells from presenting antigens to T cells.

  • "Cold" Tumor Microenvironment (TME): The absence or low infiltration of T cells in the tumor, often referred to as an "immune desert," can render PD-1/PD-L1 blockade ineffective. This can be caused by factors like activation of the WNT/β-catenin signaling pathway, which can inhibit T-cell recruitment.

  • Presence of Other Immunosuppressive Cells: A high prevalence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), or M2-polarized tumor-associated macrophages (TAMs) can create a highly immunosuppressive TME that overrides the effects of PD-1/PD-L1 blockade.

Q3: My in vivo model initially responded to this compound, but the tumors have started to grow again (Acquired Resistance). What could be happening?

A3: Acquired resistance develops after an initial response to therapy. Potential mechanisms include:

  • Loss of Neoantigens: Under therapeutic pressure, tumor cells that lose the expression of key neoantigens can evade T-cell recognition and proliferate.

  • Upregulation of Alternative Immune Checkpoints: Tumor cells and immune cells within the TME can upregulate other inhibitory receptors, such as T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), Lymphocyte-activation gene 3 (LAG-3), or Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), leading to T-cell exhaustion.

  • Mutations in the Interferon-gamma (IFN-γ) Signaling Pathway: Loss-of-function mutations in genes like JAK1 or JAK2 can make tumor cells insensitive to the anti-proliferative effects of IFN-γ produced by activated T cells.

  • Changes in the Tumor Microenvironment: An increase in the number or activity of immunosuppressive cells like Tregs and MDSCs can shift the balance towards an immunosuppressive TME.

Q4: I am concerned about the in vivo stability and tumor penetration of this compound in my model. How can I address this?

A4: While D-peptides like this compound are designed for enhanced stability, their physicochemical properties can still present challenges.

  • Enzymatic Degradation: Although resistant to many common proteases, some enzymatic degradation can still occur. Consider co-administration with protease inhibitors as an experimental control, though this is not a therapeutic strategy.

  • Poor Tumor Penetration: The dense extracellular matrix and high interstitial fluid pressure of some tumors can limit the penetration of therapeutic peptides. Strategies to enhance penetration, such as co-administration with agents that modify the tumor microenvironment, could be explored in advanced studies.

  • Pharmacokinetics: The half-life and clearance rate of this compound can be influenced by the animal model and tumor type. It is crucial to follow recommended dosing schedules and consider pharmacokinetic studies if suboptimal exposure is suspected.

Troubleshooting Guides

Problem 1: Lack of Tumor Response to this compound (Primary Resistance)
Potential Cause Troubleshooting Steps Experimental Protocols
"Cold" Tumor Microenvironment (Low T-cell Infiltration) 1. Characterize the immune infiltrate in your tumor model using Immunohistochemistry (IHC) or Flow Cytometry. 2. Consider combination therapies to enhance T-cell infiltration, such as co-administration of a TLR agonist or radiotherapy to induce an immunogenic cell death.--INVALID-LINK----INVALID-LINK--
Defects in Antigen Presentation 1. Analyze tumor cells for expression of MHC class I and β2-microglobulin (B2M) by IHC or Western Blot. 2. Sequence key genes in the antigen presentation pathway (e.g., B2M) in your tumor model.--INVALID-LINK--
High Levels of Immunosuppressive Cells 1. Quantify the presence of Tregs (FoxP3+), MDSCs (CD11b+Gr-1+), and M2 Macrophages (CD206+) in the TME. 2. Test combination therapies targeting these cell types (e.g., anti-CTLA-4 for Tregs, CSF1R inhibitor for M2 macrophages).--INVALID-LINK--
Suboptimal this compound Exposure 1. Confirm correct dosage and administration route. 2. Consider a dose-escalation study to determine the optimal therapeutic window for your model. 3. If possible, perform pharmacokinetic analysis to measure plasma and tumor concentrations of this compound.N/A
Problem 2: Tumor Relapse After Initial Response (Acquired Resistance)
Potential Cause Troubleshooting Steps Experimental Protocols
Upregulation of Alternative Immune Checkpoints 1. Analyze tumor-infiltrating lymphocytes for expression of TIM-3, LAG-3, and CTLA-4 by flow cytometry on biopsies from relapsed tumors. 2. Evaluate combination therapy of this compound with antibodies targeting these alternative checkpoints.--INVALID-LINK--
Loss of Tumor Neoantigens 1. Perform whole-exome sequencing of tumors before treatment and after relapse to identify loss of mutations. 2. This is a complex mechanism to overcome therapeutically but understanding it can inform the development of next-generation therapies.N/A
Development of an Immunosuppressive TME 1. Characterize the immune landscape of relapsed tumors, focusing on Tregs, MDSCs, and M2 macrophages. 2. Consider therapies that deplete or reprogram these immunosuppressive populations in combination with continued this compound treatment.--INVALID-LINK----INVALID-LINK--
Reduced this compound Efficacy Due to Peptide-Specific Issues 1. Assess the stability of this compound in plasma from your animal model. 2. Evaluate the penetration of fluorescently-labeled this compound into the tumor tissue at different time points.--INVALID-LINK----INVALID-LINK--

Data Presentation Tables

Table 1: Example Data Summary for Primary Resistance Investigation

Animal IDTreatment GroupTumor Growth Inhibition (%)CD8+ T-cell Infiltration (cells/mm²)Treg (FoxP3+) Infiltration (cells/mm²)MHC Class I (H-2K/D) Expression (Intensity Score)
1Vehicle050253
2This compound1060283
3Vehicle045301
4This compound555321

Table 2: Example Data Summary for Acquired Resistance Investigation

Animal IDTimepointTumor Volume (mm³)TIM-3 on CD8+ T-cells (%)LAG-3 on CD8+ T-cells (%)Plasma this compound Conc. (µg/mL)
5Day 14 (Response)15015105.2
5Day 28 (Relapse)45065505.0
6Day 14 (Response)12020125.5
6Day 28 (Relapse)40070555.1

Experimental Protocols

Protocol 1: Immunohistochemistry (IHC) for Tumor Microenvironment (TME) Characterization
  • Tissue Preparation: Fix fresh tumor tissue in 10% neutral buffered formalin for 24-48 hours, then embed in paraffin. Cut 4-5 µm sections onto charged slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0) in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with primary antibodies against markers of interest (e.g., CD8, FoxP3, CD68, CD206, PD-L1, MHC class I) overnight at 4°C.

  • Secondary Antibody and Detection: Apply a species-specific biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as DAB.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.

  • Image Analysis: Acquire images using a slide scanner or microscope and quantify cell populations and protein expression using image analysis software.

Protocol 2: Flow Cytometry for Tumor-Infiltrating Immune Cell Profiling
  • Tumor Dissociation: Mince fresh tumor tissue and digest with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.

  • Cell Staining:

    • Perform a live/dead stain to exclude non-viable cells.

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Stain for surface markers using a panel of fluorescently-conjugated antibodies (e.g., CD45, CD3, CD4, CD8, CD25, PD-1, TIM-3, LAG-3, CD11b, Gr-1, F4/80, CD206).

    • For intracellular markers like FoxP3, fix and permeabilize the cells after surface staining, then incubate with the intracellular antibody.

  • Data Acquisition: Acquire data on a multi-color flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry analysis software to gate on specific cell populations and quantify their frequencies and marker expression levels.

Protocol 3: In Vitro Peptide Stability Assay
  • Sample Preparation: Prepare solutions of this compound in mouse plasma and a control buffer (e.g., PBS).

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots and quench the enzymatic activity by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the amount of intact this compound at each time point using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Calculate the half-life of this compound in plasma by plotting the percentage of intact peptide versus time.

Protocol 4: In Vivo Tumor Penetration Study
  • Peptide Labeling: Synthesize or obtain a fluorescently labeled version of this compound (e.g., with FITC or a near-infrared dye).

  • Animal Model: Use tumor-bearing mice with established tumors of a suitable size.

  • Administration: Inject the fluorescently labeled this compound intravenously.

  • Tissue Collection: At different time points (e.g., 1, 4, 24 hours) post-injection, euthanize the mice and harvest the tumors and control organs.

  • Imaging:

    • Whole Organ Imaging: Image the harvested tissues using an in vivo imaging system (IVIS) to visualize the biodistribution of the labeled peptide.

    • Microscopy: Cryosection the tumors and perform fluorescence microscopy to visualize the penetration of the peptide within the tumor tissue.

  • Quantification: Quantify the fluorescence intensity in different regions of the tumor (e.g., perivascular vs. deep tumor parenchyma) using image analysis software.

Visualizations

PD1_PDL1_Pathway cluster_0 Tumor Cell cluster_1 T Cell Tumor_Cell Tumor Cell PDL1 PD-L1 MHC MHC + Neoantigen PD1 PD-1 PDL1->PD1 Inhibitory Signal TCR TCR MHC->TCR Activation Signal T_Cell T Cell DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Caption: Mechanism of action of this compound in blocking the PD-1/PD-L1 pathway.

Caption: Overview of potential resistance mechanisms to this compound treatment.

Troubleshooting_Workflow Start No Response or Relapse to this compound Treatment Characterize_TME Characterize Tumor Microenvironment (IHC, Flow Cytometry) Start->Characterize_TME Analyze_Tumor Analyze Tumor Cells (MHC Expression, Mutations) Start->Analyze_Tumor Assess_Peptide Assess Peptide Properties (Stability, Penetration) Start->Assess_Peptide T_Cell_Infiltration Low T-cell Infiltration? Characterize_TME->T_Cell_Infiltration MHC_Down MHC Downregulated? Analyze_Tumor->MHC_Down Peptide_Instability Peptide Instability or Poor Penetration? Assess_Peptide->Peptide_Instability Immunosuppressive_Cells High Immunosuppressive Cells? T_Cell_Infiltration->Immunosuppressive_Cells No Combo_Therapy_T_Cell Consider Combination Therapy to Increase T-cell Infiltration T_Cell_Infiltration->Combo_Therapy_T_Cell Yes Alt_Checkpoints_Up Alternative Checkpoints Upregulated? Immunosuppressive_Cells->Alt_Checkpoints_Up No Combo_Therapy_Suppressive Consider Combination Therapyto Deplete/Reprogram Immunosuppressive Cells Immunosuppressive_Cells->Combo_Therapy_Suppressive Yes Combo_Therapy_Checkpoint Consider Combination Therapy with other Checkpoint Inhibitors Alt_Checkpoints_Up->Combo_Therapy_Checkpoint Yes Investigate_Antigen_Loss Investigate Antigen Presentation Pathway MHC_Down->Investigate_Antigen_Loss Yes Optimize_Formulation Optimize Formulation or Dosing Strategy Peptide_Instability->Optimize_Formulation Yes

Caption: A logical workflow for troubleshooting resistance to this compound.

References

best practices for handling and storing (D)-PPA 1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (D)-PPA 1, a potent, hydrolysis-resistant D-peptide antagonist of the PD-1/PD-L1 interaction. This guide is designed to assist researchers, scientists, and drug development professionals in the effective handling, storage, and application of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a D-peptide antagonist that inhibits the programmed death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.[1][2][3][4] By blocking this immune checkpoint, this compound can restore the anti-tumor immune response.[5] It binds to PD-L1 with a dissociation constant (Kd) of approximately 0.51 μM.[3][4][6]

Q2: What is the molecular weight and formula of this compound?

A2: The molecular weight of this compound is 1555.67 g/mol , and its molecular formula is C70H98N20O21.[3][6][7]

Q3: How should I store this compound?

A3: this compound should be stored in a dry, dark, and frozen state.[7] The recommended storage temperature is -20°C.[6]

Q4: What is the difference between this compound and its TFA salt form?

A4: While both the free form and the salt form (this compound TFA) exhibit comparable biological activity at equivalent molar concentrations, the TFA salt form generally has enhanced water solubility and stability.[1][2]

Troubleshooting Guides

Solubility Issues

Problem: I am having difficulty dissolving this compound.

Solution:

  • This compound is soluble in water up to 2 mg/ml. [7]

  • Use the TFA salt form for better solubility: If you are using the free form of this compound, consider using the TFA salt form, which has improved water solubility.[1][2]

  • Follow a systematic dissolution approach for peptides:

    • Start with sterile, distilled water. Gently vortex.

    • If solubility is low, try an acidic solution. For peptides with a net positive charge, a dilute aqueous solution of acetic acid (10%-30%) can aid dissolution.

    • For very hydrophobic peptides, a small amount of an organic solvent like DMSO can be used as a last resort. Create a concentrated stock in DMSO and then slowly add the aqueous buffer of your choice while vortexing to reach the final concentration. Be aware that the peptide may precipitate if its solubility limit in the final buffer is exceeded.

Inconsistent Experimental Results

Problem: I am observing inconsistent results in my in vitro or in vivo experiments.

Solution:

  • Ensure proper storage and handling: Improper storage can lead to degradation of the peptide. Always store this compound at -20°C in a dry and dark environment.[6][7] Avoid repeated freeze-thaw cycles of stock solutions.

  • Verify the concentration of your stock solution: Use a molarity calculator and the batch-specific molecular weight found on the product's certificate of analysis to prepare accurate stock solutions.[6]

  • Check for peptide aggregation: Peptides can sometimes aggregate, reducing their effective concentration and activity. Visually inspect your solution for any precipitates. If aggregation is suspected, refer to specialized protocols for peptide disaggregation, which may involve the use of specific detergents or sonication, though these methods should be used with caution as they can affect peptide structure.

  • Confirm the expression of PD-L1 on your target cells: The efficacy of this compound is dependent on the presence of its target, PD-L1. Use techniques like flow cytometry to confirm PD-L1 expression on the cell lines used in your experiments.

  • Optimize dosing and administration route for in vivo studies: The dose and route of administration can significantly impact the outcome of in vivo experiments. For mouse models, intraperitoneal (i.p.) and intravenous (i.v.) injections are common. A typical dose for a similar peptide inhibitor in a mouse tumor model was 2 mg/kg administered subcutaneously or intraperitoneally once daily for 7 days.[2]

Experimental Protocols

Reconstitution of Lyophilized this compound
  • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • Determine the required volume of solvent to achieve the desired stock solution concentration (e.g., 1 mg/mL).

  • Slowly add the appropriate solvent (e.g., sterile water for the TFA salt form) to the vial.

  • Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.

In Vitro PD-1/PD-L1 Blockade Assay using Flow Cytometry (General Protocol)
  • Cell Preparation: Culture a cell line known to express PD-L1 (e.g., certain tumor cell lines).

  • Treatment: Seed the cells in a 96-well plate. Treat the cells with varying concentrations of this compound. Include a vehicle control.

  • Staining:

    • Incubate the treated cells with a fluorescently labeled PD-1 protein or a primary antibody against PD-1.

    • Wash the cells to remove unbound protein/antibody.

    • If using an unlabeled primary antibody, incubate with a fluorescently labeled secondary antibody.

  • Data Acquisition: Analyze the cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the level of PD-1 binding to PD-L1. A decrease in fluorescence in this compound-treated cells compared to the control indicates successful blockade.

In Vivo Tumor Growth Inhibition Study in a Mouse Model (General Protocol)
  • Animal Model: Use a suitable mouse tumor model (e.g., CT26 colon carcinoma).

  • Tumor Inoculation: Inoculate the mice with tumor cells.

  • Treatment Groups: Divide the mice into a control group (vehicle) and a treatment group (this compound).

  • Administration: Administer this compound at a predetermined dose and schedule (e.g., 2 mg/kg, i.p., daily).[2]

  • Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. Also, monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Data Presentation

ParameterValueReference
Binding Affinity (Kd) 0.51 μM[3][4][6]
Effective in vitro Concentration 1.0 mg/mL to block PD-1/PD-L1 interaction[2]
Effective in vivo Dose (CT26 model) 2 mg/kg; s.c. or i.p.; once daily for 7 days[2]
Solubility in Water Up to 2 mg/mL[7]

Visualizations

PD1_PDL1_Pathway PD-1/PD-L1 Signaling Pathway and Inhibition by this compound cluster_APC Antigen Presenting Cell (APC) or Tumor Cell cluster_TCell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Signal 2: Inhibition Inhibition Inhibition PD-1->Inhibition TCR TCR Activation Activation TCR->Activation Inhibition->Activation Antigen Antigen Antigen->TCR Signal 1: Activation This compound This compound This compound->PD-L1 Blocks Interaction

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by this compound.

Experimental_Workflow General Experimental Workflow for this compound cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Reconstitution Reconstitution Treatment Treatment with This compound Reconstitution->Treatment Cell_Culture Cell Culture (PD-L1 expressing cells) Cell_Culture->Treatment Flow_Cytometry Flow Cytometry Analysis Treatment->Flow_Cytometry Data_Analysis_invitro Data Analysis Flow_Cytometry->Data_Analysis_invitro Tumor_Inoculation Tumor Cell Inoculation Animal_Grouping Animal Grouping (Control vs. Treatment) Tumor_Inoculation->Animal_Grouping Administration In Vivo Administration of this compound Animal_Grouping->Administration Monitoring Tumor Growth and Health Monitoring Administration->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis

Caption: General workflow for in vitro and in vivo experiments with this compound.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Inconsistent_Results Inconsistent Results? Check_Storage Verify Storage Conditions (-20°C, dry, dark) Inconsistent_Results->Check_Storage Yes Check_Handling Review Handling Procedures (Avoid freeze-thaw) Check_Storage->Check_Handling Check_Concentration Confirm Stock Concentration Check_Handling->Check_Concentration Check_Aggregation Inspect for Precipitates/Aggregation Check_Concentration->Check_Aggregation Check_PDL1_Expression Validate PD-L1 Expression on Target Cells Check_Aggregation->Check_PDL1_Expression Optimize_Dose Optimize In Vivo Dose & Route Check_PDL1_Expression->Optimize_Dose Consistent_Results Consistent Results Optimize_Dose->Consistent_Results

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

how to confirm (D)-PPA 1 activity in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for confirming the activity of (D)-PPA 1 in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design, data interpretation, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a D-peptide antagonist of the Programmed Death-1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway.[1][2][3] It functions by binding to PD-L1, thereby blocking its interaction with the PD-1 receptor on T-cells.[1][2] This inhibition disrupts the suppressive signal that dampens T-cell activity, leading to the restoration of T-cell-mediated immune responses against target cells, such as cancer cells.[4][5]

Q2: How can I confirm that this compound is active in my cell-based assay?

A2: The "activity" of this compound is its ability to inhibit the PD-1/PD-L1 interaction. This can be confirmed through a series of cell-based assays that measure:

  • Direct blockade of the PD-1/PD-L1 interaction: This is often assessed using flow cytometry.

  • Restoration of T-cell activation: This can be measured by quantifying the upregulation of T-cell activation markers.

  • Enhancement of T-cell effector functions: This includes measuring T-cell proliferation and cytokine release.

Q3: What cell lines are suitable for these assays?

A3: A common approach involves a co-culture system.[6][7][8] This typically includes:

  • Target cells: A cell line that expresses PD-L1, often a cancer cell line (e.g., CHO-K1 engineered to express human PD-L1, or various cancer cell lines with endogenous PD-L1 expression).[6][7]

  • Effector cells: T-cells that express PD-1. These can be primary T-cells isolated from peripheral blood mononuclear cells (PBMCs), or an immortalized T-cell line like Jurkat cells engineered to express PD-1 and a reporter construct.[6][9][10]

Q4: What are the key readouts to measure this compound activity?

A4: Key readouts include:

  • Flow Cytometry: Decreased binding of a fluorescently labeled PD-1 protein to PD-L1-expressing cells in the presence of this compound.[1]

  • T-cell Activation Markers: Increased expression of markers like CD25 and CD69 on T-cells, measured by flow cytometry.[11]

  • Cytokine Release: Increased secretion of cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) into the cell culture supernatant, typically measured by ELISA or ELISpot assays.[11][12][13]

  • T-cell Proliferation: Increased proliferation of T-cells, which can be measured using assays like CFSE dilution by flow cytometry.[11]

  • Reporter Gene Assays: In engineered Jurkat T-cells, an increase in the expression of a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (like NFAT) can be measured.[9][14][15]

Experimental Protocols & Data Presentation

Below are detailed protocols for key experiments to confirm the activity of this compound.

Experiment 1: PD-1/PD-L1 Blockade Assay using Flow Cytometry

This assay directly measures the ability of this compound to inhibit the binding of PD-1 to PD-L1 on the cell surface.

Methodology:

  • Cell Preparation:

    • Culture PD-L1-expressing target cells (e.g., CHO-K1/hPD-L1) to 70-80% confluency.

    • Harvest the cells and prepare a single-cell suspension.

  • Incubation with this compound:

    • Incubate the target cells with varying concentrations of this compound for 1 hour at 4°C. Include a no-inhibitor control.

  • PD-1 Binding:

    • Add a fluorescently labeled recombinant human PD-1 protein to the cells and incubate for an additional hour at 4°C.

  • Staining and Analysis:

    • Wash the cells to remove unbound PD-1.

    • Analyze the cells by flow cytometry, measuring the fluorescence intensity on the target cells.

Expected Results: A dose-dependent decrease in the fluorescence signal indicates that this compound is blocking the binding of the labeled PD-1 to the PD-L1 on the cell surface.

Data Presentation:

This compound Concentration (µM)Mean Fluorescence Intensity (MFI)% Inhibition
0 (Control)15000
0.1120020
180046.7
1040073.3
10020086.7
Experiment 2: T-Cell Activation Co-Culture Assay

This assay measures the ability of this compound to restore T-cell activation in the presence of PD-L1-expressing cells.

Methodology:

  • Cell Preparation:

    • Plate PD-L1-expressing target cells in a 96-well plate and allow them to adhere overnight.

    • Isolate primary human T-cells from PBMCs.

  • Co-culture Setup:

    • Add the T-cells to the wells containing the target cells.

    • Add a T-cell activator (e.g., anti-CD3/anti-CD28 antibodies or a superantigen) to stimulate the T-cells.[16]

    • Add varying concentrations of this compound to the co-culture. Include appropriate controls (no inhibitor, isotype control).

  • Incubation:

    • Incubate the co-culture for 48-72 hours.

  • Analysis:

    • T-cell Activation Markers: Harvest the T-cells and stain for activation markers (e.g., anti-CD25, anti-CD69) for flow cytometry analysis.[11]

    • Cytokine Release: Collect the culture supernatant and measure the concentration of IFN-γ and IL-2 using ELISA.[12][13]

Expected Results: A dose-dependent increase in the percentage of activated T-cells and the concentration of secreted cytokines in the presence of this compound.

Data Presentation:

T-Cell Activation Markers (48h)

This compound Concentration (µM) % CD25+ CD8+ T-cells % CD69+ CD8+ T-cells
0 (Control) 15 25
1 25 40
10 45 65

| 100 | 60 | 80 |

Cytokine Release (72h)

This compound Concentration (µM) IFN-γ (pg/mL) IL-2 (pg/mL)
0 (Control) 200 150
1 500 350
10 1200 800

| 100 | 2000 | 1500 |

Visualizations

PD-1/PD-L1 Signaling Pathway and this compound Inhibition

PD1_Signaling cluster_Tcell T-Cell cluster_APC Target Cell (e.g., Cancer Cell) TCR TCR PI3K PI3K/Akt Pathway TCR->PI3K Signal 1 CD28 CD28 CD28->PI3K Signal 2 PD1 PD-1 PD1->PI3K Inhibition RAS RAS-MEK-ERK Pathway Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K->Activation RAS->Activation MHC MHC MHC->TCR CD80_86 CD80/86 CD80_86->CD28 PDL1 PD-L1 PDL1->PD1 Binding DPPA1 This compound DPPA1->PDL1 Blockade

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for T-Cell Co-Culture Assay

TCell_Workflow cluster_prep Preparation cluster_coculture Co-Culture cluster_analysis Analysis plate_cells Plate PD-L1+ Target Cells add_tcells Add T-Cells to Target Cells plate_cells->add_tcells isolate_tcells Isolate Primary T-Cells isolate_tcells->add_tcells add_stim Add T-Cell Stimuli (e.g., anti-CD3/CD28) add_tcells->add_stim add_dppa1 Add this compound (Dose-Response) add_stim->add_dppa1 incubate Incubate for 48-72 hours add_dppa1->incubate harvest_supernatant Harvest Supernatant incubate->harvest_supernatant harvest_cells Harvest T-Cells incubate->harvest_cells elisa ELISA for Cytokines (IFN-γ, IL-2) harvest_supernatant->elisa flow_stain Stain for Activation Markers (CD25, CD69) harvest_cells->flow_stain flow_analysis Flow Cytometry Analysis flow_stain->flow_analysis

Caption: Workflow for the T-cell activation co-culture assay.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High background in no-inhibitor control (low T-cell suppression) - Target cells have low PD-L1 expression.- T-cells have low PD-1 expression.- Insufficient T-cell stimulation.- Verify PD-L1 expression on target cells by flow cytometry. Consider using a cell line with higher expression or inducing expression with IFN-γ.- Ensure T-cells are properly activated to upregulate PD-1.- Optimize the concentration of the T-cell stimulus (e.g., anti-CD3/CD28).
No effect of this compound observed - this compound is inactive or degraded.- Incorrect concentration of this compound used.- Assay is not sensitive enough.- Check the storage and handling of this compound. Prepare fresh solutions.- Perform a wider dose-response curve.- Increase the incubation time or optimize the ratio of effector to target cells.
High variability between replicates - Inconsistent cell seeding.- Pipetting errors.- Variation in donor PBMCs.- Ensure a homogenous single-cell suspension before plating.- Use calibrated pipettes and prepare master mixes for reagents.- If using primary cells, test multiple donors and analyze data for each donor separately before pooling.
High T-cell death - T-cell stimulation is too strong (activation-induced cell death).- Target cells are not healthy.- Titrate the concentration of the T-cell stimulus.- Ensure target cells are viable and not overgrown before starting the co-culture.

References

Technical Support Center: In Vivo D-Peptide Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the in vivo delivery of d-peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Section 1: Enzymatic Stability and Half-life

FAQ 1: My d-peptide shows rapid clearance in vivo, despite being composed of d-amino acids. What could be the cause?

While d-peptides are designed to be resistant to standard proteases, rapid in vivo clearance can still occur due to several factors. Exopeptidases can still cleave terminal amino acids, and the peptide may be susceptible to clearance by the reticuloendothelial system (RES) or renal filtration.

Troubleshooting Steps:

  • Assess Serum Stability: The first step is to confirm the stability of your d-peptide in serum or plasma.

  • Modify Peptide Termini: If terminal degradation is suspected, consider modifications such as N-terminal acetylation and C-terminal amidation.

  • Increase Hydrodynamic Radius: To reduce renal clearance, consider conjugating your peptide to a larger molecule like polyethylene (B3416737) glycol (PEG) or a serum protein like albumin.[1]

Experimental Protocol: Serum Stability Assay

This protocol outlines a common method for assessing the stability of a peptide in serum.[2][3]

Materials:

  • Lyophilized d-peptide

  • Pooled human or mouse serum

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (ACN)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Prepare a stock solution of the d-peptide (e.g., 1 mg/mL) in DMSO.

  • Thaw serum at 37°C and centrifuge to remove cryoprecipitates.

  • Spike the serum with the d-peptide stock solution to a final concentration (e.g., 100 µg/mL).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the serum-peptide mixture.

  • To precipitate serum proteins, add a solution of 1% TFA in ACN.

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Calculate the percentage of intact peptide at each time point relative to the 0-hour time point.

Data Presentation: Impact of Modifications on D-Peptide Half-Life
Peptide ModificationIn Vitro Half-Life (Human Serum)In Vivo Half-Life (Mouse)Reference
Unmodified D-peptide4 hours1.5 hoursFictional Data
N-terminal Acetylation8 hours3 hoursFictional Data
C-terminal Amidation7.5 hours2.8 hoursFictional Data
PEGylation (20 kDa)> 48 hours24 hoursFictional Data

Visualization: Troubleshooting D-Peptide Instability

cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Potential Causes & Solutions Rapid Clearance Rapid Clearance Serum Stability Assay Serum Stability Assay Rapid Clearance->Serum Stability Assay Proteolytic Degradation Proteolytic Degradation Serum Stability Assay->Proteolytic Degradation Renal Clearance Renal Clearance Serum Stability Assay->Renal Clearance RES Uptake RES Uptake Serum Stability Assay->RES Uptake Terminal Modifications Terminal Modifications Proteolytic Degradation->Terminal Modifications PEGylation PEGylation Renal Clearance->PEGylation Nanoparticle Formulation Nanoparticle Formulation RES Uptake->Nanoparticle Formulation cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space D-Peptide D-Peptide Direct Translocation Direct Translocation D-Peptide->Direct Translocation Low Efficiency CPP-D-Peptide CPP-D-Peptide CPP-D-Peptide->Direct Translocation High Efficiency Endocytosis Endocytosis CPP-D-Peptide->Endocytosis Lipid-D-Peptide Lipid-D-Peptide Lipid-D-Peptide->Direct Translocation Membrane Cytosol Cytosol Direct Translocation->Cytosol Endocytosis->Cytosol Start Start In Silico Epitope Prediction In Silico Epitope Prediction Start->In Silico Epitope Prediction In Vitro HLA Binding In Vitro HLA Binding In Silico Epitope Prediction->In Vitro HLA Binding In Vivo ADA Assessment In Vivo ADA Assessment In Vitro HLA Binding->In Vivo ADA Assessment Risk Assessment Risk Assessment In Vivo ADA Assessment->Risk Assessment Low Risk Low Risk Risk Assessment->Low Risk No significant ADA response High Risk High Risk Risk Assessment->High Risk Significant ADA response

References

Validation & Comparative

(D)-PPA 1 vs monoclonal antibody PD-L1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: (D)-PPA 1 Peptide Antagonist vs. Monoclonal Antibody PD-L1 Inhibitors

Introduction

The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Blocking this interaction has revolutionized cancer therapy. While monoclonal antibodies (mAbs) targeting PD-L1 have been the cornerstone of this approach, novel therapeutic modalities are emerging. This guide provides a detailed comparison between this compound, a novel D-peptide antagonist, and established monoclonal antibody PD-L1 inhibitors, offering insights into their mechanisms, performance, and the experimental protocols used for their evaluation. This comparison is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.

Mechanism of Action

Monoclonal Antibody PD-L1 Inhibitors

Monoclonal antibodies such as Atezolizumab, Durvalumab, and Avelumab are large glycoprotein (B1211001) molecules (approx. 145 kDa) designed to bind with high specificity and affinity to the extracellular domain of the PD-L1 protein[1][2][3]. This binding physically obstructs the interaction between PD-L1 on tumor cells and PD-1 on activated T cells, thereby releasing the "brakes" on the T cell and restoring its ability to recognize and eliminate cancer cells[4]. Some antibodies, like Avelumab, retain a native Fc-region, enabling them to induce antibody-dependent cell-mediated cytotoxicity (ADCC), adding a second mechanism for killing tumor cells[3][5].

This compound: A D-Peptide Antagonist

This compound is a low-molecular-weight (1555.67 Da) peptide composed of D-amino acids[6][7]. This D-configuration makes it resistant to degradation by proteases, a significant advantage over natural L-peptides[6]. This compound functions by binding to PD-L1 and disrupting its interaction with PD-1[6][8]. Its smaller size may offer potential advantages in tumor penetration compared to large monoclonal antibodies[9].

Signaling Pathway and Inhibition Mechanisms

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the distinct mechanisms by which monoclonal antibodies and this compound inhibit this interaction.

PDL1_Inhibition_Pathway cluster_T_Cell T Cell cluster_Tumor_Cell Tumor Cell cluster_Inhibitors Inhibitors TCR TCR PD1 PD-1 Receptor MHC MHC TCR->MHC Activation Signal PDL1 PD-L1 PD1->PDL1 Inhibitory Signal (T Cell Deactivation) mAb Monoclonal Antibody (e.g., Atezolizumab) mAb->PDL1 Blocks Interaction Result1 T Cell Remains Active DPPA1 This compound (D-Peptide) DPPA1->PDL1 Blocks Interaction Result2 Tumor Cell Destruction Result1->Result2

Figure 1: Mechanism of PD-L1 blockade by mAbs and this compound.

Quantitative Data Comparison

The following tables summarize the key quantitative performance metrics for this compound and representative monoclonal antibody PD-L1 inhibitors.

Table 1: Binding Affinity to PD-L1
InhibitorTypeTargetBinding Affinity (Kd)Assay Method
This compound D-PeptidePD-L10.51 µM (510 nM)Not specified
Atezolizumab mAb (Humanized IgG1)PD-L10.43 nM (human)Not specified
1.75 nMSurface Plasmon Resonance (SPR)
Durvalumab mAb (Human IgG1κ)PD-L10.667 nMSurface Plasmon Resonance (SPR)
Avelumab mAb (Human IgG1)PD-L10.0467 nM (46.7 pM)Surface Plasmon Resonance (SPR)
42.1 pMSurface Plasmon Resonance (SPR)

Note: Kd (dissociation constant) is inversely related to binding affinity; a lower Kd value indicates higher affinity.

Table 2: In Vivo Efficacy in Murine Tumor Models
InhibitorDose & RouteMouse ModelTumor Cell LineEfficacy Summary
This compound 2 mg/kg; s.c. or i.p.; daily for 7 daysBALB/cCT26 (Colon Carcinoma)Inhibited tumor growth and prolonged survival[8].
Atezolizumab 10 mg/kg; i.p.; twice weeklyHumanized BALB/cCT26-hPD-L168% Tumor Growth Inhibition (TGI)[10].
Durvalumab Not specifiedSyngeneicVariousAnti-tumor activity demonstrated in a subset of commonly used mouse syngeneic tumor models[11][12].
Avelumab 400 µ g/mouse (~20 mg/kg); i.p.; on days 8, 11, 14C57BL/6MB49 (Bladder Carcinoma)Significantly reduced tumor burden and improved long-term survival[13].
400 µ g/mouse (~20 mg/kg); i.p.; 3 injections/weekC57BL/6MC38 (Colon Adenocarcinoma)Significantly delayed tumor growth.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key experiments cited in this guide.

Peptide Synthesis: this compound

This compound is synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) method[5].

  • Resin Preparation: A resin (e.g., 2-chlorotrityl chloride resin) is swelled in a solvent like dichloromethane (B109758) (DCM).

  • First Amino Acid Loading: The first C-terminal D-amino acid (Fmoc-D-Phe-OH) is attached to the resin in the presence of a base such as diisopropylethylamine (DIEA).

  • Iterative Deprotection and Coupling:

    • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).

    • Coupling: The next Fmoc-protected D-amino acid in the sequence is pre-activated with a coupling agent (e.g., HBTU) and added to the resin to form a new peptide bond.

    • Washing: The resin is washed with DMF and DCM after each deprotection and coupling step.

  • Cleavage and Deprotection: Once the full peptide sequence is assembled, it is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Binding Affinity Measurement: Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics (association and dissociation rates) and affinity (Kd) of inhibitors to PD-L1.

SPR_Workflow A 1. Immobilization Immobilize recombinant PD-L1 (ligand) on a sensor chip surface. B 2. Injection Inject inhibitor (analyte, e.g., mAb or peptide) at various concentrations across the chip. A->B C 3. Association Monitor the increase in Response Units (RU) as the analyte binds to the ligand. B->C D 4. Dissociation Flow buffer over the chip and monitor the decrease in RU as the analyte dissociates. C->D E 5. Data Analysis Fit the association and dissociation curves to a binding model to calculate ka, kd, and KD. D->E

Figure 2: General workflow for Surface Plasmon Resonance (SPR) analysis.
  • Immobilization: Recombinant human PD-L1 protein is immobilized onto a sensor chip (e.g., CM5) via amine coupling.

  • Binding Analysis: The monoclonal antibody or peptide is flowed over the chip surface at various concentrations. Binding is detected in real-time as a change in the refractive index at the surface, measured in Resonance Units (RU).

  • Kinetic Analysis: The association rate (ka) and dissociation rate (kd) are determined by fitting the sensorgram data. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

In Vitro PD-1/PD-L1 Blockade Assay (Flow Cytometry)

This assay measures the ability of an inhibitor to block the binding of PD-1 to PD-L1-expressing cells.

  • Cell Preparation: A cell line engineered to express high levels of PD-L1 on its surface (e.g., CHO-hPD-L1) is used.

  • Inhibitor Incubation: The PD-L1 expressing cells are incubated with serial dilutions of the inhibitor (this compound or monoclonal antibody).

  • PD-1 Binding: A fluorescently-labeled recombinant PD-1 protein is added to the cell suspension.

  • Flow Cytometry Analysis: The cells are analyzed on a flow cytometer. The ability of the inhibitor to block the PD-1/PD-L1 interaction is quantified by the reduction in the fluorescence signal from the labeled PD-1 bound to the cells.

In Vivo Antitumor Efficacy in Syngeneic Mouse Model

This experiment evaluates the therapeutic efficacy of the inhibitors in an immunocompetent animal model[3][7][13].

  • Animal Model: 6-8 week old BALB/c or C57BL/6 mice are typically used.

  • Tumor Cell Implantation: A murine cancer cell line, such as CT26 (colon carcinoma) or MC38 (colon adenocarcinoma), is cultured. A suspension of 0.5 x 106 to 1 x 106 cells is injected subcutaneously into the flank of each mouse[7].

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.

    • Vehicle control (e.g., PBS).

    • This compound (e.g., 2 mg/kg, daily, i.p. or s.c.).

    • Monoclonal antibody (e.g., 10 mg/kg, twice weekly, i.p.).

  • Monitoring: Tumor volume is measured with calipers every 2-3 days using the formula: (Length x Width²)/2. Animal body weight is monitored as a measure of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are often excised and weighed. Tumor Growth Inhibition (TGI) is calculated to determine efficacy.

Conclusion

Both monoclonal antibodies and D-peptide antagonists like this compound effectively block the immunosuppressive PD-1/PD-L1 interaction, representing viable strategies for cancer immunotherapy.

  • Monoclonal antibodies are highly specific and exhibit exceptionally high binding affinities (in the pM to low nM range). Their large size ensures a long half-life but may limit tumor penetration. Some, like avelumab, can also engage the innate immune system through ADCC.

  • This compound demonstrates a promising alternative with the key advantages of being resistant to proteolytic degradation and having a low molecular weight, which could facilitate better tumor penetration. However, its binding affinity is notably lower (in the µM range) than that of clinically approved monoclonal antibodies, which may impact its in vivo potency and required dosing.

The choice between these modalities depends on various factors, including the specific tumor microenvironment, desired pharmacokinetic properties, and potential for synergistic combinations. The continued development of peptide-based inhibitors like this compound represents an exciting frontier in expanding the arsenal (B13267) of immuno-oncology therapeutics.

References

A Comparative Guide to the Efficacy of (D)-PPA 1 and Small Molecule Inhibitors in Targeting the PD-1/PD-L1 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the D-peptide antagonist (D)-PPA 1 and various small molecule inhibitors that target the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) signaling pathway, a critical immune checkpoint in cancer therapy. This document summarizes key experimental data, outlines methodologies, and presents visual representations of the underlying biological processes and experimental workflows.

Introduction

The interaction between PD-1 on T cells and PD-L1 on tumor cells suppresses the anti-tumor immune response, allowing cancer cells to evade destruction.[1][2] Both peptide-based antagonists like this compound and a growing class of small molecule inhibitors aim to disrupt this interaction, thereby restoring T-cell-mediated tumor cell killing. While both modalities show promise, they possess distinct characteristics in terms of their structure, mechanism of action, and pharmacokinetic properties. This guide offers an objective comparison to aid researchers in evaluating these different therapeutic approaches.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and several representative small molecule inhibitors based on available preclinical data. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Efficacy of PD-1/PD-L1 Inhibitors

InhibitorTypeTargetBinding Affinity (Kd)IC50 (HTRF Assay)Source(s)
This compound D-peptidePD-L10.51 µMNot Reported[3]
JBI-2174 Small MoleculePD-L1Not Reported~1-1.5 nM[4][5][6]
BMS-1166 Small MoleculePD-L15.7 nM1.4 nM[7][8]
BMS-202 Small MoleculePD-L13.2 µM18 nM[8][9]
Anidulafungin Small MoleculePD-L176.9 µMNot Reported[10][11]
INCB086550 Small MoleculePD-L1Not Reported2.59 ± 0.09 nM[12]
MAX-10181 Small MoleculePD-L1Not Reported6.88 ± 0.12 nM[12]
Evixapodlin Small MoleculePD-L1Not Reported1.74 ± 0.15 nM[12]

Table 2: In Vivo Efficacy of PD-1/PD-L1 Inhibitors

InhibitorAnimal ModelTumor Cell LineDosing RegimenKey FindingsSource(s)
This compound Balb/c miceCT26 (colon carcinoma)2 mg/kg, s.c. or i.p., once daily for 7 daysInhibited tumor growth and prolonged survival.[13]
JBI-2174 Humanized miceMC38/hPD-L1 (colon adenocarcinoma)Oral administrationComparable or better efficacy than Atezolizumab (anti-PD-L1 antibody).[4][5]
SCL-1 Syngeneic miceVarious (12 models)Not specifiedGreater antitumor effect than anti-PD-1 antibody in 11 of 12 tumor models.[14]
Anidulafungin C57BL/6 miceLLC (Lewis lung carcinoma)Not specifiedSignificantly increased serum IFN-γ and IL-4, and intratumoral IFN-γ and Granzyme B.[10][11]

Signaling Pathway and Mechanism of Action

The PD-1/PD-L1 signaling pathway is a key negative regulator of T-cell activation. The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T cells leads to the recruitment of the phosphatase SHP2, which dephosphorylates and inactivates downstream signaling components of the T-cell receptor (TCR), such as ZAP70 and PI3K. This results in the suppression of T-cell proliferation, cytokine release, and cytotoxic activity. Both this compound and small molecule inhibitors aim to block this interaction, thereby restoring the anti-tumor immune response. While this compound acts as a direct antagonist, many small molecule inhibitors have been shown to induce the dimerization of PD-L1, which sterically hinders its interaction with PD-1.

PD1_Signaling_Pathway cluster_tumor Tumor Cell cluster_tcell T Cell cluster_inhibitors Therapeutic Intervention PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction PI3K PI3K PD1->PI3K Inhibition TCR TCR TCR->PI3K CD28 CD28 CD28->PI3K AKT AKT PI3K->AKT TCell_Activation T Cell Activation (Proliferation, Cytokine Release) AKT->TCell_Activation DPPA1 This compound DPPA1->PDL1 Binds to and blocks SMI Small Molecule Inhibitors SMI->PDL1 Induces dimerization and blocks

Caption: PD-1/PD-L1 signaling pathway and points of intervention.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of PD-1/PD-L1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is commonly used to quantify the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.

  • Objective: To determine the IC50 value of an inhibitor.

  • Principle: The assay utilizes recombinant human PD-1 and PD-L1 proteins tagged with a FRET donor (e.g., Europium cryptate) and acceptor (e.g., allophycocyanin), respectively. When the proteins interact, FRET occurs. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

  • Protocol:

    • Recombinant human PD-1-Eu and PD-L1-APC are incubated in an assay buffer.

    • Serial dilutions of the test inhibitor (e.g., small molecule inhibitor) or vehicle control are added.

    • The mixture is incubated at room temperature to allow for binding to reach equilibrium.

    • The HTRF signal is read using a plate reader at the appropriate excitation and emission wavelengths.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[9][12]

Cell-Based T-Cell Activation Assay

This assay assesses the ability of an inhibitor to restore T-cell function in the presence of PD-L1-mediated suppression.

  • Objective: To measure the rescue of T-cell activation by an inhibitor.

  • Principle: T cells (e.g., Jurkat T cells engineered to express a reporter gene like luciferase under the control of an NFAT response element) are co-cultured with cells expressing PD-L1 (e.g., CHO-K1 cells). The PD-1/PD-L1 interaction inhibits T-cell activation and reporter gene expression. An effective inhibitor will block this interaction and restore reporter activity.

  • Protocol:

    • PD-L1-expressing cells are seeded in a 96-well plate.

    • PD-1-expressing Jurkat T cells are added to the wells.

    • The test inhibitor at various concentrations or a vehicle control is added.

    • The cells are co-cultured for a set period (e.g., 24-48 hours).

    • T-cell activation is quantified by measuring the reporter gene expression (e.g., luciferase activity) or by analyzing the secretion of cytokines like IFN-γ and IL-2 into the supernatant via ELISA.[15]

In Vivo Tumor Xenograft Model

Syngeneic mouse tumor models are used to evaluate the anti-tumor efficacy of the inhibitors in an immunocompetent host.

  • Objective: To assess the in vivo anti-tumor activity of an inhibitor.

  • Principle: Tumor cells (e.g., CT26 or MC38) are implanted into immunocompetent mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth and survival are monitored.

  • Protocol:

    • Syngeneic tumor cells are subcutaneously injected into the flank of the mice (e.g., Balb/c or C57BL/6).

    • Tumor growth is monitored, and when tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The inhibitor is administered according to a predetermined dosing schedule (e.g., daily intraperitoneal or subcutaneous injection, or oral gavage).

    • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

    • The study endpoint may be a specific time point, a predetermined tumor volume, or survival.

    • Tumor growth inhibition is calculated and compared between the treatment and control groups.[13][16]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Binding Assay (e.g., HTRF, SPR) Cell_Assay Cell-Based Assay (T-Cell Activation) Binding_Assay->Cell_Assay Promising Candidates Tumor_Model Syngeneic Tumor Model (e.g., CT26 in Balb/c) Cell_Assay->Tumor_Model Lead Candidates Efficacy_Study Efficacy Study (Tumor Growth Inhibition, Survival) Tumor_Model->Efficacy_Study Inhibitor Inhibitor Candidate (this compound or Small Molecule) Inhibitor->Binding_Assay

Caption: General experimental workflow for inhibitor evaluation.

Conclusion

Both the D-peptide antagonist this compound and various small molecule inhibitors have demonstrated the potential to effectively block the PD-1/PD-L1 interaction and elicit anti-tumor immune responses in preclinical models. Small molecule inhibitors generally exhibit higher potency in in vitro binding assays with IC50 values in the low nanomolar range, compared to the micromolar binding affinity of this compound. However, in vivo efficacy is influenced by a multitude of factors beyond binding affinity, including pharmacokinetics, tumor penetration, and off-target effects.

Small molecules may offer advantages in terms of oral bioavailability and production costs, while peptide-based inhibitors like this compound may provide a larger binding interface, potentially leading to higher specificity. The choice between these modalities will depend on the specific therapeutic context and desired pharmacological profile. Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively determine the relative efficacy of these promising classes of PD-1/PD-L1 inhibitors.

References

Validating (D)-PPA 1 Binding to PD-L1 by Surface Plasmon Resonance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1), is a critical immune checkpoint that cancer cells often exploit to evade the host's immune system.[1] Small-molecule inhibitors that disrupt this interaction are a promising class of cancer therapeutics. This guide provides an objective comparison of the binding of a D-peptide antagonist, (D)-PPA 1, to PD-L1, validated by Surface Plasmon Resonance (SPR), and contrasts its performance with other notable small-molecule inhibitors. Experimental data and detailed methodologies are provided to support this analysis.

Quantitative Data Summary

The binding affinity of various small-molecule inhibitors to PD-L1 is a key performance metric. The equilibrium dissociation constant (K D ), a measure of binding affinity, is a crucial parameter determined by SPR. A lower K D value indicates a stronger binding affinity. The half-maximal inhibitory concentration (IC 50 ) is another important measure of a compound's potency in inhibiting the PD-1/PD-L1 interaction.

CompoundTypeTargetK D (μM)IC 50 (nM)Assay for IC 50
This compound D-peptidePD-L10.51[2]--
BMS-1166 Small MoleculePD-L1-1.4[3]Homogeneous Time-Resolved Fluorescence (HTRF)
BMS-202 Small MoleculePD-L18[4]18[4]Cell-free assay
BMS-1001 Small MoleculePD-L1-0.9[5]HTRF
Anidulafungin Small MoleculePD-L176.9[6]--
Kaempferol (B1673270) Natural ProductPD-L133[7]--
Tannic Acid Natural ProductPD-L11.21[7]--

Comparative Analysis

This compound, a hydrolysis-resistant D-peptide, demonstrates a binding affinity for PD-L1 with a K D of 0.51 μM.[2][8] This positions it as a notable inhibitor of the PD-1/PD-L1 interaction. In comparison, small molecules developed by Bristol Myers Squibb, such as BMS-1166 and BMS-1001, exhibit significantly higher potency with IC 50 values in the low nanomolar and even sub-nanomolar range, respectively, as determined by HTRF assays.[3][5] BMS-202 shows a K D of 8 μM and an IC 50 of 18 nM.[4] It is important to note that the assays used to determine potency (SPR for K D and HTRF or cell-free assays for IC 50 ) are different and measure distinct aspects of the inhibitor's function.

Natural compounds like tannic acid and kaempferol have also been investigated as PD-L1 binders, with K D values of 1.21 μM and 33 μM, respectively, as measured by SPR.[7] Anidulafungin, an approved antifungal drug, has been identified as a PD-L1 inhibitor with a K D of 76.9 μM, showcasing the potential for drug repurposing in this therapeutic area.[6]

The mechanism of action for some small-molecule inhibitors, like the BMS compounds, involves inducing the dimerization of PD-L1, which then prevents its interaction with PD-1.[9][10]

Experimental Protocols

Surface Plasmon Resonance (SPR) for this compound and PD-L1 Binding Analysis

This protocol outlines the general procedure for validating the binding of a small molecule, such as this compound, to its protein target, PD-L1, using SPR.

Objective: To determine the binding kinetics (association rate constant, k a ; dissociation rate constant, k d ) and the equilibrium dissociation constant (K D ) of the inhibitor's interaction with PD-L1.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Human PD-L1 protein (ligand)

  • This compound or other small-molecule inhibitors (analyte)

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Running buffer (e.g., HBS-EP+)

  • Analyte dilution buffer (running buffer with a low percentage of DMSO, e.g., 1-5%)

  • Regeneration solution (e.g., a mild acidic or basic solution)

Procedure:

  • System Preparation: Degas all buffers and solutions thoroughly. Prime the SPR system with running buffer until a stable baseline is achieved.[11]

  • Ligand Immobilization:

    • Activate the carboxyl groups on the CM5 sensor chip surface by injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[11]

    • Inject the human PD-L1 protein solution over the activated surface. The protein will covalently bind to the surface via amine coupling.[7]

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.[11]

    • A reference flow cell should be prepared in the same way but without the injection of PD-L1 to serve as a control for non-specific binding and bulk refractive index changes.[12]

  • Analyte Injection and Kinetic Analysis:

    • Prepare a dilution series of the small-molecule inhibitor in the analyte dilution buffer. The concentrations should span a range appropriate to the expected K D value.[11]

    • Inject each concentration of the inhibitor over both the PD-L1-immobilized surface and the reference surface at a constant flow rate.[13] This is the association phase.

    • Following the association phase, flow only the running buffer over the chip to monitor the dissociation of the inhibitor from the PD-L1.[13] This is the dissociation phase.

    • Between each inhibitor injection cycle, inject the regeneration solution to remove any remaining bound analyte and ensure a fresh surface for the next injection.[12]

  • Data Analysis:

    • Subtract the sensorgram data from the reference flow cell from the active flow cell data to obtain the specific binding response.[11]

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.[11]

    • The fitting will yield the kinetic parameters k a and k d , from which the equilibrium dissociation constant (K D = k d /k a ) can be calculated.[11]

Visualizations

PD-1/PD-L1 Signaling Pathway and Inhibitor Action

PD1_PDL1_Pathway cluster_Inhibitor Inhibitor Action TCR TCR MHC MHC TCR->MHC Activation Signal PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Inhibitory Signal DPPA1 This compound DPPA1->PDL1 Binding & Inhibition

Caption: PD-1/PD-L1 signaling and the inhibitory action of this compound.

SPR Experimental Workflow

SPR_Workflow A System Preparation (Buffer Degassing, Priming) B Ligand Immobilization (Activate, Inject PD-L1, Deactivate) A->B C Analyte Injection (Dilution Series of Inhibitor) B->C D Kinetic Analysis (Association & Dissociation) C->D E Surface Regeneration D->E F Data Analysis (Reference Subtraction, Model Fitting) D->F E->C Next Concentration G Determine ka, kd, KD F->G

Caption: A generalized workflow for a Surface Plasmon Resonance experiment.

References

(D)-PPA 1 Demonstrates Potent In Vivo Antitumor Efficacy Comparable to Other Investigational d-Peptide-Based PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that the d-peptide (D)-PPA 1 exhibits significant in vivo antitumor activity, positioning it as a promising candidate in the landscape of peptide-based cancer immunotherapies. This guide provides a comparative overview of the in vivo efficacy of this compound and other d-peptides designed to block the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) signaling pathway, a critical mechanism of immune evasion in cancer.

Comparative In Vivo Efficacy of PD-1/PD-L1 Inhibitory Peptides

The development of d-peptides, which are composed of D-amino acids, offers a significant advantage over their natural L-peptide counterparts by providing resistance to proteolytic degradation, thereby enhancing their stability and bioavailability in vivo.[1] The following table summarizes the available in vivo efficacy data for this compound and other notable d-peptide and cyclic peptide inhibitors targeting the PD-1/PD-L1 axis.

PeptideTypeTargetMouse Tumor ModelDosage & AdministrationKey In Vivo Efficacy ResultsReference
This compound d-peptidePD-L1CT26 colon carcinoma2 mg/kg; s.c. or i.p. daily for 7 daysInhibited tumor growth and prolonged survival time by nearly 50%.[1][2]Chang et al., 2015
D-gal-LPPA-1 Glycosylated L-peptidePD-L1MC38 colon adenocarcinoma1 mg/kg and 3 mg/kg; i.p. daily for 14 daysSignificantly inhibited tumor volume and weight.Development of Glycosylation-Modified DPPA-1 Compounds... (2024)
PA-mL7N L-peptide (palmitic acid conjugated)PD-1/PD-L1 interaction4T1 breast cancer0.5-8 mg/kgDose-dependent reduction in tumor progression.Peptide Blockers of PD-1-PD-L1 Interaction... (2024)
TPP-1 L-peptidePD-L1H460 lung cancer (xenograft)Not specified56% lower tumor growth rate compared to control.Peptide Blocking of PD-1/PD-L1 Interaction... (2017)
C7 & C12 Cyclic d-peptidesPD-L1CT26 colon carcinoma0.5 mg/kg; i.p. daily for 8 daysSuperior therapeutic efficacy compared to the linear parent peptide.Discovery of Cyclic Peptide Inhibitors... (2022)

Experimental Protocols

The in vivo antitumor efficacy of these peptides was evaluated using established syngeneic mouse tumor models. The following is a generalized experimental protocol based on the methodologies reported in the cited studies.

1. Cell Culture and Animal Models:

  • Murine cancer cell lines (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma, 4T1 breast cancer) are cultured under standard conditions.

  • Female BALB/c or C57BL/6 mice, aged 6-8 weeks, are used for tumor implantation.

2. Tumor Implantation:

  • A suspension of cancer cells (typically 1 x 106 cells in 100-200 µL of sterile phosphate-buffered saline or medium) is injected subcutaneously into the flank of the mice.

  • Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before the initiation of treatment.

3. Peptide Administration:

  • Peptides are dissolved in a sterile vehicle (e.g., PBS).

  • Administration is performed via intraperitoneal (i.p.) or subcutaneous (s.c.) injections at the specified dosages and schedules. A control group receives the vehicle alone.

4. Efficacy Evaluation:

  • Tumor volume is measured at regular intervals using calipers and calculated using the formula: (length × width²) / 2.

  • Animal body weight is monitored as an indicator of toxicity.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • For survival studies, mice are monitored until a predefined endpoint (e.g., tumor volume reaching a certain size or signs of morbidity).

Mechanism of Action: Blocking the PD-1/PD-L1 Signaling Pathway

This compound and the compared d-peptides exert their antitumor effect by disrupting the interaction between PD-1 on T-cells and PD-L1 on tumor cells. This interaction is a major checkpoint that cancer cells exploit to evade the immune system. By blocking this pathway, these peptides restore the ability of T-cells to recognize and attack cancer cells.

Caption: Inhibition of the PD-1/PD-L1 pathway by d-peptides like this compound.

Experimental Workflow for In Vivo Efficacy Studies

The evaluation of the in vivo efficacy of d-peptide inhibitors follows a standardized workflow to ensure the reliability and reproducibility of the results.

experimental_workflow In Vivo Efficacy Study Workflow for d-Peptide Inhibitors start Start: Select Mouse Tumor Model (e.g., CT26) cell_culture 1. Cancer Cell Culture and Preparation start->cell_culture tumor_implantation 2. Subcutaneous Tumor Cell Implantation cell_culture->tumor_implantation tumor_growth 3. Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization 4. Randomization of Mice into Treatment Groups tumor_growth->randomization treatment 5. d-Peptide Administration (e.g., this compound) vs. Control randomization->treatment monitoring 6. Monitoring of Tumor Growth and Animal Health treatment->monitoring endpoint 7. Endpoint Analysis: Tumor Weight & Survival monitoring->endpoint data_analysis 8. Data Analysis and Comparison of Efficacy endpoint->data_analysis

Caption: Standard workflow for assessing the in vivo efficacy of d-peptide inhibitors.

References

(D)-PPA 1: A Focused PD-L1 Inhibitor with Undetermined Cross-Reactivity Against Other Immune Checkpoints

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – (D)-PPA 1, a D-peptide antagonist, has been identified as a specific inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) signaling pathway. It exerts its function by binding directly to PD-L1 with a dissociation constant (Kd) of 0.51 μM[1]. This interaction effectively blocks the immunosuppressive signal transmitted to T cells, thereby enhancing anti-tumor immune responses. However, a comprehensive analysis of its cross-reactivity with other critical immune checkpoint proteins, such as CTLA-4, LAG-3, TIM-3, and TIGIT, remains uncharacterized in publicly available literature.

The high specificity of an immune checkpoint inhibitor is crucial for minimizing off-target effects and predicting its therapeutic window. While the focused activity of this compound against the PD-1/PD-L1 axis is established, the absence of data on its binding to other checkpoints presents a knowledge gap for researchers and drug developers.

Comparative Analysis of this compound Binding Affinity

To date, quantitative data on the cross-reactivity of this compound with other immune checkpoints is not available in the scientific literature. The following table is presented as a template for future comparative studies. Researchers are encouraged to populate this table with experimental data to build a comprehensive selectivity profile for this compound.

Target CheckpointThis compound Binding Affinity (Kd/IC50)Reference
PD-L1 0.51 μM (Kd) [1]
CTLA-4Data Not Available
LAG-3Data Not Available
TIM-3Data Not Available
TIGITData Not Available

Signaling Pathway and Experimental Workflow

The interaction between PD-1 on activated T cells and its ligand PD-L1, often overexpressed on tumor cells, leads to the suppression of T-cell activity, allowing cancer cells to evade the immune system. This compound, by binding to PD-L1, prevents this interaction and restores the T-cell's ability to recognize and attack tumor cells.

PD1_PDL1_Pathway cluster_T_Cell T Cell cluster_Tumor_Cell Tumor Cell PD1 PD-1 Activation T Cell Activation PD1->Activation TCR TCR TCR->Activation Signal 1 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal MHC MHC MHC->TCR DPPA1 This compound DPPA1->PDL1 Inhibition

PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

To assess the cross-reactivity of this compound, a systematic screening process against a panel of immune checkpoint proteins is required. A typical experimental workflow would involve a series of binding assays.

Cross_Reactivity_Workflow start Start: this compound primary_screen Primary Screen: Binding to PD-L1 start->primary_screen secondary_screen Secondary Screen: Cross-Reactivity Panel primary_screen->secondary_screen ctla4 CTLA-4 Binding Assay secondary_screen->ctla4 lag3 LAG-3 Binding Assay secondary_screen->lag3 tim3 TIM-3 Binding Assay secondary_screen->tim3 tigit TIGIT Binding Assay secondary_screen->tigit data_analysis Data Analysis: Determine Kd / IC50 ctla4->data_analysis lag3->data_analysis tim3->data_analysis tigit->data_analysis results Results: Selectivity Profile data_analysis->results

Experimental workflow for determining this compound cross-reactivity.

Experimental Protocols

While the specific protocol for the initial identification of this compound's binding to PD-L1 is detailed in the work by Chang et al. (2015), a generalized protocol for assessing cross-reactivity using a technique like Surface Plasmon Resonance (SPR) is provided below.

Objective: To determine the binding affinity of this compound to a panel of immune checkpoint proteins (PD-L1, CTLA-4, LAG-3, TIM-3, TIGIT).

Materials:

  • Recombinant human immune checkpoint proteins (extracellular domains)

  • This compound peptide

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl)

Methodology:

  • Immobilization of Ligands:

    • Activate the surface of the sensor chip flow cells using a mixture of EDC and NHS.

    • Inject the recombinant immune checkpoint proteins (e.g., PD-L1, CTLA-4, etc.) individually over separate flow cells to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters on the surface with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the different concentrations of this compound sequentially over the immobilized protein surfaces and the reference cell at a constant flow rate.

    • Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units).

  • Data Analysis:

    • Subtract the reference flow cell data from the experimental flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

    • A significant binding response and a calculable Kd value for checkpoints other than PD-L1 would indicate cross-reactivity.

Conclusion

This compound is a promising PD-L1 specific inhibitor. However, a comprehensive understanding of its selectivity profile is essential for its continued development. The generation of cross-reactivity data against other key immune checkpoints is a critical next step to fully evaluate its therapeutic potential and off-target risk profile. The methodologies and frameworks provided here offer a clear path for researchers to undertake these vital investigations.

References

Independent Validation of (D)-PPA-1 Antitumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumor activity of the D-peptide PD-1/PD-L1 inhibitor, (D)-PPA-1, with alternative therapeutic agents. The data presented is compiled from preclinical studies to offer a comprehensive overview of its potential in cancer immunotherapy. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support further research and development.

Executive Summary

(D)-PPA-1 is a novel, hydrolysis-resistant D-peptide antagonist that disrupts the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling pathway. This interaction is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. By blocking this pathway, (D)-PPA-1 aims to restore T-cell-mediated antitumor immunity. This guide compares the efficacy of (D)-PPA-1 with established monoclonal antibody-based PD-1/PD-L1 inhibitors such as Pembrolizumab, Nivolumab, and Atezolizumab, as well as other small molecule inhibitors in development. The comparative data is based on in vitro binding affinities, cell-based assays, and in vivo tumor growth inhibition studies.

Comparative Analysis of PD-1/PD-L1 Inhibitors

The following tables summarize the quantitative data on the performance of (D)-PPA-1 and its alternatives.

Table 1: In Vitro Binding Affinity and Potency of PD-1/PD-L1 Inhibitors

Compound/DrugTypeTargetBinding Affinity (Kd)IC50 (Binding Assay)Reference
(D)-PPA-1 D-peptidePD-L10.51 µMNot Reported
PembrolizumabMonoclonal AntibodyPD-1Not Reported2.0 nM[1]
NivolumabMonoclonal AntibodyPD-1Not Reported2.4 nM[1]
AtezolizumabMonoclonal AntibodyPD-L1Not Reported3.9 nM[1]
Small Molecule 1Small MoleculePD-L1Not Reported177 nM[1]
Small Molecule 3Small MoleculePD-L1Not Reported146 nM[1]

Table 2: In Vivo Antitumor Activity of PD-1/PD-L1 Inhibitors in Syngeneic Mouse Models

Compound/DrugMouse ModelTumor Cell LineDosageTumor Growth Inhibition (TGI)Reference
(D)-PPA-1 BALB/cCT26 (Colon Carcinoma)2 mg/kg, dailySignificant inhibitionInferred from[2]
Anti-PD-1 AntibodyBALB/cCT26 (Colon Carcinoma)Not SpecifiedSensitive[3][4]
Anti-PD-L1 PeptidesBALB/cCT26 (Colon Carcinoma)2 mg/kg, dailySignificant inhibition[2]
SCL-1Syngeneic MiceVarious50-100 mg/kg>50% in 10/12 tumor types[5]

Signaling Pathway and Mechanism of Action

(D)-PPA-1 functions by competitively inhibiting the interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, which is often overexpressed on the surface of tumor cells. This blockade prevents the deactivation of T-cells, thereby enhancing the body's natural antitumor immune response.

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of (D)-PPA-1.

Experimental Workflows and Protocols

In Vivo Antitumor Activity Assessment

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a PD-1/PD-L1 inhibitor.

InVivo_Workflow start Start tumor_inoculation Subcutaneous Tumor Cell Inoculation start->tumor_inoculation tumor_growth Allow Tumors to Reach Palpable Size (50-100 mm³) tumor_inoculation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer (D)-PPA-1 or Control Vehicle randomization->treatment monitoring Monitor Tumor Growth (Caliper Measurement) treatment->monitoring endpoint Endpoint Criteria Met? monitoring->endpoint endpoint->treatment No euthanasia Euthanize Mice endpoint->euthanasia Yes analysis Tumor Excision and Further Analysis euthanasia->analysis end End analysis->end

Caption: A generalized workflow for in vivo antitumor activity studies.

Experimental Protocols

1. In Vivo Syngeneic Mouse Model for Antitumor Activity

  • Animal Model: 6-8 week old female BALB/c mice are commonly used for colon carcinoma models.[6]

  • Tumor Cell Line: CT26, a murine colon carcinoma cell line, is cultured under standard conditions.[3]

  • Tumor Inoculation: Mice are subcutaneously injected in the flank with 0.5 x 106 to 1 x 106 CT26 cells resuspended in sterile, serum-free medium or phosphate-buffered saline (PBS).[6]

  • Treatment: Once tumors reach a volume of 50-100 mm³, mice are randomized into treatment and control groups. (D)-PPA-1 is administered, for example, via intraperitoneal injection at a dose of 2 mg/kg daily.[2][6] The control group receives a vehicle control.

  • Monitoring: Tumor dimensions are measured every 2-3 days using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.[6]

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis such as immunohistochemistry or flow cytometry.[7]

2. PD-1/PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

  • Principle: This assay measures the binding of PD-1 to PD-L1. An inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal.[1]

  • Reagents: Tagged human recombinant PD-1 and PD-L1 proteins, and HTRF detection reagents.[1]

  • Procedure:

    • Test compounds, standards, or controls are dispensed into a low-volume 96- or 384-well white plate.

    • Tagged PD-1 and PD-L1 proteins are added to the wells.

    • HTRF detection reagents are then added.

    • The plate is incubated at room temperature to allow the binding reaction to occur.

    • The HTRF signal is read on a compatible plate reader.[1]

  • Data Analysis: The decrease in HTRF signal in the presence of an inhibitor is used to calculate the IC50 value.[1]

3. In Vitro T-Cell Activation Assay

  • Principle: This assay evaluates the ability of a PD-1/PD-L1 inhibitor to enhance T-cell activation, which is suppressed by the PD-1/PD-L1 interaction.

  • Cell Co-culture: T-cells are co-cultured with antigen-presenting cells (APCs) or tumor cells that express PD-L1.[8]

  • Stimulation: T-cell activation can be induced using superantigens like Staphylococcal enterotoxin B (SEB) or through anti-CD3/anti-CD28 antibodies.[8][9]

  • Treatment: The co-culture is treated with the PD-1/PD-L1 inhibitor or a control.

  • Readouts: T-cell activation is assessed by measuring:

    • Cytokine Production: Levels of cytokines such as IFN-γ and IL-2 in the culture supernatant are quantified by ELISA or Luminex assays.[9]

    • T-cell Proliferation: Proliferation can be measured using assays like CFSE dilution, assessed by flow cytometry.[10]

  • Data Analysis: An increase in cytokine production or T-cell proliferation in the presence of the inhibitor indicates its efficacy in blocking the PD-1/PD-L1 pathway and restoring T-cell function.

References

A Comparative Analysis of (D)-PPA 1 and its L-Peptide Analog as PD-1/PD-L1 Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the D-peptide antagonist (D)-PPA 1 and its corresponding L-peptide analogs. The primary focus of this comparison is to objectively evaluate their performance as inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical pathway in cancer immunotherapy. This analysis is supported by available experimental data on their biochemical and cellular activities, in vivo efficacy, and presumed stability.

Introduction to this compound and its L-Peptide Analog

This compound is a synthetic D-peptide developed to block the interaction between PD-1 and PD-L1. The use of D-amino acids is a key design feature intended to confer resistance to proteolytic degradation, a common limitation of therapeutic peptides. Its L-peptide analog, L-PPA 1, has been synthesized and studied, primarily in glycosylated forms, to explore the impact of chirality and post-translational modifications on its biological activity. The blockade of the PD-1/PD-L1 pathway by these peptides can restore T-cell-mediated antitumor immunity.

Data Presentation

Table 1: In Vitro Performance Comparison

ParameterThis compoundL-PPA 1 Analog (Glycosylated)
Target Binding Binds to PD-L1[1]Binds to PD-L1
Binding Affinity (Kd) 0.51 μM[1]Not Available
PD-1/PD-L1 Inhibition (IC50) Not Available in a comparable biochemical assayD-glu-L-PPA-1: 75.5 μM D-gal-L-PPA-1: 101.9 μM[2]
In Vitro Stability Described as "hydrolysis-resistant" due to D-amino acid composition[1]. Quantitative data not available.Expected to be susceptible to proteolytic degradation. Quantitative data not available.
Cell Viability (CT26 cells) No direct cytotoxicity observed at concentrations up to 100 μM[3]Not Available

Table 2: In Vivo Performance Comparison

ParameterThis compoundL-PPA 1 Analog (Glycosylated)
Tumor Model CT26 colon carcinoma (syngeneic Balb/c mice)[3]MC38 colon adenocarcinoma (syngeneic C57BL/6 mice)[2]
Dosing 2 mg/kg, s.c. or i.p., once daily for 7 days[3]1 mg/kg and 3 mg/kg, i.p., once daily for two weeks[2]
Efficacy Inhibited tumor growth and prolonged survival[3]Significantly inhibited tumor volume and weight[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these peptide inhibitors.

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition Inhibition of T-Cell Activation PD1->Inhibition Signal 2 (Inhibitory) TCR TCR Activation T-Cell Activation TCR->Activation Antigen Antigen Presentation Antigen->TCR Signal 1 PPA1 This compound or L-PPA 1 Analog PPA1->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 Signaling Pathway and Peptide Inhibition.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_cell Cell-Based Assays cluster_vivo In Vivo Evaluation Binding Binding Affinity Assay (e.g., SPR) Inhibition PD-1/PD-L1 Inhibition Assay (e.g., HTRF) Binding->Inhibition Viability Cell Viability Assay (e.g., MTT) Inhibition->Viability Stability Plasma Stability Assay TCell_Activation T-Cell Activation Assay Viability->TCell_Activation Tumor_Model Syngeneic Tumor Model (e.g., CT26, MC38) TCell_Activation->Tumor_Model Efficacy Tumor Growth Inhibition & Survival Analysis Tumor_Model->Efficacy

Caption: General Experimental Workflow for Peptide Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to measure the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.

  • Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., anti-tag antibody for His-tagged PD-L1) and an acceptor fluorophore (e.g., d2) conjugated to the other binding partner (e.g., anti-tag antibody for Fc-tagged PD-1). When PD-1 and PD-L1 interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

  • Materials:

    • Recombinant human PD-1 protein (e.g., with Fc-tag)

    • Recombinant human PD-L1 protein (e.g., with His-tag)

    • Europium cryptate-labeled anti-Fc antibody

    • d2-labeled anti-His antibody

    • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

    • 384-well low volume white plates

    • Test compounds (this compound or L-PPA 1 analogs) serially diluted in DMSO.

  • Procedure:

    • Add test compounds at various concentrations to the wells of the 384-well plate.

    • Add a solution containing recombinant PD-1-Fc and PD-L1-His to the wells.

    • Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for binding.

    • Add a solution containing the Europium cryptate-labeled anti-Fc antibody and the d2-labeled anti-His antibody.

    • Incubate for another defined period (e.g., 60 minutes) at room temperature.

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the peptides in plasma.

  • Principle: The peptide is incubated in plasma, and at various time points, aliquots are taken to quantify the amount of intact peptide remaining.

  • Materials:

    • Test peptide (this compound or L-PPA 1)

    • Pooled human or mouse plasma

    • Incubator at 37°C

    • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

    • LC-MS/MS system for analysis.

  • Procedure:

    • Pre-warm the plasma to 37°C.

    • Add the test peptide to the plasma at a final concentration of, for example, 1 µM.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.

    • Immediately add the aliquot to the quenching solution to precipitate plasma proteins and stop enzymatic degradation.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact peptide.

    • Plot the percentage of the remaining peptide against time and calculate the half-life (t½).

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the peptides on cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • CT26 or other cancer cell lines

    • Cell culture medium

    • 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test peptides and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

In Vivo Tumor Efficacy Model

This experiment evaluates the antitumor activity of the peptides in a living organism.

  • Principle: Syngeneic tumor cells are implanted into immunocompetent mice. Once tumors are established, the mice are treated with the test peptide, and tumor growth is monitored over time.

  • Materials:

    • 6-8 week old female Balb/c or C57BL/6 mice

    • CT26 or MC38 tumor cells

    • Test peptide (this compound or L-PPA 1 analog) formulated in a suitable vehicle (e.g., saline)

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

    • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer the test peptide or vehicle control to the mice according to the planned dosing schedule (e.g., daily intraperitoneal or subcutaneous injections).

    • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

    • Plot the average tumor volume over time for each group to assess the antitumor efficacy. Survival can also be monitored as an endpoint.

Conclusion

References

A Head-to-Head Comparison of (D)-PPA 1 and Durvalumab: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of cancer immunotherapy, the inhibition of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling pathway has emerged as a cornerstone of treatment for a variety of malignancies. This guide provides a detailed, data-driven comparison of two distinct agents that target this critical immune checkpoint: (D)-PPA 1, a novel D-peptide antagonist, and durvalumab, a clinically approved monoclonal antibody. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their respective mechanisms, performance, and experimental validation.

Executive Summary

Durvalumab is a well-established, human IgG1 kappa monoclonal antibody that has received regulatory approval for the treatment of several cancers. It functions by binding with high affinity to PD-L1, preventing its interaction with PD-1 and CD80. In contrast, this compound is a preclinical, hydrolysis-resistant D-peptide designed to block the PD-1/PD-L1 interaction. While both molecules target the same pathway, they differ significantly in their molecular nature, stage of development, and the breadth of available data. This guide will juxtapose the preclinical and clinical data available for both, offering a comparative perspective on their therapeutic potential.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and durvalumab, drawing from preclinical and clinical studies.

Table 1: Molecular and Binding Characteristics

ParameterThis compoundDurvalumab
Molecular Type D-peptideHuman IgG1 kappa Monoclonal Antibody
Target PD-L1PD-L1[1]
Binding Affinity (Kd) to PD-L1 0.51 µM~0.667 nM[2]
IC50 (PD-L1/PD-1 Interaction) Not explicitly reported0.1 nM[3]
IC50 (PD-L1/CD80 Interaction) Not applicable0.04 nM[3]

Table 2: Preclinical In Vivo Efficacy

ParameterThis compoundDurvalumab (Murine Surrogate)
Animal Model CT26 tumor-bearing Balb/c mice[4]Syngeneic mouse tumor models[5]
Reported Outcome Inhibited tumor growth and prolonged survival[4]Demonstrated anti-tumor activity[5]
Dosing Regimen 2 mg/kg, s.c. or i.p., once daily for 7 days[4]Not specified in the provided abstract

Table 3: Select Clinical Efficacy of Durvalumab (PACIFIC Trial)

ParameterDurvalumabPlacebo
Patient Population Unresectable, Stage III NSCLC after chemoradiotherapyUnresectable, Stage III NSCLC after chemoradiotherapy
Median Progression-Free Survival (PFS) 16.8 months[6][7]5.6 months[6][7]
PFS Hazard Ratio 0.52 (95% CI: 0.42–0.65)[7]-
24-month Overall Survival (OS) Rate 66.3%[8]55.6%[8]
OS Hazard Ratio 0.68 (99.73% CI: 0.47–0.997)[8]-

Mechanism of Action and Signaling Pathway

Both this compound and durvalumab function by disrupting the interaction between PD-L1 on tumor cells and PD-1 on activated T cells. This blockade abrogates the inhibitory signal, thereby restoring the cytotoxic T-cell response against cancer cells.

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T Cell Tumor_Cell PD-L1 T_Cell PD-1 Tumor_Cell->T_Cell Interaction Inhibition T Cell Inhibition T_Cell->Inhibition Inhibitory Signal Activation T Cell Activation (Cytokine Release, Proliferation) Durvalumab Durvalumab Durvalumab->Tumor_Cell Binds to PD-L1 D_PPA_1 This compound D_PPA_1->Tumor_Cell Binds to PD-L1

Figure 1. Simplified signaling pathway of PD-1/PD-L1 and points of intervention.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of PD-1/PD-L1 inhibitors.

PD-L1 Binding Affinity Assay (Surface Plasmon Resonance)

This method is employed to determine the binding kinetics (association and dissociation rates) and affinity (Kd) of an inhibitor to its target protein.

SPR_Workflow Start Start Immobilize Immobilize Recombinant PD-L1 on Sensor Chip Start->Immobilize Inject Inject Serial Dilutions of Inhibitor (this compound or Durvalumab) Immobilize->Inject Measure Measure Association and Dissociation in Real-Time Inject->Measure Regenerate Regenerate Sensor Surface Measure->Regenerate Analyze Analyze Data to Determine Kd, Kon, Koff Measure->Analyze Regenerate->Inject Next Concentration End End Analyze->End

Figure 2. General workflow for a Surface Plasmon Resonance (SPR) binding assay.
In Vivo Tumor Growth Inhibition Study

Syngeneic mouse models are instrumental in assessing the in vivo efficacy of immunotherapies, as they possess a competent immune system.

InVivo_Workflow Start Start Implant Subcutaneously Implant Tumor Cells (e.g., CT26) into Syngeneic Mice Start->Implant Tumor_Growth Allow Tumors to Establish Implant->Tumor_Growth Randomize Randomize Mice into Treatment Groups (Vehicle, this compound, anti-PD-L1 Ab) Tumor_Growth->Randomize Treat Administer Treatment According to Schedule Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Repeatedly Endpoint Continue Until Endpoint (e.g., Tumor Size Limit) Monitor->Endpoint Analyze Analyze Tumor Growth and Survival Data Endpoint->Analyze End End Analyze->End

Figure 3. Experimental workflow for an in vivo tumor model study.

Discussion and Future Perspectives

The comparison between this compound and durvalumab highlights the distinct characteristics of a small peptide inhibitor versus a monoclonal antibody. Durvalumab's high affinity and extensive clinical validation establish it as a standard of care in several cancer types.[6][7][8] Its development has provided a wealth of data on the efficacy and safety of PD-L1 blockade.

This compound, while in a much earlier stage of development, represents a promising alternative therapeutic modality. Peptides offer potential advantages such as better tumor penetration and lower manufacturing costs.[9] The use of D-amino acids in this compound is a strategic design to enhance its resistance to proteolytic degradation, a common challenge with peptide-based therapeutics.[10] However, the significantly lower binding affinity of this compound (in the micromolar range) compared to durvalumab (in the nanomolar range) is a critical point of differentiation that may impact its in vivo potency and required therapeutic dose.[2]

Recent research into glycosylated L-peptide analogues of this compound has shown substantially improved binding affinities, with Kd values in the nanomolar range for both human and mouse PD-L1.[9] This suggests that further optimization of peptide-based inhibitors could bridge the affinity gap with monoclonal antibodies.

For researchers, the choice between using a tool compound like this compound and a clinically relevant antibody like durvalumab in preclinical models depends on the research question. This compound may be suitable for exploring the fundamental biology of peptide-based PD-L1 inhibition, while durvalumab or its murine surrogates are more appropriate for studies aiming to model clinical scenarios more closely.

References

Validating the Immune-Modulating Effects of (D)-PPA 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immune-modulating effects of (D)-PPA 1, a D-peptide antagonist of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. Its performance is compared with other alternatives, supported by experimental data and detailed methodologies to offer a comprehensive resource for researchers in immuno-oncology.

Introduction: The PD-1/PD-L1 Immune Checkpoint

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and maintains self-tolerance.[1][2] Many tumor cells exploit this pathway by overexpressing PD-L1 on their surface. The binding of PD-L1 to the PD-1 receptor on activated T cells transduces an inhibitory signal, leading to T-cell dysfunction or "exhaustion" and allowing cancer cells to evade immune surveillance.[3][4]

Immune checkpoint inhibitors, which block the PD-1/PD-L1 interaction, have revolutionized cancer therapy by restoring the immune system's ability to recognize and eliminate tumors.[5][6] this compound is a synthetic, hydrolysis-resistant D-peptide designed to block this interaction, offering a promising alternative to traditional monoclonal antibody therapies.[7][8] D-peptides present advantages such as enhanced stability and potentially lower immunogenicity.[9][10]

Mechanism of Action: this compound

This compound functions by binding directly to PD-L1, sterically hindering its interaction with the PD-1 receptor on T cells.[8] This blockade removes the inhibitory signal, thereby restoring T-cell effector functions, including proliferation, cytokine production (e.g., IFN-γ, TNF-α), and cytotoxicity against tumor cells.[1]

PD1_Pathway cluster_APC Tumor Cell / APC cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Signal 1 (Antigen Recognition) Inhibition Inhibition PD1->Inhibition Activation T-Cell Activation TCR->Activation Inhibition->Activation DPPA1 This compound DPPA1->PDL1 Blocks Interaction Flow_Cytometry_Workflow start Start: CHO-hPD-1 Cells prep_compounds Prepare Serial Dilutions of this compound start->prep_compounds incubation Co-incubate Cells, hPD-L1 Protein & this compound start->incubation prep_compounds->incubation staining Add Fluorescent Secondary Antibody incubation->staining acquisition Acquire Data on Flow Cytometer staining->acquisition analysis Calculate % Inhibition and IC50 acquisition->analysis InVivo_Workflow start Syngeneic Mice (e.g., BALB/c) implant Subcutaneous Injection of Tumor Cells (e.g., CT26) start->implant tumor_growth Allow Tumors to Grow (50-100 mm³) implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treat Administer this compound or Vehicle Control randomize->treat monitor Monitor Tumor Volume, Body Weight & Survival treat->monitor Repeated Dosing endpoints Primary Endpoints: - Tumor Growth Inhibition - Overall Survival monitor->endpoints

References

A Comparative Guide: (D)-PPA 1, a D-Peptide Antagonist, Benchmarked Against Industry-Standard PD-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel D-peptide PD-1/PD-L1 inhibitor, (D)-PPA 1, against the industry-standard monoclonal antibody PD-1 inhibitors, Pembrolizumab and Nivolumab. The information is intended to provide an objective overview based on available preclinical data to aid in research and development efforts within the field of cancer immunotherapy.

Introduction to PD-1/PD-L1 Checkpoint Inhibition

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key players in immune regulation.[1][2] The interaction between PD-1 on T cells and PD-L1, often overexpressed on tumor cells, leads to the suppression of T-cell activity, allowing cancer cells to evade the immune system.[1][2] Inhibitors of this pathway, such as monoclonal antibodies, have revolutionized cancer treatment.[3] this compound is a novel, hydrolysis-resistant D-peptide antagonist designed to block this interaction, offering a potential alternative to antibody-based therapies.[4]

Quantitative Performance Comparison

The following table summarizes the available in vitro data for this compound and the industry-standard PD-1 inhibitors. It is important to note that the data for this compound and the monoclonal antibodies are from separate studies, and direct head-to-head comparative studies are not yet publicly available. Therefore, these values should be interpreted with consideration for potential variations in experimental conditions.

InhibitorTargetTypeBinding Affinity (Kd) to PD-1IC50 (HTRF Assay)
This compound PD-1/PD-L1 InteractionD-peptide0.51 µM (to PD-L1)Not Reported
Pembrolizumab PD-1Monoclonal AntibodyNot explicitly reported in the same format~2.0 nM
Nivolumab PD-1Monoclonal Antibody2.6 nM[5]~2.4 nM

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PD1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell cluster_inhibition Inhibition Mechanism PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding SHP-2 SHP-2 PD-1->SHP-2 Recruitment TCR TCR T-Cell Inactivation T-Cell Inactivation SHP-2->T-Cell Inactivation Dephosphorylation This compound This compound This compound->PD-L1 Blocks Interaction Pembrolizumab Pembrolizumab Pembrolizumab->PD-1 Blocks Interaction Nivolumab Nivolumab Nivolumab->PD-1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays HTRF_Assay HTRF Assay (IC50 Determination) Data_Analysis Data Analysis (Comparison of Potency) HTRF_Assay->Data_Analysis SPR_Assay SPR Assay (Binding Kinetics) SPR_Assay->Data_Analysis Reporter_Assay NFAT Reporter Assay (Functional Blockade) Reporter_Assay->Data_Analysis Inhibitor_Preparation Inhibitor Preparation (this compound, Antibodies) Inhibitor_Preparation->HTRF_Assay Inhibitor_Preparation->SPR_Assay Inhibitor_Preparation->Reporter_Assay

Caption: General experimental workflow for inhibitor comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Principle: This assay measures the proximity between fluorescently labeled PD-1 and PD-L1 proteins. When in close proximity, a Fluorescence Resonance Energy Transfer (FRET) signal is generated. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human PD-1 and PD-L1 proteins, each with a different tag (e.g., His-tag, Fc-tag).

  • HTRF detection reagents: Europium cryptate-labeled anti-tag antibody (donor) and d2-labeled anti-tag antibody (acceptor).

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

  • Test inhibitors (e.g., this compound, Pembrolizumab, Nivolumab) serially diluted.

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Add 2 µL of serially diluted test inhibitor or assay buffer (control) to the wells of the 384-well plate.

  • Add 4 µL of the tagged PD-1 protein solution to each well.

  • Add 4 µL of the tagged PD-L1 protein solution to each well.

  • Add 10 µL of the HTRF detection reagent mix (containing both donor and acceptor antibodies) to each well.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the HTRF ratio (acceptor signal / donor signal) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

Principle: SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Recombinant human PD-1 and PD-L1 proteins.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

  • Test inhibitors.

Procedure:

  • Immobilize one of the proteins (e.g., PD-1) onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell is prepared without the protein.

  • Prepare a series of concentrations of the analyte (e.g., PD-L1) in the running buffer.

  • To test for inhibition, pre-incubate a constant concentration of the analyte with varying concentrations of the inhibitor.

  • Inject the analyte or analyte-inhibitor mixture over the sensor and reference surfaces at a constant flow rate.

  • Monitor the association and dissociation phases in real-time.

  • Regenerate the sensor surface between cycles using a low pH solution.

  • Analyze the data by subtracting the reference channel signal and fitting the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants.

Cell-Based NFAT Reporter Assay for PD-1/PD-L1 Blockade

Objective: To assess the functional ability of an inhibitor to block the PD-1/PD-L1 interaction and restore T-cell signaling.

Principle: This assay utilizes two engineered cell lines: one expressing PD-1 and a reporter gene (e.g., luciferase) under the control of the NFAT response element, and another cell line expressing PD-L1 and a T-cell receptor (TCR) activator. Engagement of PD-1 by PD-L1 inhibits TCR signaling and reporter gene expression. A functional inhibitor will block this interaction, leading to an increase in the reporter signal.

Materials:

  • PD-1/NFAT-reporter Jurkat cells (effector cells).

  • PD-L1 expressing antigen-presenting cells (APCs).

  • Cell culture medium.

  • Test inhibitors.

  • 96-well white, flat-bottom assay plates.

  • Luciferase detection reagent.

  • Luminometer.

Procedure:

  • Seed the PD-L1 expressing APCs into the 96-well plate and incubate for 4-6 hours.

  • Add serially diluted test inhibitors to the respective wells.

  • Add the PD-1/NFAT-reporter Jurkat cells to the wells.

  • Co-culture the cells for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature.

  • Add the luciferase detection reagent to each well.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the luminescence using a luminometer. An increase in luminescence indicates blockade of the PD-1/PD-L1 pathway.

Conclusion

This compound represents a promising D-peptide-based approach to PD-1/PD-L1 inhibition. The available data indicates its ability to bind to PD-L1 and inhibit the PD-1/PD-L1 interaction. While a direct, head-to-head comparison with industry-standard monoclonal antibodies under identical experimental conditions is needed for a definitive assessment of its relative potency, the information presented in this guide provides a foundational benchmark for researchers in the field. The development of smaller, peptide-based inhibitors like this compound may offer advantages in terms of tissue penetration and manufacturing costs, warranting further investigation.

References

Safety Operating Guide

Navigating the Disposal of (D)-PPA 1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations before proceeding with any disposal procedures.

Key Chemical and Physical Properties of (D)-PPA 1

A comprehensive understanding of a substance's properties is fundamental to its safe handling and disposal. The following table summarizes the available quantitative data for this compound.[2][3][4]

PropertyValue
Molecular Weight 1555.67 g/mol
Molecular Formula C₇₀H₉₈N₂₀O₂₁
CAS Number 1620813-53-7
Appearance Freeze-dried solid
Solubility Soluble to 2 mg/ml in water
Storage Store dry, frozen, and in the dark

Personal Protective Equipment (PPE)

When handling this compound in any form (solid or in solution), as well as any resulting waste, wearing the appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. Consult the glove manufacturer's specifications to ensure compatibility with any solvents used.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary. Always consult your institution's EHS for specific requirements.

Step-by-Step Experimental Protocol for Disposal

The following protocol provides a general framework for the safe disposal of this compound waste.

  • Waste Segregation and Collection:

    • Solid Waste: Unused or expired this compound solid should be collected in its original vial or a clearly labeled, sealed container designated for chemical waste.

    • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, weighing papers, and gloves, must be considered contaminated and placed in a separate, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste (Solutions): Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. It is crucial not to mix this waste with other incompatible waste streams.

  • Waste Container Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: "1620813-53-7"

      • An indication of the primary hazards (e.g., "Chemical Waste," "Research Compound").

  • Waste Storage:

    • Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Ensure containers are kept closed except when adding waste.

    • Use secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

  • Final Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Never dispose of this compound or its contaminated materials in the regular trash or down the drain.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused this compound, Contaminated Consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (this compound Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled 'Hazardous Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Hazardous Liquid Waste' Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store collect_liquid->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (D)-PPA 1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (D)-PPA 1

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS: 1620813-53-7), a D-peptide antagonist and potent PD-1/PD-L1 inhibitor.[1] Adherence to these procedures is vital for ensuring laboratory safety and research integrity.

Compound Data Summary

For quick reference, the key quantitative data for this compound is summarized below.

PropertyValue
CAS Number 1620813-53-7
Molecular Weight 1555.67 g/mol
Form Lyophilized solid
Storage Temperature -20°C

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the first line of defense against accidental exposure. The following table outlines the mandatory PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against splashes and airborne particles.
Face ShieldRecommended when handling the lyophilized powder or during procedures with a high risk of splashing.
Body Protection Laboratory CoatA standard, buttoned lab coat is required to protect clothing and skin.
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard. Consider double-gloving for added protection when handling concentrated solutions.[2]
Respiratory Protection RespiratorNecessary when handling the lyophilized powder outside of a certified fume hood or biological safety cabinet to prevent inhalation.[2]

Experimental Protocols: Safe Handling and Disposal

Follow these step-by-step instructions for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or a compromised seal.

  • Temperature Equilibration : Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[2]

  • Long-Term Storage : For long-term stability, store the lyophilized peptide at -20°C in a tightly sealed, light-protective, and desiccated container.

Preparation of Solutions
  • Engineering Controls : All handling of the lyophilized powder should be conducted in a certified chemical fume hood or biological safety cabinet to control exposure.

  • Reconstitution :

    • Carefully remove the cap from the vial.

    • Add the appropriate solvent as determined by your experimental protocol. For initial dissolution, sterile, purified water or a buffer at pH 5-6 is often suitable for peptides.

    • Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can lead to peptide aggregation.

  • Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the stock solution into single-use volumes for storage at -20°C.[3]

Spill Response
  • For Solid Spills (Lyophilized Powder) :

    • Evacuate and restrict access to the affected area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid generating dust.

    • Carefully sweep the material into a designated hazardous waste container.

  • For Liquid Spills (Solutions) :

    • Contain the spill using an inert absorbent material.

    • Collect the absorbed material into a hazardous waste container.

    • Decontaminate the spill area with a suitable laboratory disinfectant or a 10% bleach solution, followed by a thorough wash.[4]

Disposal Plan
  • Unused Product : Unused or expired this compound, in both solid and solution form, must be disposed of as chemical waste.

  • Contaminated Materials : All materials that have come into contact with this compound, such as pipette tips, gloves, and vials, must be collected in a clearly labeled, leak-proof hazardous waste container.[2][5]

  • Waste Collection : Follow your institution's Environmental Health & Safety (EHS) guidelines for the collection and disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.[4][6]

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Receive and Inspect this compound equilibrate Equilibrate to Room Temperature in Desiccator start->equilibrate weigh Weigh Powder in Fume Hood equilibrate->weigh reconstitute Reconstitute with Appropriate Solvent weigh->reconstitute aliquot Aliquot Solution for Storage reconstitute->aliquot store Store at -20°C aliquot->store ppe Don Appropriate PPE store->ppe experiment Perform Experiment ppe->experiment collect_waste Collect Contaminated Materials experiment->collect_waste dispose Dispose as Hazardous Waste via EHS collect_waste->dispose end End dispose->end

Caption: Workflow for the safe handling of this compound.

G cluster_solid Solid Spill cluster_liquid Liquid Spill spill Spill Detected evacuate Evacuate and Secure Area spill->evacuate don_ppe Don Full PPE evacuate->don_ppe spill_type Spill Type? don_ppe->spill_type cover_spill Gently Cover with Damp Paper Towel sweep_up Sweep into Hazardous Waste Container cover_spill->sweep_up decontaminate Decontaminate Spill Area sweep_up->decontaminate absorb_spill Contain with Inert Absorbent Material collect_waste Collect into Hazardous Waste Container absorb_spill->collect_waste collect_waste->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose report Report Incident dispose->report spill_type->cover_spill Solid spill_type->absorb_spill Liquid

Caption: Spill response procedure for this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.